6-Bromo-4-chloronicotinaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-chloropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-6-1-5(8)4(3-10)2-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBVGXCUNFIUJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744294 | |
| Record name | 6-Bromo-4-chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060811-24-6 | |
| Record name | 6-Bromo-4-chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-4-chloronicotinaldehyde for Researchers and Drug Development Professionals
Introduction
6-Bromo-4-chloronicotinaldehyde, also known as 6-bromo-4-chloro-3-pyridinecarboxaldehyde, is a halogenated pyridine derivative that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of two distinct halogen substituents on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of complex organic molecules. The electron-deficient nature of the pyridine ring, further accentuated by the inductive effects of the bromine and chlorine atoms, imparts distinct reactivity to both the aromatic system and the aldehyde functionality. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
Core Molecular Attributes
This compound is a solid at room temperature with a molecular formula of C₆H₃BrClNO and a molecular weight of 220.45 g/mol .[1][2] It is advisable to store this compound at 4°C under a nitrogen atmosphere to ensure its stability.[1]
| Property | Value | Source(s) |
| CAS Number | 1060811-24-6 | [1] |
| Molecular Formula | C₆H₃BrClNO | [1][2] |
| Molecular Weight | 220.45 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Boiling Point | 296.9 ± 40.0 °C | [1] |
| Storage | 4°C, under nitrogen | [1] |
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification and for monitoring its transformations in chemical reactions.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a downfield signal for the aldehydic proton. The electron-withdrawing nature of the nitrogen atom and the halogen substituents will cause these protons to resonate at lower field. The proton at the C2 position is anticipated to appear as a singlet, while the proton at the C5 position will also likely be a singlet due to the absence of adjacent protons. The aldehydic proton will be observed as a singlet at a characteristic downfield shift, typically in the range of 9-10 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbon of the aldehyde group will be the most deshielded, appearing at the lowest field (typically 190-200 ppm).[3] The carbons directly attached to the electronegative nitrogen, bromine, and chlorine atoms will also exhibit significant downfield shifts.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically observed in the region of 1700-1730 cm⁻¹.[4] Additionally, characteristic peaks for the C-H stretching of the aromatic ring and the aldehyde, as well as C=C and C=N stretching vibrations of the pyridine ring, will be present. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region at lower wavenumbers.
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom, with the presence of (M+2) and (M+4) peaks. Fragmentation patterns will likely involve the loss of the aldehyde group (CHO), bromine, and chlorine atoms.[5][6]
Synthesis of this compound
A reliable synthetic route to this compound is crucial for its accessibility in research. A multi-step synthesis has been reported, starting from 4,6-dichloronicotinic acid ethyl ester.[7]
Detailed Synthetic Protocol
Step 1: Synthesis of 6-chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester 4,6-dichloronicotinic acid ethyl ester is reacted with 4-methoxybenzylamine. The reaction mixture is stirred at a temperature between 0°C and 60°C. Upon completion, the mixture is poured into ice water and extracted with ethyl acetate. The organic layer is washed, dried, and purified by column chromatography to yield the product.[7]
Step 2: Synthesis of 4-amino-6-chloronicotinic acid ethyl ester The product from Step 1 is treated with trifluoroacetic acid and heated to 50-60°C. After the reaction, excess trifluoroacetic acid is evaporated, and the residue is poured into ice water. The pH is adjusted to alkaline, and the product is extracted, washed, dried, and purified by column chromatography.[7]
Step 3: Synthesis of 4-bromo-6-chloronicotinic acid ethyl ester The amino group of the product from Step 2 is converted to a bromo group using a Sandmeyer-type reaction. The starting material is treated with tert-butyl nitrite and benzyltriethylammonium bromide in dichloromethane at room temperature. After the reaction is complete, the mixture is poured into water, and the product is extracted and purified.[7]
Step 4: Synthesis of (4-bromo-6-chloropyridin-3-yl)methanol The ester group of the product from Step 3 is reduced to a primary alcohol. The reaction is carried out in dichloromethane under an argon atmosphere at low temperatures (-60°C to -70°C) using diisobutylaluminum hydride (DIBAL-H) as the reducing agent.[7]
Step 5: Synthesis of this compound The final step involves the oxidation of the primary alcohol to the aldehyde. The alcohol from Step 4 is dissolved in dichloromethane and treated with manganese dioxide as the oxidizing agent at room temperature. The product is then purified by filtration through a silica gel pad.[7]
Caption: Synthetic pathway to this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of the aldehyde group and the di-halogenated pyridine ring.
Reactions of the Aldehyde Group
The aldehyde group is susceptible to nucleophilic attack. The electron-withdrawing nature of the pyridine ring, amplified by the bromo and chloro substituents, enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to benzaldehyde.[7] Typical aldehyde reactions that can be anticipated include:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 6-bromo-4-chloronicotinic acid, using standard oxidizing agents.
-
Reduction: Reduction of the aldehyde will yield the corresponding primary alcohol, (6-bromo-4-chloropyridin-3-yl)methanol.
-
Wittig Reaction: Reaction with phosphorus ylides can be employed to form alkenes.
-
Reductive Amination: Reaction with amines in the presence of a reducing agent will produce secondary or tertiary amines.
-
Formation of Imines and Hydrazones: Condensation with primary amines and hydrazines will yield the corresponding imines and hydrazones, respectively.
Reactions of the Pyridine Ring
The pyridine ring in this compound is electron-deficient, which influences its reactivity in aromatic substitution reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The presence of two halogen atoms, which are good leaving groups, on the electron-deficient pyridine ring makes this compound an excellent substrate for nucleophilic aromatic substitution reactions.[8][9] The positions ortho and para to the nitrogen atom (C2, C4, and C6) are particularly activated towards nucleophilic attack. In this molecule, the chlorine at the C4 position and the bromine at the C6 position are susceptible to displacement by various nucleophiles such as amines, alkoxides, and thiolates. The relative reactivity of the two halogens will depend on the specific reaction conditions and the nature of the nucleophile.
-
Cross-Coupling Reactions: The bromo and chloro substituents serve as handles for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki[2][10] and Stille[11][12] couplings. These reactions are powerful tools for the formation of carbon-carbon bonds, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups onto the pyridine core. The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited for selective, sequential cross-coupling reactions.
Caption: Key reaction pathways of this compound.
Safety Information
This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a highly functionalized building block with significant potential in synthetic organic chemistry. Its distinct chemical properties, arising from the combination of an aldehyde group and two different halogen atoms on an electron-deficient pyridine ring, offer a multitude of opportunities for the construction of complex molecular architectures. This guide has provided a detailed overview of its synthesis, spectroscopic characteristics, and reactivity, which should serve as a valuable resource for researchers and drug development professionals seeking to harness the synthetic utility of this versatile compound.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry-online.com [chemistry-online.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Stille Coupling [organic-chemistry.org]
- 12. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
6-Bromo-4-chloronicotinaldehyde CAS number and structure
An In-Depth Technical Guide to 6-Bromo-4-chloronicotinaldehyde
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern synthetic and medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis protocols, reactivity profile, and significant applications, particularly in the domain of targeted cancer therapy. Safety and handling protocols are also outlined to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals who require a detailed, practical understanding of this important chemical intermediate.
Compound Identification and Physicochemical Properties
This compound is a disubstituted pyridine derivative, featuring both bromine and chlorine atoms, as well as a reactive aldehyde functional group. This unique combination of features makes it a valuable intermediate for constructing more complex molecular architectures.
CAS Number: 1060811-24-6[1][2][3] Molecular Formula: C₆H₃BrClNO[2][3] Synonyms: 6-Bromo-4-chloro-3-pyridinecarboxaldehyde[2]
Chemical Structure
The structure consists of a pyridine ring substituted at the following positions:
-
Position 3: An aldehyde group (-CHO)
-
Position 4: A chlorine atom (-Cl)
-
Position 6: A bromine atom (-Br)
SMILES: O=CC1=C(Cl)C=C(Br)N=C1[4] InChI Key: IIBVGXCUNFIUJO-UHFFFAOYSA-N
Physicochemical Data
The key properties of this compound are summarized in the table below. This data is essential for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| Molecular Weight | 220.45 g/mol | [3] |
| Physical Form | Solid | |
| Boiling Point | 296.9 ± 40.0 °C at 760 mmHg | |
| Purity (Typical) | ≥97-98% | [5] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen) | [3] |
Synthesis and Mechanistic Insights
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective route involves the selective oxidation of the corresponding primary alcohol, 4-bromo-6-chloronicotinol.[6]
Synthetic Workflow
The overall transformation from a commercially available starting material, a substituted nicotinic acid ester, to the final aldehyde product is illustrated below. This process involves deprotection, diazotization (Sandmeyer reaction), reduction, and a final oxidation step.
Caption: Multi-step synthesis of this compound.
Detailed Experimental Protocol: Oxidation of 4-Bromo-6-chloronicotinol
This final step is critical for obtaining the target aldehyde. The choice of manganese dioxide (MnO₂) as the oxidizing agent is deliberate; it is a mild and selective reagent for the oxidation of allylic and benzylic-type alcohols, minimizing the risk of over-oxidation to the carboxylic acid.
Objective: To synthesize this compound via oxidation of 4-bromo-6-chloronicotinol.
Materials:
-
4-Bromo-6-chloronicotinol (precursor)[6]
-
Manganese dioxide (MnO₂), activated
-
Dichloromethane (DCM), anhydrous
-
Silica gel
Procedure:
-
Reaction Setup: Dissolve the precursor, 4-bromo-6-chloronicotinol, in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.[6]
-
Addition of Oxidant: Add activated manganese dioxide to the solution. The reaction is typically run at room temperature.[6]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of silica gel to remove the manganese dioxide solid.[6]
-
Purification: Wash the silica gel pad with additional dichloromethane. Combine the filtrates and remove the solvent under reduced pressure to yield the final product, this compound.[6]
Expert Insight: The success of this oxidation hinges on the quality of the manganese dioxide. It must be "activated" (by heating to remove water) to ensure high reactivity. DCM is an excellent solvent choice due to its inertness and ability to dissolve the starting material while allowing for easy filtration of the solid MnO₂.
Reactivity and Applications in Drug Discovery
The chemical architecture of this compound provides three distinct points for chemical modification, making it a highly versatile scaffold in drug discovery.
-
Aldehyde Group: This group is a prime site for nucleophilic addition, reductive amination, Wittig reactions, and condensations to build molecular complexity.
-
Chloro and Bromo Groups: The two different halogen atoms offer opportunities for differential reactivity in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed couplings, allowing for sequential and site-selective modifications.
Core Application: Intermediate for FGFR4 Inhibitors
This compound is a crucial intermediate in the synthesis of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4).[6] FGFR4 is a validated therapeutic target in certain cancers, particularly hepatocellular carcinoma. The aldehyde serves as a foundational piece upon which the final, complex inhibitor molecule is constructed.
Caption: Role as a key building block for FGFR4 cancer therapeutics.
Broader Context: Halogenated Heterocycles in Medicinal Chemistry
The incorporation of halogen atoms, particularly chlorine and bromine, into drug candidates is a well-established strategy in medicinal chemistry.[7] Halogens can modulate a molecule's:
-
Lipophilicity: Affecting cell membrane permeability and oral absorption.
-
Metabolic Stability: Blocking sites of metabolic attack, thereby increasing the drug's half-life.[7]
-
Binding Affinity: Forming halogen bonds or other favorable interactions with protein targets.
The presence of over 250 FDA-approved chlorine-containing drugs underscores the importance of chlorinated intermediates like this compound in the pharmaceutical industry.[8][9]
Safety, Handling, and Storage
As a reactive chemical intermediate, this compound must be handled with appropriate precautions.
GHS Hazard Identification
Pictogram:
-
GHS07 (Exclamation Mark)
Signal Word: Warning [4]
Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment:
-
Handling Precautions: Avoid contact with skin, eyes, and clothing.[10][12] Avoid breathing dust or vapors. Wash hands thoroughly after handling.[10][11]
Storage
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12]
-
For long-term stability, store at 2-8°C under an inert atmosphere, such as nitrogen, to prevent degradation from moisture and air.[3]
References
- 1. This compound - Pyridine - Products - Jiaxing Richmol Biological Technology Limited [richmol.com]
- 2. molecularinfo.com [molecularinfo.com]
- 3. 1060811-24-6|this compound|BLD Pharm [bldpharm.com]
- 4. achmem.com [achmem.com]
- 5. chemscene.com [chemscene.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 | Benchchem [benchchem.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. combi-blocks.com [combi-blocks.com]
An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-4-chloronicotinaldehyde
This guide provides a comprehensive technical overview of the solubility and stability of 6-Bromo-4-chloronicotinaldehyde, a critical intermediate in contemporary pharmaceutical development.[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental physicochemical properties with actionable experimental protocols to ensure the optimal handling, storage, and application of this compound.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound (CAS No. 1060811-24-6) is a halogenated pyridine derivative featuring aldehyde functionality.[2][3] Its molecular structure makes it a valuable building block in the synthesis of complex therapeutic agents. Notably, it serves as a key intermediate in the development of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a target of significant interest in oncology for treating various cancers, including liver and gastric cancer.[1] Understanding the solubility and stability of this intermediate is paramount for consistent reaction outcomes, process optimization, and the overall integrity of the final active pharmaceutical ingredient (API).
Key Physicochemical Properties:
| Property | Value | Source(s) |
| CAS Number | 1060811-24-6 | [2][3] |
| Molecular Formula | C6H3BrClNO | [4] |
| Molecular Weight | 220.45 g/mol | [5] |
| Physical Form | Solid | |
| Purity | Typically ≥98% |
Solubility Profile: A Systematic Approach
The solubility of an intermediate dictates its utility in various reaction media and purification processes. Based on the "like dissolves like" principle, the polarity of this compound, influenced by the polar pyridine ring and aldehyde group, as well as the halogen substituents, will govern its solubility in different solvents.[6][7] A systematic approach to determining its solubility is crucial for process development.
Recommended Solvents for Screening
A tiered approach to solubility testing is recommended, starting with common solvents of varying polarities. This allows for a comprehensive understanding of its solubility characteristics.
Table of Recommended Solvents for Solubility Screening:
| Solvent Class | Specific Solvent | Expected Solubility | Rationale |
| Protic Polar | Water | Low | The presence of polar functional groups may allow for some interaction, but the overall nonpolar character from the halogenated ring is likely to limit solubility.[8] |
| Methanol, Ethanol | Moderate to High | Smaller alcohols are generally good solvents for polar organic molecules. | |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | High | A powerful solvent for a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, it is effective at solvating polar molecules. | |
| Acetonitrile (ACN) | Moderate | A common solvent in chromatography and reactions. | |
| Tetrahydrofuran (THF) | Moderate | A versatile ether-based solvent. | |
| Nonpolar | Dichloromethane (DCM) | Moderate to High | Often used in the synthesis of related compounds.[1] |
| Toluene | Low to Moderate | The aromatic nature may offer some interaction. | |
| Hexanes | Low | Unlikely to be a good solvent due to the compound's polarity. | |
| Aqueous Acidic/Basic | 5% HCl (aq) | Moderate to High | The basic nitrogen in the pyridine ring can be protonated, forming a more soluble salt.[9][10] |
| 5% NaOH (aq) | Low | The compound lacks acidic protons that would be readily deprotonated by a dilute base.[9][10] |
Experimental Protocol for Solubility Determination
This protocol outlines a qualitative and semi-quantitative method for assessing the solubility of this compound.
Step-by-Step Methodology:
-
Preparation: Accurately weigh 10 mg of this compound into a series of small, clean, and dry vials.
-
Solvent Addition: To each vial, add a selected solvent in incremental volumes (e.g., 0.1 mL, 0.5 mL, 1.0 mL).
-
Vigorous Mixing: After each addition, cap the vial and vortex or shake vigorously for at least 60 seconds to facilitate dissolution.[6]
-
Visual Observation: Observe the vial against a contrasting background to determine if the solid has completely dissolved.
-
Classification:
-
Soluble: Complete dissolution is observed.
-
Partially Soluble: Some solid remains, but a noticeable amount has dissolved.
-
Insoluble: No discernible dissolution.
-
-
Semi-Quantitative Assessment: For solvents where the compound is soluble, the approximate solubility can be expressed in mg/mL based on the volume of solvent required for complete dissolution.
Stability Profile: Ensuring Compound Integrity
The stability of this compound is a critical parameter, influencing its shelf-life, storage conditions, and compatibility with various reaction environments. The presence of halogen atoms and an aldehyde group suggests potential sensitivity to heat, light, and nucleophiles.
Key Factors Influencing Stability
-
Temperature: Elevated temperatures can accelerate degradation. The recommended storage at 4°C suggests a need to control thermal exposure.
-
Moisture: The presence of water can lead to hydration of the aldehyde or hydrolysis of the halogen substituents, particularly under non-neutral pH conditions.
-
Light: Photodegradation is a known degradation pathway for halogenated pyridines, potentially leading to dehalogenation or other rearrangements.[11]
-
pH: The compound's stability can be pH-dependent. Acidic or basic conditions may catalyze degradation reactions.
-
Oxidation: The aldehyde group is susceptible to oxidation, which could be a concern with prolonged exposure to air. Storage under an inert atmosphere like nitrogen is recommended.
Recommended Stability Study Protocol (Accelerated)
An accelerated stability study, following principles outlined by the International Council for Harmonisation (ICH), can provide rapid insights into the compound's stability under stress conditions.[12][13]
Step-by-Step Methodology:
-
Sample Preparation: Prepare multiple, identical samples of this compound in sealed, inert vials. A "time zero" sample should be analyzed immediately to establish a baseline.
-
Storage Conditions: Place the remaining samples in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.[14][15]
-
Time Points: Pull samples for analysis at predetermined intervals, for example, 0, 1, 3, and 6 months.[16]
-
Analytical Testing: At each time point, analyze the sample for:
-
Appearance: Note any changes in color or physical form.
-
Purity: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Moisture Content: If applicable, determine the water content by Karl Fischer titration.
-
-
Data Evaluation: Compare the results at each time point to the "time zero" data to assess the rate and extent of degradation.
Conclusion and Best Practices
A thorough understanding of the solubility and stability of this compound is essential for its successful application in research and development.
Summary of Recommendations:
-
Solubility: The compound is expected to be soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in solvents like dichloromethane and alcohols. Its solubility is likely to be enhanced in acidic aqueous solutions.
-
Stability: To maintain purity and prevent degradation, this compound should be stored at refrigerated temperatures (4°C) under an inert nitrogen atmosphere, protected from light and moisture.
-
Handling: When using in reactions, consider its potential sensitivity to strong nucleophiles, high temperatures, and oxidizing agents.
By adhering to these guidelines and employing the outlined experimental protocols, researchers can ensure the quality and consistency of this compound, thereby facilitating the development of novel therapeutics.
References
- 1. Page loading... [guidechem.com]
- 2. molecularinfo.com [molecularinfo.com]
- 3. This compound - Pyridine - Products - Jiaxing Richmol Biological Technology Limited [richmol.com]
- 4. achmem.com [achmem.com]
- 5. 6-Bromo-2-chloronicotinaldehyde | C6H3BrClNO | CID 45588196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.ws [chem.ws]
- 7. m.youtube.com [m.youtube.com]
- 8. quora.com [quora.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. humiditycontrol.com [humiditycontrol.com]
- 13. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gmpsop.com [gmpsop.com]
- 15. edaegypt.gov.eg [edaegypt.gov.eg]
- 16. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide to the Key Reactive Sites of 6-Bromo-4-chloronicotinaldehyde
Introduction
6-Bromo-4-chloronicotinaldehyde is a versatile trifunctional heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its utility as a synthetic intermediate stems from the presence of three distinct reactive centers: a formyl (aldehyde) group, a bromo substituent, and a chloro substituent, all attached to a pyridine ring. The electronic nature of the pyridine ring, coupled with the specific positioning of these functional groups, imparts a unique and selective reactivity profile to the molecule. This guide provides an in-depth analysis of the key reactive sites of this compound, offering insights into their chemoselectivity and providing field-proven methodologies for their targeted transformation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.
Molecular Structure and Electronic Properties
The reactivity of this compound is fundamentally governed by its electronic structure. The nitrogen atom in the pyridine ring is electron-withdrawing, creating a π-deficient aromatic system. This has a profound influence on the reactivity of the substituents. The positions ortho (2- and 6-) and para (4-) to the nitrogen are particularly electron-deficient and are therefore activated towards nucleophilic attack. In this compound, both the chloro and bromo substituents are in activated positions (para and ortho, respectively). The aldehyde group at the 3-position is also influenced by the ring's electronic nature.
The Formyl Group: A Gateway to Diverse Functionality
The aldehyde functional group is a cornerstone of organic synthesis, and its reactivity in this compound is a primary avenue for molecular elaboration.
Nucleophilic Addition and Related Transformations
The electrophilic carbon of the formyl group is susceptible to attack by a wide range of nucleophiles.
-
Reduction to an Alcohol: The aldehyde can be readily reduced to the corresponding primary alcohol, (6-bromo-4-chloropyridin-3-yl)methanol. This transformation is typically achieved with high efficiency using mild reducing agents.
| Reducing Agent | Solvent | Typical Conditions | Yield (%) |
| Sodium borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 0 °C to room temperature | >95 |
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl ether (Et₂O) | 0 °C, followed by aqueous workup | >90 |
Experimental Protocol: Reduction of this compound with Sodium Borohydride
-
Dissolve this compound (1.0 eq) in methanol at 0 °C under a nitrogen atmosphere.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the desired alcohol.
-
Wittig Reaction for Alkene Synthesis: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. This reaction involves the treatment of the aldehyde with a phosphorus ylide, which can be prepared from the corresponding phosphonium salt. The nature of the ylide determines the stereochemistry of the resulting alkene.
dot
Caption: Generalized workflow of the Wittig reaction.[1][2][3][4][5]
Protection of the Formyl Group
In multi-step syntheses where the aldehyde functionality might interfere with subsequent reactions targeting the halogen atoms, it is often necessary to protect the formyl group. A common and effective method is the formation of an acetal.[6][7]
dot
Caption: Acetal protection and deprotection of the formyl group.[6][7]
Experimental Protocol: Acetal Protection of this compound
-
To a solution of this compound (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude acetal can often be used in the next step without further purification.
The Carbon-Bromine Bond at C-6: The More Reactive Halogen
In dihalogenated pyridines, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[8] This chemoselectivity is a key feature that allows for the sequential functionalization of this compound. The C-6 position is ortho to the pyridine nitrogen, which further enhances its reactivity in certain transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the C-6 position is the preferred site for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of C-C bonds by coupling the aryl bromide with an organoboron reagent. Under carefully controlled conditions, the Suzuki-Miyaura coupling can be performed selectively at the C-6 position.
| Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Typical Conditions |
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene/EtOH/H₂O | 80-100 °C |
| Alkyl pinacol boronic ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 °C |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-6 Position
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(0) tetrakis(triphenylphosphine) (0.05 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography on silica gel to afford the 6-aryl-4-chloronicotinaldehyde.
-
Sonogashira Coupling: This reaction allows for the introduction of an alkynyl group at the C-6 position by coupling with a terminal alkyne. This is typically achieved using a palladium catalyst in the presence of a copper(I) co-catalyst.[9][10][11][12]
dot
Caption: Key components of the Sonogashira coupling reaction.[9][10][11][12]
The Carbon-Chlorine Bond at C-4: The Less Reactive Halogen
The carbon-chlorine bond at the C-4 position is generally less reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions.[8] This difference in reactivity allows for a sequential functionalization strategy, where the C-Br bond is reacted first, followed by a reaction at the C-Cl bond under more forcing conditions or with a more active catalyst system. The C-4 position is para to the pyridine nitrogen, making it highly susceptible to nucleophilic aromatic substitution.[13][14]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring at the C-4 position makes it an excellent site for SNAr reactions. A wide range of nucleophiles can displace the chloride ion.
-
Alkoxylation and Amination: Alcohols and amines are common nucleophiles for this transformation, leading to the formation of 4-alkoxy and 4-amino substituted pyridines, respectively. These reactions are often facilitated by a base.
| Nucleophile | Base | Solvent | Typical Conditions |
| R-OH (Alcohol) | NaH, K₂CO₃ | THF, DMF | Room temperature to 80 °C |
| R-NH₂ (Amine) | K₂CO₃, Et₃N | DMF, DMSO | 80-120 °C |
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
-
Combine the 6-substituted-4-chloronicotinaldehyde (1.0 eq), the desired amine (1.5 eq), and potassium carbonate (2.0 eq) in a sealed tube.
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and pour into water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Cross-Coupling at the C-4 Position
While less reactive than the C-Br bond, the C-Cl bond can participate in palladium-catalyzed cross-coupling reactions under more forcing conditions or with specialized catalyst systems. This is typically performed after the C-6 position has been functionalized.
| Reaction Type | Palladium Catalyst/Ligand | Base | Solvent | Typical Conditions |
| Suzuki-Miyaura | Pd₂(dba)₃ / Buchwald-type ligand (e.g., XPhos) | K₃PO₄ | t-BuOH or Dioxane | 100-120 °C |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 °C |
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. The distinct reactivity of its three key functional sites—the formyl group, the C-6 bromine, and the C-4 chlorine—allows for a high degree of control and selectivity in molecular construction. By understanding the underlying electronic principles and employing the appropriate reaction conditions, chemists can selectively manipulate each site to build complex molecular architectures. The chemoselective nature of palladium-catalyzed cross-coupling reactions, favoring the C-Br bond over the C-Cl bond, is a particularly powerful tool for sequential functionalization. Furthermore, the susceptibility of the C-4 position to nucleophilic aromatic substitution and the diverse reactivity of the formyl group provide numerous avenues for derivatization. This guide serves as a foundational resource for researchers aiming to unlock the full synthetic potential of this important intermediate.
References
- 1. orgosolver.com [orgosolver.com]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]
- 11. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. echemi.com [echemi.com]
A Technical Guide to the Synthetic Applications of 6-Bromo-4-chloronicotinaldehyde
Abstract
6-Bromo-4-chloronicotinaldehyde has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional architecture, featuring an aldehyde and two differentially reactive halogen atoms on a pyridine core, offers a powerful platform for the strategic construction of complex heterocyclic scaffolds. This guide provides an in-depth exploration of the core reactivity of this intermediate and its applications in constructing molecules of significant interest to the pharmaceutical and materials science sectors. We will delve into the nuanced control of chemoselectivity in palladium-catalyzed cross-coupling reactions, the utility of the aldehyde moiety in condensation and derivatization reactions, and the synergistic application of these transformations in multi-step synthetic sequences. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this potent synthetic tool.
Introduction: The Strategic Value of a Trifunctional Pyridine
The pyridine ring is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. The strategic placement of multiple, orthogonally reactive functional groups onto this core allows for the rapid and efficient generation of molecular diversity. This compound (CAS No. 1060811-24-6) is a prime exemplar of such a scaffold.[1][2]
Its synthetic utility is anchored in three key reactive sites:
-
C6-Bromine: Highly susceptible to oxidative addition by palladium(0), making it the primary site for a host of cross-coupling reactions.
-
C4-Chlorine: Less reactive than the C-Br bond in palladium catalysis, enabling selective, sequential functionalization. It can also participate in cross-coupling under more forcing conditions or in nucleophilic aromatic substitution (SNAr).
-
C3-Aldehyde: A versatile handle for condensation, reductive amination, oxidation, reduction, and olefination reactions.
This differential reactivity is not a limitation but a strategic advantage. It allows a synthetic chemist to perform a series of non-interfering transformations, building molecular complexity in a controlled, stepwise manner. Notably, this intermediate is a key component in the synthesis of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), which have significant potential in oncology.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1060811-24-6 | [1] |
| Molecular Formula | C₆H₃BrClNO | [1][4] |
| Molecular Weight | 220.45 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥97-98% | [4] |
| Boiling Point | 296.9 ± 40.0 °C at 760 mmHg | |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
| SMILES Code | O=CC1=CN=C(Br)C=C1Cl | [1] |
| InChI Key | IIBVGXCUNFIUJO-UHFFFAOYSA-N |
Core Reactivity and Synthetic Transformations
The synthetic power of this compound lies in the ability to selectively address its three functional groups.
Caption: Reactivity map of this compound.
Chemoselective Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C, C-N, and C-O bond formation. The difference in bond dissociation energies between the C-Br and C-Cl bonds on the pyridine ring is the lynchpin for achieving selectivity. The C-Br bond undergoes oxidative addition to a Pd(0) catalyst much more readily than the C-Cl bond, allowing for the functionalization of the C6 position while leaving the C4 position intact for subsequent transformations.[5]
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl halide with an organoboron species, typically a boronic acid or ester.[6][7] This reaction is fundamental for creating bi-aryl structures or introducing alkyl and vinyl groups. The C6-bromo position is the preferred site for this transformation under standard conditions.
-
Causality of Experimental Choices: A weak base like Na₂CO₃ or K₂CO₃ is required to activate the boronic acid for transmetalation.[6][8] The choice of a palladium precursor (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and solvent (e.g., DME, Toluene/Water, Dioxane) is critical for achieving high yields and preventing side reactions like dehalogenation.[8][9]
B. Buchwald-Hartwig Amination (C-N Bond Formation)
The formation of aryl-amine bonds is one of the most important transformations in medicinal chemistry. The Buchwald-Hartwig amination provides a direct, palladium-catalyzed route to couple aryl halides with a vast array of primary and secondary amines.[10][11] This reaction has largely replaced harsher classical methods.[10]
-
Expertise in Action: The selection of ligand and base is paramount. Sterically hindered phosphine ligands (e.g., XPhos, RuPhos) are often employed to facilitate the crucial reductive elimination step.[12] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is necessary to deprotonate the amine or the intermediate palladium-amine complex, driving the catalytic cycle forward.[12][13] The inherent basicity of the pyridine nitrogen in the substrate can sometimes interfere with the catalyst, requiring careful optimization of reaction conditions.[14]
C. Sonogashira Coupling (C-C Alkyne Formation)
This reaction creates a C(sp²)-C(sp) bond between the aryl halide and a terminal alkyne.[5][15] It is a powerful tool for synthesizing conjugated enynes, which are precursors to many complex molecules and materials. The reaction is typically co-catalyzed by palladium and a copper(I) salt (e.g., CuI).[16][17]
-
Mechanistic Insight: The role of copper is to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex.[17] An amine base, such as triethylamine or diisopropylamine, serves both as a base to deprotonate the alkyne and often as the solvent.[17] Copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling).[18]
Reactions of the Aldehyde Moiety
The aldehyde group at the C3 position offers a gateway to a different set of transformations, which can be performed before or after the modification of the halide positions.
A. Condensation Reactions
The aldehyde readily participates in condensation reactions with active methylene compounds to form α,β-unsaturated systems, which are themselves versatile intermediates.[19] For example, reaction with acetophenones in the presence of a base can yield chalcone-like structures, which are known to possess a wide range of biological activities.[20][21]
-
Heterocycle Synthesis: A particularly powerful application is in multicomponent reactions for the synthesis of new heterocyclic rings. For instance, reacting the nicotinaldehyde with an acetophenone and an ammonium salt like ammonium acetate can lead to the formation of substituted pyridine rings in a single step.
B. Reductive Amination
Reductive amination provides an alternative to Buchwald-Hartwig amination for forming C-N bonds. The aldehyde first reacts with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding amine. This method is highly efficient and tolerates a wide variety of functional groups.
Strategic Synthesis: A Workflow for Sequential Functionalization
The true potential of this compound is realized when its reactive sites are addressed in a logical, sequential manner. The typical order of reactivity (C-Br > C-Cl > C-CHO for certain transformations) allows for a programmed synthetic route.
Caption: A strategic workflow for the sequential functionalization of the scaffold.
This workflow demonstrates how a complex, highly decorated pyridine core can be assembled efficiently. By first reacting the most labile C-Br bond, then the more robust C-Cl bond, and finally derivatizing the aldehyde, one can access a vast chemical space from a single starting material.
Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C6-Position
This protocol describes a typical small-scale coupling of an arylboronic acid at the C6-bromo position.
-
Reagent Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a palladium catalyst such as PdCl₂(dppf) (0.05-0.1 eq.).
-
Solvent and Base Addition: Evacuate and backfill the vial with an inert gas (e.g., argon) three times. Add an anhydrous solvent such as dioxane or a toluene/water mixture (e.g., 4:1 ratio).[8] Add an aqueous solution of a base, typically 2 M Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.).[8]
-
Reaction: Degas the resulting mixture by bubbling argon through it for 10-15 minutes. Seal the vial and heat the reaction to 85-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 6-aryl-4-chloronicotinaldehyde.
Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C4-Position
This protocol assumes the C6-position has already been functionalized and describes the amination of the remaining C4-chloro group.
-
Reagent Setup: In a glovebox or under a strong counterflow of inert gas, add the 6-substituted-4-chloronicotinaldehyde (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.05 eq.), and a strong base (e.g., NaOtBu, 1.4 eq.) to a reaction vial.
-
Amine and Solvent Addition: Add the desired primary or secondary amine (1.2 eq.) followed by an anhydrous solvent such as toluene or dioxane.
-
Reaction: Seal the vial and heat the mixture to 80-110 °C. The reaction is typically opaque, so monitoring should be done by quenching a small aliquot and analyzing by LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is then purified by silica gel chromatography to yield the 6-substituted-4-amino-nicotinaldehyde.
Conclusion
This compound is a testament to the power of strategic functional group placement in synthetic design. Its trifunctional nature, governed by predictable and controllable differences in reactivity, provides an efficient and modular platform for the synthesis of diverse and complex substituted pyridines. The ability to selectively perform palladium-catalyzed cross-couplings at the C6 and C4 positions, combined with the versatility of the aldehyde moiety, makes it an indispensable tool for medicinal chemists and organic scientists aiming to accelerate drug discovery and materials development. As new catalytic systems are developed, the utility and applications of this powerful building block are only expected to expand.
References
- 1. 1060811-24-6|this compound|BLD Pharm [bldpharm.com]
- 2. molecularinfo.com [molecularinfo.com]
- 3. Page loading... [wap.guidechem.com]
- 4. achmem.com [achmem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. scispace.com [scispace.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig_reaction [chemeurope.com]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Topic 20 4 condensation reactions | PPTX [slideshare.net]
- 20. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Researcher's Guide to Sourcing and Utilizing 6-Bromo-4-chloronicotinaldehyde in Drug Discovery
Abstract
This technical guide provides an in-depth analysis for researchers, chemists, and drug development professionals on the procurement and application of 6-Bromo-4-chloronicotinaldehyde (CAS No. 1060811-24-6), a critical building block in modern medicinal chemistry. With a focus on its role as a key intermediate in the synthesis of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, this document navigates the commercial supplier landscape, outlines rigorous quality control protocols, and provides a detailed, field-proven synthetic methodology. The guide emphasizes the importance of material purity and supplier validation for reproducible downstream success in the development of targeted cancer therapeutics.
Introduction: The Strategic Importance of this compound
This compound is a substituted pyridine derivative whose structural features make it an exceptionally valuable intermediate in pharmaceutical synthesis. The presence of two distinct halogen atoms—bromine and chlorine—at positions 6 and 4 respectively, offers differential reactivity for sequential, site-selective cross-coupling reactions. The aldehyde functional group at position 3 provides a versatile handle for a wide array of chemical transformations, including reductive aminations, condensations, and oxidations.
This strategic combination of reactive sites has positioned this compound as a cornerstone intermediate in the synthesis of targeted therapies for hepatocellular carcinoma (HCC). Specifically, it is a pivotal precursor for a new class of covalent inhibitors targeting FGFR4. The FGF19-FGFR4 signaling pathway is a known oncogenic driver in a subset of HCC cases, making FGFR4 a promising target for therapeutic intervention. The ability to reliably source high-purity this compound is therefore a critical first step in the discovery and development of these next-generation anticancer agents.
The Commercial Supplier Landscape: A Comparative Analysis
The selection of a reliable commercial supplier is a decision that directly impacts experimental reproducibility, timeline adherence, and the ultimate success of a research program. Purity, batch-to-batch consistency, and robust documentation are paramount. Below is a comparative analysis of prominent commercial suppliers of this compound.
| Supplier | Product Number (Example) | Stated Purity | Availability | Key Documentation Offered |
| Sigma-Aldrich (Merck) | CIAH987EC7D1 | ≥98% | Inquire | Certificate of Analysis (CoA), Certificate of Origin (COO), SDS |
| BLD Pharm | BD246544 | Inquire | In Stock | NMR, HPLC, LC- |
The Strategic Role of 6-Bromo-4-chloronicotinaldehyde in the Synthesis of Selective FGFR4 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The aberrant signaling of Fibroblast Growth Factor Receptor 4 (FGFR4) is a clinically validated oncogenic driver, particularly in hepatocellular carcinoma (HCC).[1][2] The development of potent and selective FGFR4 inhibitors represents a promising therapeutic strategy. A critical component in the synthesis of several leading FGFR4 inhibitors, including the clinical candidate fisogatinib (BLU-554), is the strategic utilization of 6-Bromo-4-chloronicotinaldehyde. This technical guide elucidates the pivotal role of this starting material, detailing the chemical rationale behind its selection and its transformation into the complex pyrido[2,3-d]pyrimidin-7(8H)-one scaffold common to many advanced FGFR4 inhibitors. We will explore the underlying signaling pathways, provide representative synthetic protocols, and offer insights into the structure-activity relationships that govern inhibitor efficacy.
The Therapeutic Rationale: Targeting the FGF19-FGFR4 Axis
FGFR4, a member of the receptor tyrosine kinase family, plays a crucial role in metabolism and tissue homeostasis.[1] In certain cancers, particularly HCC, the overexpression of its primary ligand, FGF19, leads to constitutive activation of the FGFR4 signaling cascade.[1][2] This aberrant signaling drives tumor cell proliferation and survival through the activation of downstream pathways, including the RAS-MAPK and PI3K-AKT pathways.[1]
The selective inhibition of FGFR4 is therefore a key therapeutic goal. Unlike other members of the FGFR family (FGFR1-3), FGFR4 possesses a unique cysteine residue (Cys552) in its ATP-binding pocket. This feature has been exploited in the design of covalent inhibitors that form an irreversible bond with this cysteine, offering high potency and selectivity.[1]
FGFR4 Signaling Pathway
Upon binding of the FGF19 ligand (in complex with the co-receptor β-Klotho), FGFR4 dimerizes and undergoes autophosphorylation of its intracellular kinase domains. This phosphorylation event initiates a cascade of downstream signaling events critical for cell growth and survival.
Caption: Simplified FGFR4 signaling cascade.
The Synthetic Keystone: this compound
The synthesis of complex heterocyclic scaffolds, such as the pyrido[2,3-d]pyrimidin-7(8H)-one core of fisogatinib, requires a starting material that provides the necessary chemical handles for sequential, controlled reactions. This compound is an ideal precursor for this purpose.
Causality Behind Experimental Choices:
-
Orthogonal Reactivity: The molecule possesses three distinct reactive sites with differential reactivity: a bromine atom, a chlorine atom, and an aldehyde. The chlorine at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine at the 6-position is well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling). The aldehyde provides a key handle for condensation reactions to form the pyrimidinone ring. This orthogonality allows for a stepwise and regioselective construction of the target molecule.
-
Pyridine Core: The pyridine ring itself is a common feature in kinase inhibitors, often forming critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.
-
Strategic Halogen Placement: The initial placement of the chloro and bromo groups dictates the final substitution pattern of the inhibitor, which is crucial for binding affinity and selectivity.
Representative Synthesis of an FGFR4 Inhibitor Core
The following workflow outlines a representative synthesis of a key intermediate for an FGFR4 inhibitor like fisogatinib, starting from this compound. The synthesis of fisogatinib itself is detailed in patent application WO2015/061572A1.[1]
Caption: Synthetic workflow from the starting material.
Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound (Compound 5)
A general synthesis for the starting material itself involves several steps, starting from 4,6-dichloronicotinic acid ethyl ester.[3]
-
Protection and Amination: 4,6-Dichloronicotinic acid ethyl ester is reacted with 4-methoxybenzylamine. The reaction proceeds at a temperature between 0°C and 60°C. Following the reaction, the mixture is worked up with an aqueous/organic extraction to yield 6-chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester (Compound 1).[3]
-
Deprotection: The protecting group is removed using trifluoroacetic acid at 50-60°C to yield 4-amino-6-chloronicotinic acid ethyl ester (Compound 2).[3]
-
Sandmeyer Reaction: The amino group is converted to a bromo group via a Sandmeyer-type reaction to give 4-bromo-6-chloronicotinic acid ethyl ester (Compound 3).[3]
-
Reduction to Alcohol: The ester (Compound 3) is reduced to the corresponding alcohol, 4-bromo-6-chloronicotinol (Compound 4), using a reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures (-70°C to -60°C).[3]
-
Oxidation to Aldehyde: The final step is the oxidation of the alcohol (Compound 4) to the target aldehyde, this compound (Compound 5), using an oxidizing agent such as manganese dioxide (MnO2) at room temperature.[3]
Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidin-7(8H)-one Core (Representative)
This protocol illustrates the subsequent use of this compound in constructing the core scaffold.
-
Step 1: Nucleophilic Aromatic Substitution (SNAr):
-
To a solution of this compound in a suitable solvent (e.g., DMSO or NMP), add an appropriate aniline derivative (e.g., 2,6-dichloro-3,5-dimethoxyaniline for a fisogatinib-like structure) and a non-nucleophilic base (e.g., DIPEA).
-
Heat the reaction mixture (e.g., 80-120°C) and monitor by TLC or LC-MS until the starting material is consumed.
-
The rationale is that the chlorine at the C4 position is activated towards SNAr by the electron-withdrawing pyridine nitrogen and aldehyde group. This allows for the selective introduction of the key aryl-amino side chain.
-
After workup and purification, this yields the 6-bromo-4-(arylamino)nicotinaldehyde intermediate.
-
-
Step 2: Condensation and Cyclization:
-
Dissolve the intermediate from Step 1 in a solvent like ethanol or acetic acid.
-
Add a reagent that will form the pyrimidinone ring, such as guanidine carbonate or N-methylguanidine.
-
Reflux the mixture. The aldehyde condenses with the guanidine, followed by an intramolecular cyclization and subsequent aromatization (often via air oxidation or with a mild oxidant) to form the pyrido[2,3-d]pyrimidin-7(8H)-one ring system.
-
This annulation strategy is a robust method for creating the fused heterocyclic core.
-
-
Step 3: Suzuki Cross-Coupling:
-
To the brominated pyrido[2,3-d]pyrimidin-7(8H)-one from Step 2, add a suitable boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3 or Cs2CO3) in a solvent mixture like dioxane/water.
-
Heat the reaction under an inert atmosphere (e.g., Nitrogen or Argon). The bromine at the C6 position is selectively replaced with the aryl group from the boronic acid.
-
This step is crucial for introducing the final side chain required for potent FGFR4 inhibition. For covalent inhibitors, this side chain often contains the acrylamide "warhead."
-
Data Summary and Structure-Activity Relationship (SAR)
The development of FGFR4 inhibitors is guided by extensive SAR studies. The table below summarizes key data for representative inhibitors.
| Compound | Target | IC50 (FGFR4) | Mechanism | Key Structural Features |
| Fisogatinib (BLU-554) | FGFR4 | 5 nM[4][5] | Covalent, Irreversible | Pyrido[2,3-d]pyrimidin-7-one core, acrylamide warhead |
| Roblitinib (FGF401) | FGFR4 | 1.9 nM | Reversible-covalent | Pyridine group for hinge binding |
| H3B-6527 | FGFR4 | Potent, Selective | Covalent | Heterocyclic core |
| Pan-FGFR Inhibitors | FGFR1-4 | Varies | Reversible | Often lack features for covalent bonding to Cys552 |
Key SAR Insights:
-
Covalent Warhead: The presence of an electrophilic group, typically an acrylamide, is critical for irreversible binding to Cys552, leading to enhanced potency and duration of action.[1]
-
Pyrido[2,3-d]pyrimidin-7-one Core: This scaffold has proven to be a "privileged" structure, providing an optimal geometry for fitting into the ATP-binding pocket and forming key interactions.
-
Substitution at C6: The group installed via Suzuki coupling from the initial bromo-substituent significantly influences potency and pharmacokinetic properties. For fisogatinib, this is a 2,6-dichloro-3,5-dimethoxyphenyl group, which occupies a specific pocket in the receptor.
-
Selectivity: Achieving high selectivity for FGFR4 over FGFR1-3 is paramount to avoid off-target toxicities, such as hyperphosphatemia associated with FGFR1 inhibition.[1] The unique Cys552 is the primary driver of this selectivity for covalent inhibitors.
Conclusion
This compound is a cornerstone in the chemical synthesis of a new generation of highly selective and potent FGFR4 inhibitors. Its unique arrangement of orthogonally reactive functional groups—an aldehyde, a reactive chlorine, and a coupling-ready bromine—provides a robust and versatile platform for the assembly of the complex pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. Understanding the chemical logic behind its use allows drug discovery scientists to rationally design and execute efficient synthetic routes to novel therapeutics targeting the FGF19-FGFR4 axis, offering new hope for patients with hepatocellular carcinoma and other FGFR4-driven malignancies.
References
- 1. blueprintmedicines.com [blueprintmedicines.com]
- 2. blueprintmedicines.com [blueprintmedicines.com]
- 3. 6-Bromonicotinaldehyde | Pyridines | Ambeed.com [ambeed.com]
- 4. Blueprint Medicines to Present Preclinical Data on BLU-554 and on Novel Drug Target at International Liver Cancer Association 9th Annual Conference [prnewswire.com]
- 5. First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Bromo-4-chloronicotinaldehyde: A Detailed Protocol for Pharmaceutical Intermediate Preparation
Abstract
6-Bromo-4-chloronicotinaldehyde is a key heterocyclic building block, recognized as a critical intermediate in the synthesis of advanced pharmaceutical agents, notably selective enzyme inhibitors. This application note provides a comprehensive, five-step protocol for the synthesis of this compound, commencing from ethyl 4,6-dichloronicotinate. The described methodology emphasizes procedural robustness, safety, and mechanistic clarity to ensure reliable and reproducible execution in a laboratory setting. Each step has been detailed with expert insights into the underlying chemical principles, reagent choices, and reaction conditions, providing a self-validating framework for chemists in the fields of medicinal chemistry and process development.
Introduction
Substituted nicotinic acid derivatives are privileged scaffolds in modern drug discovery. The specific substitution pattern of this compound, featuring a reactive aldehyde function and two distinct halogen atoms, offers multiple vectors for subsequent chemical modification. This makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the development of kinase inhibitors. The synthetic route detailed herein proceeds through a logical sequence of protection, functional group interconversion, reduction, and oxidation, employing well-established yet nuanced chemical transformations.
Overall Synthetic Scheme
The synthesis is structured as a five-step linear sequence, designed to logically build the target molecule from a commercially available starting material.
Caption: Overall workflow for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| Ethyl 4,6-dichloronicotinate | 40296-46-6 | Sigma-Aldrich | Starting Material |
| 4-Methoxybenzylamine | 2393-23-9 | Sigma-Aldrich | Nucleophile and Protecting Group Source |
| Trifluoroacetic Acid (TFA) | 76-05-1 | Sigma-Aldrich | Corrosive; handle in a fume hood. |
| tert-Butyl nitrite (t-BuONO) | 540-80-7 | Sigma-Aldrich | Light-sensitive, handle with care. |
| Benzyltriethylammonium bromide | 5197-95-5 | Sigma-Aldrich | Used in Sandmeyer-type reaction. |
| Diisobutylaluminum hydride (DIBAL-H) | 1191-15-7 | Sigma-Aldrich | 1.0 M solution in hexanes. Pyrophoric; handle under inert gas. |
| Manganese Dioxide (MnO₂) | 1313-13-9 | Sigma-Aldrich | Activated, for oxidation. |
| Dichloromethane (DCM) | 75-09-2 | Fisher Scientific | Anhydrous, for reactions. |
| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Scientific | For extraction and chromatography. |
| Hexanes | 110-54-3 | Fisher Scientific | For chromatography. |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Fisher Scientific | Anhydrous, for drying. |
Detailed Synthesis Protocol
Step 1: Synthesis of Ethyl 6-chloro-4-((4-methoxybenzyl)amino)nicotinate (Intermediate 1)
Principle: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C4 position of the pyridine ring is more activated towards substitution than the C6 chlorine due to the electron-withdrawing effect of the adjacent ester group. 4-Methoxybenzylamine acts as the nucleophile, and its benzyl group serves as a protecting group for the amine in subsequent steps.
Procedure:
-
To a solution of ethyl 4,6-dichloronicotinate (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF) or acetonitrile, add 4-methoxybenzylamine (1.1 eq).
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to scavenge the HCl generated during the reaction.
-
Stir the reaction mixture at a temperature between 25 °C and 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield Intermediate 1 as a solid.
Step 2: Synthesis of Ethyl 4-amino-6-chloronicotinate (Intermediate 2)
Principle: The p-methoxybenzyl (PMB) group is an acid-labile protecting group. Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the PMB group. The mechanism involves protonation of the amine, followed by the formation of a stable p-methoxybenzyl cation, which is scavenged by the reaction medium.[1][2]
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in trifluoroacetic acid (TFA) (approx. 10-20 volumes).
-
Heat the reaction mixture to 50-60 °C and stir until TLC analysis indicates complete deprotection.
-
Cool the mixture to room temperature and carefully concentrate a portion of the TFA under reduced pressure.
-
Slowly pour the concentrated residue into ice-water.
-
Carefully neutralize the aqueous solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extract the product with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude material via column chromatography (hexanes/ethyl acetate) to obtain Intermediate 2.
Step 3: Synthesis of Ethyl 4-bromo-6-chloronicotinate (Intermediate 3)
Principle: This transformation is a Sandmeyer-type reaction, which converts an aromatic amine into an aryl halide via a diazonium salt intermediate.[3] Here, tert-butyl nitrite (t-BuONO) is used as the diazotizing agent in a non-aqueous medium, and a bromine source like benzyltriethylammonium bromide provides the bromide nucleophile.
Procedure:
-
Dissolve ethyl 4-amino-6-chloronicotinate (Intermediate 2, 1.0 eq) in anhydrous dichloromethane (DCM).
-
Add benzyltriethylammonium bromide (1.5 eq) to the solution.
-
Add tert-butyl nitrite (1.2 eq) dropwise at room temperature. An exotherm and gas evolution (N₂) may be observed.
-
Stir the reaction at room temperature until the starting amine is fully consumed as monitored by TLC.
-
Quench the reaction by pouring it into water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting crude product by flash column chromatography (hexanes/ethyl acetate) to afford Intermediate 3.
Step 4: Synthesis of (4-Bromo-6-chloropyridin-3-yl)methanol (Intermediate 4)
Principle: Diisobutylaluminum hydride (DIBAL-H) is a potent and sterically hindered reducing agent capable of reducing esters to primary alcohols. When the reaction is conducted at very low temperatures (typically -78 °C), the reaction can often be stopped at the aldehyde stage.[4] However, for complete reduction to the alcohol, the reaction is allowed to warm after the initial addition. The low temperature is critical to prevent side reactions.
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve ethyl 4-bromo-6-chloronicotinate (Intermediate 3, 1.0 eq) in anhydrous dichloromethane (DCM) or toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.0 M solution in hexanes, 2.2 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C.
-
Monitor the reaction by TLC.
-
Once complete, quench the reaction at 0 °C by the very slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers form.
-
Filter the mixture through a pad of Celite® to remove aluminum salts, washing the pad with DCM.
-
Separate the organic layer from the filtrate, wash with water and brine, dry over Na₂SO₄, and concentrate to give Intermediate 4, which can often be used in the next step without further purification.
Step 5: Synthesis of this compound (Final Product)
Principle: Activated manganese dioxide (MnO₂) is a mild and highly selective oxidizing agent for converting allylic, benzylic, and pyridylic alcohols to their corresponding aldehydes or ketones.[5] The reaction is heterogeneous and typically requires a large excess of the reagent to drive it to completion.
Procedure:
-
Dissolve (4-Bromo-6-chloropyridin-3-yl)methanol (Intermediate 4, 1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
-
Add activated manganese dioxide (MnO₂, 5-10 eq by weight).
-
Stir the resulting black suspension vigorously at room temperature. The reaction progress should be monitored by TLC.
-
Upon completion (typically several hours to overnight), filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the pad thoroughly with DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to yield the final product, this compound, as a solid.
Safety and Handling
-
Trifluoroacetic Acid (TFA): Highly corrosive and causes severe burns. Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Diisobutylaluminum Hydride (DIBAL-H): Pyrophoric reagent that reacts violently with water and air. All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques.
-
tert-Butyl Nitrite: Flammable and light-sensitive. Store in a cool, dark place and handle away from ignition sources.
-
General Precautions: Standard laboratory safety practices should be followed. Wear safety glasses, a lab coat, and appropriate gloves throughout the procedures. All reactions should be conducted in a well-ventilated fume hood.
Characterization
The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR). The final product, this compound, is a solid that should be stored at 2-8°C under an inert atmosphere to prevent degradation.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]
- 3. US5470973A - Synthesis of sulfonamide intermediates - Google Patents [patents.google.com]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 6-Bromo-4-chloronicotinaldehyde
Introduction: The Strategic Importance of Functionalized Nicotinaldehydes
In the landscape of modern drug discovery and development, pyridyl scaffolds are of paramount importance, forming the core of numerous pharmacologically active agents. Among these, functionalized nicotinaldehydes are particularly valuable as versatile intermediates. 6-Bromo-4-chloronicotinaldehyde is a key building block, offering two distinct halogenated sites for strategic, sequential elaboration. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, provides a powerful and robust method for the formation of carbon-carbon bonds.[1] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in medicinal chemistry.[2][3]
This guide provides a detailed, step-by-step protocol for the regioselective Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic underpinnings that govern the reaction's selectivity, explore optimized reaction conditions, and present a comprehensive protocol for researchers, scientists, and drug development professionals.
Understanding the Regioselectivity: The C-Br vs. C-Cl Advantage
The key to the successful and strategic functionalization of this compound lies in the differential reactivity of its two halogen substituents in the palladium-catalyzed Suzuki-Miyaura coupling. The generally accepted order of reactivity for aryl halides in the oxidative addition step, which is often the rate-determining step of the catalytic cycle, is I > Br > OTf > Cl.[4] This inherent difference in reactivity allows for the selective coupling at the more reactive C-Br bond at the 6-position, while leaving the less reactive C-Cl bond at the 4-position intact for potential subsequent transformations. By carefully controlling the reaction conditions, high regioselectivity can be achieved, enabling a modular approach to the synthesis of complex, polysubstituted pyridine derivatives.
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.[5] The cycle can be broken down into three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the bromide and forming a new diorganopalladium(II) species.[6]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for the Regioselective Suzuki Coupling of this compound
This protocol provides a reliable and reproducible method for the selective coupling of various arylboronic acids to the 6-position of this compound.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-tolylboronic acid, 4-methoxyphenylboronic acid, 3-fluorophenylboronic acid)
-
Palladium catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Base: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Inert gas: Nitrogen or Argon
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer with heating capabilities
-
Standard work-up and purification supplies (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Experimental Workflow
Caption: A streamlined workflow for the Suzuki coupling experiment.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv. or PdCl₂(dppf), 0.03 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 v/v ratio) via syringe. The final concentration of the this compound should be approximately 0.1-0.2 M.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-chloro-6-aryl-nicotinaldehyde.[1]
Data Summary: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on established methodologies for similar substrates.
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent (v/v) | Temp (°C) | Time (h) | Isolated Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 8 | 85-95 |
| 4-Tolylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.0) | Dioxane/H₂O (5:1) | 85 | 10 | 80-90 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 12 | 82-92 |
| 3-Fluorophenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 95 | 6 | 75-85 |
| Naphthalene-2-boronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.0) | Dioxane/H₂O (5:1) | 100 | 12 | 70-80 |
Note: Yields are indicative and may vary depending on the specific reaction scale and purification efficiency.
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, ensure all reagents are pure and the solvents are thoroughly degassed. The choice of base can also be critical; in some cases, stronger bases like cesium carbonate or potassium phosphate may be beneficial.[7] The activity of the palladium catalyst is crucial; using a fresh batch or a different catalyst/ligand system may improve results.[6]
-
Side Reactions: The primary side reaction to consider is the homocoupling of the boronic acid. This can be minimized by using the appropriate stoichiometry of reagents and ensuring efficient cross-coupling. Protodeborylation (loss of the boronic acid group) can also occur, particularly with electron-rich boronic acids.[8]
-
Purification Challenges: The polarity of the resulting 4-chloro-6-aryl-nicotinaldehyde can vary depending on the nature of the coupled aryl group. Careful selection of the eluent system for column chromatography is necessary for effective purification. In some cases, a preliminary filtration through a pad of celite can help remove palladium residues before chromatography.[1]
Conclusion
The regioselective Suzuki-Miyaura coupling of this compound is a highly effective and versatile method for the synthesis of 4-chloro-6-aryl-nicotinaldehydes. These compounds are valuable intermediates in the development of novel therapeutics and functional materials. By understanding the principles of regioselectivity and adhering to the optimized protocol presented in this guide, researchers can confidently and efficiently access a diverse range of substituted pyridine scaffolds.
References
- 1. youtube.com [youtube.com]
- 2. scribd.com [scribd.com]
- 3. m.youtube.com [m.youtube.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Chemoselective Reduction of 6-Bromo-4-chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Importance of (6-Bromo-4-chloropyridin-3-yl)methanol in Medicinal Chemistry
The selective reduction of the aldehyde functional group in 6-Bromo-4-chloronicotinaldehyde to yield (6-bromo-4-chloropyridin-3-yl)methanol is a critical transformation in the synthesis of a variety of pharmacologically active molecules. The resulting hydroxymethyl group serves as a versatile handle for further functionalization, enabling the construction of complex molecular architectures. The presence of the bromo and chloro substituents on the pyridine ring provides key points for subsequent cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This strategic combination of a modifiable linker and multiple points for diversification makes (6-bromo-4-chloropyridin-3-yl)methanol a highly valuable intermediate in drug discovery programs targeting a range of therapeutic areas.
This application note provides a detailed examination of the experimental conditions for the chemoselective reduction of this compound. We will explore various methodologies, with a primary focus on the use of sodium borohydride, a mild and selective reducing agent. Additionally, alternative approaches, including catalytic hydrogenation, will be discussed, along with the critical considerations for avoiding common side reactions such as dehalogenation.
Core Principles of Aldehyde Reduction: A Mechanistic Overview
The reduction of an aldehyde to a primary alcohol involves the formal addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide. The choice of reducing agent is paramount to achieving high chemoselectivity, particularly in the presence of other reducible functional groups and sensitive moieties like halogen atoms.
Sodium Borohydride (NaBH₄): As a mild hydride donor, NaBH₄ is highly selective for the reduction of aldehydes and ketones.[1][2][3] Its lower reactivity compared to agents like lithium aluminum hydride (LiAlH₄) makes it compatible with a wider range of functional groups and protic solvents like methanol and ethanol.[2][4] The mechanism of NaBH₄ reduction involves the transfer of a hydride from the borohydride complex to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent to yield the alcohol.
Lithium Aluminum Hydride (LiAlH₄): A significantly more powerful reducing agent, LiAlH₄ can reduce a broader spectrum of functional groups, including esters, carboxylic acids, and amides, in addition to aldehydes and ketones.[4] Its high reactivity necessitates the use of anhydrous ethereal solvents and careful handling. While effective, its lack of selectivity can be a drawback in complex molecules.
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst (e.g., palladium, platinum, nickel). While it can be a clean and efficient method, it carries a significant risk of dehalogenation, particularly with aryl halides.[5] Careful selection of the catalyst, support, and reaction conditions is crucial to minimize this undesired side reaction.
Experimental Protocols
Protocol 1: Sodium Borohydride Reduction in Methanol
This protocol is the recommended starting point for the chemoselective reduction of this compound due to its simplicity, mild conditions, and high selectivity.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies (silica gel plates, developing chamber, UV lamp)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approximately 10-20 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition. Caution: Hydrogen gas is evolved during the reaction. Ensure adequate ventilation.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the effervescence ceases.
-
Work-up:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude (6-bromo-4-chloropyridin-3-yl)methanol.
-
If necessary, the crude product can be further purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
dot
Caption: Workflow for NaBH₄ Reduction.
Protocol 2: Catalytic Transfer Hydrogenation
This method offers an alternative to using metal hydrides and avoids the need for pressurized hydrogen gas. However, careful catalyst selection is crucial to prevent dehalogenation.
Materials:
-
This compound
-
Ruthenium trichloride (RuCl₃)
-
Amberlite® resin formate (ARF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions
-
Heating mantle with temperature control
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), Amberlite® resin formate (as the hydrogen donor), and a catalytic amount of ruthenium trichloride (e.g., 2.5-5 mol%) in anhydrous DMF.[6]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[6]
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, filter off the resin, and remove the DMF under reduced pressure. The work-up would then typically involve extraction with an organic solvent and washing with water.
-
Purification: Purify the crude product by flash column chromatography.
Comparison of Reduction Methods
| Method | Reducing Agent | Typical Solvents | Temperature (°C) | Advantages | Disadvantages |
| Protocol 1 | Sodium Borohydride | Methanol, Ethanol, THF | 0 to RT | Mild, highly chemoselective for aldehydes, easy work-up.[1][2] | May be slow for some substrates. |
| Alternative 1 | Lithium Aluminum Hydride | THF, Diethyl ether (anhydrous) | 0 to RT | Very powerful, reduces a wide range of functional groups.[4] | Highly reactive and pyrophoric, not chemoselective, requires strict anhydrous conditions. |
| Protocol 2 | Catalytic Transfer Hydrogenation | DMF, Alcohols | 80-100 | Avoids metal hydrides and pressurized H₂ gas.[6] | Risk of dehalogenation, requires higher temperatures, catalyst cost. |
Characterization of (6-bromo-4-chloropyridin-3-yl)methanol
The successful synthesis of the target compound can be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the newly formed methylene (-CH₂OH) protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms and the conversion of the aldehyde carbon to a methylene carbon.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₆H₅BrClNO, MW: 222.47 g/mol ).[7][8] The isotopic pattern of bromine and chlorine will be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the strong carbonyl (C=O) stretch of the aldehyde and the appearance of a broad O-H stretch characteristic of an alcohol.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of NaBH₄ (e.g., to 1.5-2.0 equivalents) or extending the reaction time. Ensure the NaBH₄ is fresh and has been stored properly.
-
Dehalogenation: While less common with NaBH₄ compared to catalytic hydrogenation, dehalogenation can still occur, especially with prolonged reaction times or elevated temperatures. It is crucial to maintain a low temperature (0 °C) during the addition of NaBH₄ and to monitor the reaction closely to avoid over-reaction. If dehalogenation is a significant issue, consider alternative mild reducing agents.
-
Work-up and Purification: The work-up procedure is designed to remove inorganic byproducts. If the final product is still impure, column chromatography is a reliable method for purification. The choice of eluent should be optimized based on TLC analysis.
Conclusion
The chemoselective reduction of this compound to (6-bromo-4-chloropyridin-3-yl)methanol is a crucial step in the synthesis of various pharmaceutical intermediates. The use of sodium borohydride in methanol at low temperatures provides a mild, efficient, and highly selective method for this transformation. Careful control of the reaction conditions is essential to maximize the yield of the desired product while minimizing side reactions, particularly dehalogenation. The protocols and considerations outlined in this application note provide a robust framework for researchers to successfully perform this important synthetic step.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. BJOC - Chemoselective reduction of aldehydes by ruthenium trichloride and resin-bound formates [beilstein-journals.org]
- 6. appchemical.com [appchemical.com]
- 7. (6-BROMO-PYRIDIN-3-YL)-METHANOL(122306-01-8) 1H NMR spectrum [chemicalbook.com]
- 8. 1585960-86-6|(6-Bromo-4-chloropyridin-3-yl)methanol|BLD Pharm [bldpharm.com]
Using 6-Bromo-4-chloronicotinaldehyde in palladium-catalyzed cross-coupling reactions
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions Using 6-Bromo-4-chloronicotinaldehyde
Introduction: The Strategic Value of this compound
In the landscape of modern medicinal chemistry and materials science, pyridyl scaffolds are of paramount importance due to their prevalence in a vast array of biologically active compounds and functional materials.[1][2] The nicotinonitrile and nicotinaldehyde moieties, in particular, are key components in numerous pharmaceuticals, acting as crucial pharmacophores or versatile synthetic intermediates.[3][4]
This compound emerges as a particularly strategic building block. As a dihalogenated pyridine, it offers two distinct reaction handles for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions.[5][6] The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone of this strategy. In palladium-catalyzed reactions, the oxidative addition of the catalyst to the C-Br bond is kinetically favored over the stronger, less reactive C-Cl bond.[7] This inherent selectivity allows for the precise and predictable modification at the C6 position while leaving the C4 position available for subsequent transformations, enabling the divergent synthesis of complex, polysubstituted pyridine derivatives.
This guide provides an in-depth exploration of the application of this compound in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. We will delve into the mechanistic rationale, provide detailed, field-proven protocols, and discuss key considerations for successful execution.
Pillar 1: The General Mechanism of Palladium-Catalyzed Cross-Coupling
Understanding the fundamental catalytic cycle is crucial for troubleshooting and optimizing any cross-coupling reaction. The process, while varying slightly for different named reactions, generally adheres to a three-step sequence: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition : The active Palladium(0) catalyst inserts into the carbon-halogen bond (preferentially the C6-Br bond of our substrate), forming a Palladium(II) complex. This is often the rate-determining step.
-
Transmetalation : The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic partners on the palladium complex couple and are expelled, forming the new carbon-carbon or carbon-heteroatom bond. This step regenerates the Palladium(0) catalyst, allowing the cycle to continue.[10]
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerhouse for constructing biaryl and vinyl-aryl structures, which are privileged motifs in pharmaceutical agents.[11][12][13] It is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.
Causality Behind Component Choices:
-
Catalyst : A Pd(0) source is required. Pd(PPh₃)₄ can be used directly. Alternatively, a more stable Pd(II) precursor like Pd(OAc)₂ is combined with phosphine ligands (e.g., PPh₃, SPhos) which reduce it to Pd(0) in situ. The bulky, electron-rich ligands stabilize the Pd(0) state and accelerate the oxidative addition and reductive elimination steps.[14]
-
Base : A base, such as K₂CO₃ or CsF, is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[9][14]
-
Solvent : A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. Water aids in dissolving the base and boronic acid, while the organic solvent solubilizes the substrate and catalyst.
Detailed Step-by-Step Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere : Seal the vessel and purge with dry argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and any additional ligand under a positive pressure of inert gas.
-
Reaction : Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-16 hours), monitoring progress by TLC or LC-MS.
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification : Purify the crude residue by column chromatography on silica gel to yield the 6-aryl-4-chloronicotinaldehyde product.
Table 1: Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Recommended Conditions | Rationale / Notes |
| Palladium Source | Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/SPhos (2 mol%) | Pd(PPh₃)₄ is convenient. Pd(OAc)₂ with advanced ligands like SPhos offers higher activity for challenging substrates. |
| Boronic Acid | Aryl-B(OH)₂, HetAryl-B(OH)₂ (1.2-1.5 eq) | MIDA boronates or trifluoroborates can be used for slow-release or air-stable options.[12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 eq) | Cs₂CO₃ is more soluble and often more effective but also more expensive. K₃PO₄ is a stronger base useful for less reactive partners. |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, DMF | Degassing (e.g., by three freeze-pump-thaw cycles or sparging with argon) is crucial. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive aryl chlorides if a second coupling is desired. |
Application Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira reaction provides a powerful method for coupling terminal alkynes with aryl halides, yielding substituted alkynes that are valuable in drug discovery and materials science.[15][16] The reaction is notable for its dual-catalyst system.
Causality Behind Component Choices:
-
Palladium Catalyst : As in the Suzuki coupling, a Pd(0) species facilitates the oxidative addition to the C-Br bond.[17]
-
Copper(I) Co-catalyst : A copper(I) salt, typically CuI, reacts with the terminal alkyne to form a copper(I) acetylide. This species is highly effective at transmetalating with the Pd(II) complex, much more so than the alkyne itself.[16][18]
-
Amine Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose: it acts as a base to deprotonate the alkyne and also serves as a solvent.
Detailed Step-by-Step Protocol: Sonogashira Coupling
-
Vessel Preparation : To a flame-dried Schlenk flask, add this compound (1.0 eq).
-
Inert Atmosphere : Seal the vessel and establish an inert atmosphere (argon or nitrogen).
-
Reagent Addition : Dissolve the substrate in an anhydrous amine solvent (e.g., Et₃N or THF/Et₃N mixture). Add the terminal alkyne (1.1-1.3 eq).
-
Catalyst Addition : Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq) and the copper(I) iodide co-catalyst (0.05-0.10 eq) under positive inert gas pressure. The mixture often turns a yellow/brown color.
-
Reaction : Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (typically 2-24 hours), as monitored by TLC or LC-MS.
-
Work-up : Concentrate the reaction mixture to remove the amine solvent. Redissolve the residue in an organic solvent like ethyl acetate and wash with aqueous NH₄Cl solution (to remove copper salts) and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification : Purify the crude product via column chromatography.
Table 2: Typical Sonogashira Reaction Parameters
| Parameter | Recommended Conditions | Rationale / Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A robust and common choice for Sonogashira couplings. |
| Copper Co-catalyst | CuI (5-10 mol%) | Essential for the standard mechanism. Copper-free versions exist but often require different conditions.[16] |
| Base/Solvent | Et₃N, DIPEA, Piperidine | Must be anhydrous. Can be used as the sole solvent or with a co-solvent like THF or DMF. |
| Alkyne | Terminal Alkynes (Aryl, Alkyl, Silyl) (1.1-1.3 eq) | TMS-acetylene can be used, followed by a separate deprotection step to yield the terminal alkyne product. |
| Temperature | 25 - 60 °C | Generally milder than Suzuki couplings. Overheating can lead to alkyne homocoupling (Glaser coupling). |
Application Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[19][20] This reaction is highly sensitive to conditions, and the choice of ligand and base is paramount for success.
Causality Behind Component Choices:
-
Catalyst/Ligand : This reaction requires highly specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP).[21] These ligands promote the difficult reductive elimination step that forms the C-N bond and prevent catalyst decomposition pathways like β-hydride elimination.[19][22]
-
Base : A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice, though weaker bases like K₃PO₄ can be used with more advanced catalyst systems.[21]
-
Solvent : Anhydrous, non-protic solvents like toluene or dioxane are mandatory to prevent quenching the strong base and interfering with the catalyst.
Detailed Step-by-Step Protocol: Buchwald-Hartwig Amination
-
Glovebox/Schlenk Line Setup : All operations should be performed under a strict inert atmosphere due to the air-sensitivity of the reagents.
-
Vessel Preparation : In a glovebox, add this compound (1.0 eq), the amine (1.2 eq), the base (e.g., NaOtBu, 1.4 eq), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 eq), and the phosphine ligand (0.02-0.04 eq) to a dry reaction vessel.
-
Solvent Addition : Add anhydrous, degassed toluene or dioxane. Seal the vessel tightly.
-
Reaction : Remove the vessel from the glovebox and heat with vigorous stirring (typically 90-110 °C) for 4-24 hours.
-
Monitoring : Monitor the reaction by taking aliquots under inert conditions for LC-MS analysis.
-
Work-up : Cool the reaction to room temperature. Carefully quench by pouring it into a beaker with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Separate the layers, wash the organic phase with brine, dry, and concentrate.
-
Purification : Purify the crude product by column chromatography.
Table 3: Typical Buchwald-Hartwig Reaction Parameters
| Parameter | Recommended Conditions | Rationale / Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ (1-2 mol%) | Pre-catalysts that form the active Pd(0) species in situ. |
| Ligand | XPhos, RuPhos, BINAP (2-4 mol%) | The choice is critical and depends on the amine (primary, secondary, hindered).[21][23] |
| Base | NaOtBu, K₃PO₄, LHMDS (1.4-2.0 eq) | NaOtBu is highly effective but intolerant of many functional groups. K₃PO₄ is milder. |
| Amine | Primary/Secondary Aryl/Alkyl Amines (1.2 eq) | Ammonia equivalents can also be used to synthesize primary anilines.[23] |
| Solvent | Toluene, 1,4-Dioxane (Anhydrous) | Must be thoroughly deoxygenated to ensure catalyst longevity. |
| Temperature | 90 - 110 °C | Required to drive the reaction, especially the reductive elimination step. |
Conclusion and Future Directions
This compound stands as a potent and versatile building block for the synthesis of complex molecules. The predictable regioselectivity of palladium-catalyzed cross-coupling at the C6-Br position allows for the reliable introduction of carbon and nitrogen substituents through robust methods like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The protocols detailed herein provide a solid foundation for researchers to construct diverse chemical libraries. The remaining C4-Cl bond serves as a latent reactive site, opening the door for subsequent functionalization under more forcing conditions to generate highly decorated pyridine scaffolds, further enhancing its value in the pursuit of novel therapeutics and advanced materials.[24][25][26]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. nobelprize.org [nobelprize.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. youtube.com [youtube.com]
- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
- 25. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 6-Bromo-4-chloronicotinaldehyde in the Synthesis of Potent and Selective Kinase Inhibitors
Introduction: A Privileged Scaffold for Kinase Drug Discovery
In the landscape of modern medicinal chemistry, the quest for highly specific and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a rich target class, but achieving selectivity across the highly conserved ATP-binding site of the kinome is a formidable challenge. The strategic use of carefully designed heterocyclic building blocks is paramount in navigating this challenge. 6-Bromo-4-chloronicotinaldehyde has emerged as a key intermediate of significant value, offering a versatile platform for the construction of complex kinase inhibitors. Its distinct electronic properties and strategically positioned reactive handles—a bromo group amenable to cross-coupling reactions, a chloro substituent for further functionalization or displacement, and an aldehyde for conversion into various pharmacophoric elements—make it an ideal starting point for library synthesis and lead optimization. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of kinase inhibitors, with a particular focus on inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a critical driver in certain cancers.
The Rationale Behind the Application of this compound
The utility of this compound in kinase inhibitor synthesis is rooted in its chemical architecture, which allows for a modular and convergent synthetic approach. The bromine atom at the 6-position is more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, compared to the chlorine atom at the 4-position. This differential reactivity enables selective and sequential introduction of diverse molecular fragments, a crucial aspect in exploring the structure-activity relationship (SAR) of a new inhibitor series. The aldehyde functionality serves as a versatile handle for constructing the core of the inhibitor, often participating in cyclization reactions to form fused heterocyclic systems that are common motifs in kinase inhibitors.
Key Synthetic Transformations and Protocols
The following protocols outline the principal synthetic strategies for elaborating this compound into advanced kinase inhibitor scaffolds.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for introducing aryl or heteroaryl moieties at the 6-position of the pyridine ring, which often serves as a key recognition element for the kinase hinge region.
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura Coupling.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.), and a base like sodium carbonate (Na₂CO₃) (2.0 eq.).
-
Solvent Addition: Add a degassed mixture of a suitable solvent system, typically 1,4-dioxane and water (e.g., in a 4:1 ratio), to the flask. The final concentration of the starting aldehyde should be around 0.1 M.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-4-chloronicotinaldehyde.[1]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for installing amine functionalities, which are often crucial for establishing hydrogen bond interactions with the kinase active site.
Experimental Workflow:
Caption: Workflow for Buchwald-Hartwig Amination.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube under an inert atmosphere, combine the 6-aryl-4-chloronicotinaldehyde (1.0 eq.), the desired amine (1.5 eq.), a palladium precursor such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq.), a suitable phosphine ligand like Xantphos (0.1 eq.), and a base such as cesium carbonate (Cs₂CO₃) (2.0 eq.).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100-110 °C with stirring. Monitor the reaction by TLC or LC-MS until completion.
-
Workup: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the desired 6-aryl-4-aminonicotinaldehyde derivative.
Application in the Synthesis of an FGFR4 Inhibitor: A Plausible Route to BLU-554 (Fisogatinib)
BLU-554 (Fisogatinib) is a potent and selective covalent inhibitor of FGFR4. While the exact process from this compound is proprietary, a plausible synthetic route can be devised based on known chemical transformations and the final structure of the drug.
Plausible Multi-Step Synthesis Overview:
Caption: Plausible synthetic route to an FGFR4 inhibitor.
This hypothetical pathway illustrates how the functionalities of this compound can be sequentially manipulated to build the complex heterocyclic core of a potent kinase inhibitor.
Biological Activity and Selectivity
The ultimate goal of synthesizing kinase inhibitors is to achieve high potency against the target kinase while maintaining selectivity against other kinases to minimize off-target effects.
FGFR4 Signaling Pathway
FGFR4 is a receptor tyrosine kinase that, upon binding its ligand FGF19, dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation and survival.[2][3][4] In some cancers, like hepatocellular carcinoma, the FGF19-FGFR4 signaling axis is aberrantly activated, driving tumor growth.[3]
Caption: Simplified FGFR4 signaling pathway and point of inhibition.
Quantitative Data: Potency and Selectivity of BLU-554 (Fisogatinib)
The following table summarizes the inhibitory activity of BLU-554, a selective FGFR4 inhibitor.
| Kinase Target | IC₅₀ (nM) | Selectivity vs FGFR4 |
| FGFR4 | 5 | - |
| FGFR1 | 624 | >120-fold |
| FGFR2 | >1000 | >200-fold |
| FGFR3 | 2203 | >440-fold |
Data sourced from publicly available information.[5]
This high degree of selectivity for FGFR4 over other FGFR family members is a critical attribute for a therapeutic candidate, as it can help to avoid toxicities associated with the inhibition of other kinases.[6]
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile building block in the synthesis of kinase inhibitors. Its well-defined reactivity allows for the systematic and efficient construction of complex molecular architectures. The successful development of highly selective FGFR4 inhibitors like BLU-554 underscores the power of this synthetic intermediate. As the field of kinase inhibitor research continues to evolve, the demand for such strategically functionalized heterocyclic scaffolds will undoubtedly grow. The protocols and insights provided in this application note are intended to empower researchers to leverage the full potential of this compound in their drug discovery endeavors, ultimately contributing to the development of the next generation of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 6-Bromo-4-chloronicotinaldehyde via Automated Flash Column Chromatography
Abstract
6-Bromo-4-chloronicotinaldehyde is a key heterocyclic building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This application note provides a detailed, robust, and efficient protocol for the purification of this compound using automated flash column chromatography. The methodology emphasizes the rationale behind parameter selection, from solvent system optimization using Thin Layer Chromatography (TLC) to the principles of column packing and fraction analysis. This guide is intended for researchers, chemists, and process scientists in the pharmaceutical and chemical industries.
Introduction
Substituted nicotin-aldehydes, such as this compound, are versatile intermediates in drug discovery due to the various functionalities they offer for chemical modification. The presence of bromo, chloro, and aldehyde groups allows for a diverse range of chemical transformations, including but not limited to, Suzuki couplings, Sonogashira reactions, and reductive aminations. Impurities arising from the synthesis of this compound, such as starting materials or over-oxidized byproducts (e.g., the corresponding carboxylic acid), can interfere with these downstream reactions, leading to lower yields and complex purification challenges later in the synthetic route.
Column chromatography is a fundamental purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[1] This note details a systematic approach to purify this compound, ensuring high purity and recovery.
Principles of the Method
The purification strategy relies on normal-phase flash column chromatography. The stationary phase is silica gel, a polar adsorbent. The mobile phase, or eluent, is a less polar solvent system. The separation is based on the principle of polarity; more polar compounds will have a stronger affinity for the polar silica gel and will thus elute from the column more slowly. Conversely, less polar compounds will travel through the column more quickly.[2]
The target compound, this compound, is a moderately polar molecule. The primary impurities are expected to be either less polar (unreacted starting materials) or more polar (oxidized byproducts). The key to a successful separation is the selection of an appropriate eluent system that provides a significant difference in the retention factor (Rƒ) between the desired product and its impurities.
Materials and Reagents
| Equipment | Specification/Notes |
| Automated Flash Chromatography System | e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera™ |
| Glass Column | Sized appropriately for the amount of crude material (e.g., 40g silica for 1-2g crude) |
| Silica Gel | 230-400 mesh, for flash chromatography |
| TLC Plates | Silica gel 60 F₂₅₄ |
| UV Lamp | For visualization of TLC plates at 254 nm |
| Rotary Evaporator | For solvent removal |
| Glassware | Erlenmeyer flasks, beakers, graduated cylinders, round-bottom flasks |
| Reagents | |
| Crude this compound | Solid, purity >98% |
| n-Hexane | HPLC grade |
| Ethyl Acetate | HPLC grade |
| Dichloromethane (DCM) | HPLC grade (for sample dissolution) |
Safety Precautions
Chemical Hazards:
-
This compound: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Solvents (Hexane, Ethyl Acetate, DCM): Flammable and volatile. Can cause skin and eye irritation. Inhalation of vapors can lead to dizziness and other central nervous system effects.
Personal Protective Equipment (PPE):
-
Wear a lab coat, safety glasses with side shields, and nitrile gloves at all times.[4]
-
All manipulations should be performed in a well-ventilated chemical fume hood.
Detailed Purification Protocol
This protocol is divided into three main stages: (1) Method Development using TLC, (2) Column Chromatography Purification, and (3) Product Isolation and Analysis.
Stage 1: Method Development with Thin Layer Chromatography (TLC)
The goal of this stage is to identify an optimal solvent system that gives a target Rƒ of 0.25-0.35 for this compound, with good separation from any impurities.[5]
-
Prepare a Stock Solution: Dissolve a small amount (1-2 mg) of the crude this compound in ~0.5 mL of dichloromethane.
-
Test Solvent Systems:
-
Start with a relatively non-polar eluent, for example, 10% Ethyl Acetate in Hexane (9:1 Hexane:EtOAc).
-
Spot the stock solution onto a TLC plate and develop it in a chamber containing the chosen eluent.
-
Visualize the plate under a UV lamp. Aldehydes are often UV active.[6]
-
-
Optimize the Solvent Ratio:
-
If the Rƒ is too low (<0.2), increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., to 15% or 20%).
-
If the Rƒ is too high (>0.5), decrease the polarity by reducing the percentage of ethyl acetate.
-
The ideal system will show the product spot well-separated from any other spots. For halogenated pyridines and aldehydes, a Hexane/Ethyl Acetate gradient is often effective.[5]
-
Stage 2: Column Chromatography Purification
This protocol assumes the use of an automated flash system, but the principles apply to manual glass column chromatography as well.
-
Column Selection and Packing:
-
Based on the amount of crude material, select an appropriate pre-packed silica gel column or pack a glass column. A general rule is to use a silica-to-sample mass ratio of 40:1 to 100:1 for good separation.
-
If packing manually, the slurry method is recommended to avoid air bubbles.[7] Create a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Hexane or 5% EtOAc in Hexane) and pour it into the column, allowing it to pack evenly.[8]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (like DCM). Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.[9]
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[9]
-
Carefully add this powder to the top of the packed silica gel column.[9] This technique prevents band broadening and improves separation.
-
Wet Loading: If the compound is highly soluble in the mobile phase, dissolve it in the minimum amount of the initial eluent and carefully pipette it onto the top of the column.[9]
-
-
Elution and Fraction Collection:
-
Equilibrate the column with the initial, low-polarity solvent system (e.g., 5% EtOAc in Hexane) for at least two column volumes.
-
Begin the elution. A linear gradient is often effective. For example, run a gradient from 5% to 30% Ethyl Acetate in Hexane over 10-15 column volumes.
-
The automated system's UV detector will monitor the eluate, and the fraction collector will automatically collect fractions based on the detected peaks.
-
Stage 3: Product Isolation and Analysis
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.[10]
-
Spot every few fractions on a TLC plate, alongside a spot of the crude starting material for reference.
-
Develop the TLC plate using the optimized solvent system from Stage 1.
-
-
Combining and Concentrating:
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
-
Final Product Characterization:
-
Obtain the mass of the purified product and calculate the yield.
-
Confirm the purity and identity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Workflow Visualization
The following diagram illustrates the overall workflow for the purification process.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation / Overlapping Peaks | - Inappropriate solvent system. - Column overloaded. - Sample band too diffuse. | - Re-optimize the eluent with TLC; try a shallower gradient. - Reduce the amount of crude material relative to the silica. - Use the dry loading method to ensure a concentrated starting band.[9] |
| Product Elutes with the Solvent Front | Eluent is too polar. | Decrease the initial concentration of the polar solvent (Ethyl Acetate). |
| Product Does Not Elute from the Column | Eluent is not polar enough. | Increase the final concentration of the polar solvent in the gradient. A different, more polar solvent like methanol could be added in small percentages if necessary.[11] |
| Cracked or Channeled Silica Bed | - Column packed unevenly. - Solvents of different densities used without equilibration. | - Repack the column carefully using the slurry method.[7] - Ensure the column is fully equilibrated with the initial mobile phase before loading the sample. |
| Low Product Recovery | - Product is irreversibly adsorbed onto the silica. - Some product was discarded in mixed fractions. | - For acid-sensitive compounds, silica can be deactivated with triethylamine.[12] - Consider re-purifying the mixed fractions in a separate run. |
Conclusion
This application note provides a comprehensive and systematic protocol for the purification of this compound. By following the detailed steps for method development, sample preparation, and chromatographic separation, researchers can consistently obtain this valuable synthetic intermediate in high purity. The principles and troubleshooting guide presented here are broadly applicable to the purification of other small organic molecules, serving as a valuable resource for scientists in drug development and chemical synthesis.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. Chromatography Columns - Page 26 - Amerigo Scientific [amerigoscientific.com]
- 3. achmem.com [achmem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Purification [chem.rochester.edu]
Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromo-4-chloronicotinaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of 6-Bromo-4-chloronicotinaldehyde
This compound is a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules. Its unique substitution pattern on the pyridine ring, featuring an aldehyde for further elaboration and strategically placed halogen atoms for cross-coupling reactions, makes it a valuable building block in medicinal chemistry. Notably, it is a key precursor for the synthesis of potent and selective kinase inhibitors, including those targeting Fibroblast Growth Factor Receptor (FGFR) enzymes, which are implicated in various cancers. The efficient and scalable synthesis of this intermediate is therefore a critical consideration for the pharmaceutical industry.
This document provides a comprehensive guide to the large-scale synthesis of this compound, moving beyond a simple recitation of steps to provide a rationale for the chosen synthetic strategy and to address the practical challenges of process scale-up.
Overall Synthetic Strategy: A Multi-Step Approach to a Key Intermediate
The selected synthetic route for the large-scale production of this compound begins with the commercially available and relatively inexpensive 4,6-dichloronicotinic acid ethyl ester. The strategy involves a carefully orchestrated sequence of reactions to introduce the desired functionalities while managing the challenges of regioselectivity and functional group compatibility.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of Key Intermediates
Step 1: Regioselective Synthesis of Ethyl 6-chloro-4-((4-methoxybenzyl)amino)nicotinate
The initial step involves a nucleophilic aromatic substitution (SNAr) on ethyl 4,6-dichloronicotinate. The chlorine at the 4-position is more susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent ester group and the ring nitrogen.[1][2] This inherent reactivity allows for a regioselective substitution.
Protocol:
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is charged with ethyl 4,6-dichloronicotinate (1.0 eq) and a suitable solvent such as ethanol.
-
Reagent Addition: 4-Methoxybenzylamine (1.1 eq) is added dropwise to the stirred solution at ambient temperature.
-
Reaction: The reaction mixture is heated to 50-60°C and monitored by HPLC until consumption of the starting material is complete (typically 6-8 hours).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed sequentially with water and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which is typically of sufficient purity for the next step.
Step 2: Deprotection to Ethyl 4-amino-6-chloronicotinate
The 4-methoxybenzyl (PMB) group serves as a protecting group for the amine and is readily cleaved under acidic conditions.[3] Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation.
Protocol:
-
Reactor Setup: A reactor equipped for handling corrosive acids is charged with the crude ethyl 6-chloro-4-((4-methoxybenzyl)amino)nicotinate from the previous step.
-
Reagent Addition: Trifluoroacetic acid is added, and the mixture is heated to 50-60°C.
-
Reaction: The reaction is monitored by HPLC for the disappearance of the starting material.
-
Work-up: After completion, the excess TFA is removed by distillation under reduced pressure. The residue is carefully poured into ice-water, and the pH is adjusted to alkaline with a base like sodium carbonate.
-
Isolation: The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried, and concentrated to give ethyl 4-amino-6-chloronicotinate.
Step 3: Sandmeyer-Type Bromination to Ethyl 4-bromo-6-chloronicotinate
This step involves the conversion of the primary aromatic amine to a diazonium salt, followed by a copper-catalyzed or copper-free substitution with a bromide source.[4][5] The handling of diazonium salts on a large scale requires strict temperature control to mitigate the risk of decomposition.[6][7]
Protocol:
-
Reactor Setup: A jacketed reactor is charged with ethyl 4-amino-6-chloronicotinate (1.0 eq), benzyltriethylammonium bromide (1.2 eq), and dichloromethane (DCM).
-
Diazotization: The mixture is cooled to 0-5°C, and tert-butyl nitrite (1.1 eq) is added dropwise, maintaining the temperature below 5°C.
-
Reaction: The reaction is stirred at low temperature and then allowed to warm to room temperature. The progress is monitored by HPLC.
-
Work-up: The reaction is quenched by pouring it into water. The organic layer is separated, washed with water and brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Part 2: Final Conversion to this compound
Step 4: DIBAL-H Reduction to 4-Bromo-6-chloronicotinol
The reduction of the ester to the corresponding primary alcohol is achieved using diisobutylaluminum hydride (DIBAL-H). On a large scale, the high reactivity and exothermicity of DIBAL-H reductions necessitate careful temperature control and a well-designed work-up procedure to manage the aluminum byproducts.[3][8]
Protocol:
-
Reactor Setup: A dry, inerted, jacketed reactor is charged with ethyl 4-bromo-6-chloronicotinate (1.0 eq) in an anhydrous solvent like toluene or DCM.
-
Reagent Addition: The solution is cooled to -78°C (dry ice/acetone bath). A solution of DIBAL-H (2.2 eq) in a suitable solvent is added dropwise, maintaining the internal temperature below -70°C.
-
Reaction: The reaction is stirred at -78°C for 1-2 hours and monitored by TLC or HPLC.
-
Work-up (Fieser Method): The reaction is quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water, all while maintaining a low temperature.[9] This procedure is designed to precipitate the aluminum salts in a granular, filterable form.
-
Isolation: The mixture is allowed to warm to room temperature and stirred vigorously. The resulting slurry is filtered through a pad of celite, and the filter cake is washed with the reaction solvent. The filtrate is concentrated to yield the crude alcohol.
Step 5: Oxidation to this compound
The final step is the selective oxidation of the primary alcohol to the aldehyde. Manganese dioxide (MnO₂) is a mild and effective reagent for the oxidation of benzylic and allylic alcohols.[10][11]
Protocol:
-
Reactor Setup: A reactor is charged with the crude 4-bromo-6-chloronicotinol (1.0 eq) and a solvent such as dichloromethane.
-
Reagent Addition: Activated manganese dioxide (5-10 eq) is added in portions.
-
Reaction: The slurry is stirred vigorously at room temperature. The reaction is monitored by TLC or HPLC.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese salts. The filter cake is washed thoroughly with the solvent.
-
Isolation and Purification: The combined filtrate is concentrated, and the crude product is purified by column chromatography or recrystallization to yield this compound as a solid.
Process Control and Analytical Methods
Effective process control is crucial for ensuring the safety, efficiency, and reproducibility of the synthesis on a large scale. The implementation of Process Analytical Technology (PAT) can provide real-time monitoring of critical process parameters.[12][13][14]
| Step | Reaction | Analytical Method | Key Parameters to Monitor |
| 1 | Nucleophilic Aromatic Substitution | HPLC | Consumption of ethyl 4,6-dichloronicotinate, formation of product. |
| 2 | Deprotection | HPLC | Disappearance of PMB-protected amine. |
| 3 | Sandmeyer-Type Reaction | HPLC, Temperature Probe | Consumption of starting amine, formation of bromo-derivative, reaction temperature. |
| 4 | DIBAL-H Reduction | TLC, HPLC | Consumption of ester, formation of alcohol. |
| 5 | Oxidation | TLC, HPLC | Disappearance of alcohol, formation of aldehyde. |
Typical HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
Impurity Profile and Purification Strategies
A thorough understanding of the potential impurities at each stage is essential for developing a robust purification strategy.
| Step | Potential Impurities | Purification Strategy |
| 1 | Unreacted starting material, di-substituted product. | Aqueous work-up is often sufficient. |
| 2 | Incomplete deprotection. | Extraction and washing. |
| 3 | Phenolic byproducts from reaction with water. | Column chromatography or recrystallization. |
| 4 | Over-reduced product (alcohol). | Careful control of stoichiometry and temperature. |
| 5 | Unreacted alcohol, over-oxidized carboxylic acid. | Column chromatography or recrystallization. |
Safety, Health, and Environmental Considerations
Safety:
-
Diazonium Salts: The Sandmeyer reaction involves potentially explosive diazonium intermediates. Strict temperature control and avoiding isolation of the diazonium salt are critical safety measures.[7]
-
DIBAL-H: This reagent is pyrophoric and reacts violently with water. It should be handled under an inert atmosphere by trained personnel.
-
Corrosive Reagents: Trifluoroacetic acid is highly corrosive and requires appropriate personal protective equipment (PPE) and handling in a well-ventilated area.
Health:
-
All reagents and intermediates should be handled in a well-ventilated fume hood, and appropriate PPE (gloves, safety glasses, lab coat) should be worn.
Environmental:
-
Waste Management: The synthesis generates various waste streams, including organic solvents, aqueous waste containing inorganic salts, and solid waste (manganese and aluminum salts).[5] These should be segregated and disposed of in accordance with local regulations.
-
Solvent Selection: Where possible, greener solvents should be considered to minimize the environmental impact.
Conclusion
The large-scale synthesis of this compound is a multi-step process that requires careful planning and execution. By understanding the underlying chemistry of each step, implementing robust process controls, and adhering to strict safety protocols, researchers and drug development professionals can efficiently and safely produce this valuable intermediate for the advancement of pharmaceutical research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 9. Chromatographic and capillary electrophoretic methods for the analysis of nicotinic acid and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. scribd.com [scribd.com]
- 12. portalcris.vdu.lt [portalcris.vdu.lt]
- 13. Process analytical technology - Wikipedia [en.wikipedia.org]
- 14. stepscience.com [stepscience.com]
Application Notes and Protocols for the Derivatization of 6-Bromo-4-chloronicotinaldehyde
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the chemical derivatization of the aldehyde functional group of 6-Bromo-4-chloronicotinaldehyde. This key intermediate is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the substituted pyridine scaffold in a wide array of bioactive molecules. This document explores a range of synthetic transformations including reductive amination, olefination reactions (Wittig and Horner-Wadsworth-Emmons), carbon-carbon bond formation via Knoevenagel condensation and Henry reactions, condensation reactions with nitrogen nucleophiles to form imines, oximes, and hydrazones, and additions of organometallic reagents. The protocols are designed to be robust and reproducible, providing researchers with a practical guide to expand the chemical diversity of this important building block for downstream applications in drug discovery and materials science.
Introduction: The Strategic Importance of this compound
This compound is a strategically important bifunctional molecule, featuring a reactive aldehyde group and a di-halogenated pyridine ring. The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The presence of bromo and chloro substituents offers orthogonal handles for further functionalization, typically through metal-catalyzed cross-coupling reactions. The aldehyde group, however, provides a gateway for a multitude of chemical transformations, allowing for the introduction of diverse pharmacophores and the construction of complex molecular architectures.
The derivatization of the aldehyde is a critical step in the synthesis of novel compounds for high-throughput screening, lead optimization, and the development of chemical probes. The electronic nature of the pyridine ring, influenced by the electron-withdrawing halogen atoms, can impact the reactivity of the aldehyde. Therefore, a thorough understanding of the optimal reaction conditions is paramount for successful synthetic campaigns. This guide aims to provide that understanding through detailed, field-tested protocols and mechanistic insights.
Reductive Amination: A Gateway to Novel Amine Libraries
Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines from aldehydes.[2][3] The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine.[2] This one-pot procedure is highly efficient and offers a broad substrate scope. For this compound, this reaction is a key strategy for introducing a diverse range of amine-containing side chains, which are crucial for modulating physicochemical properties and biological activity.
Scientific Principles and Mechanistic Insight
The reaction is typically carried out under mildly acidic conditions to facilitate the formation of the iminium ion, which is more electrophilic than the starting aldehyde. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride being popular choices due to their selectivity for reducing the iminium ion in the presence of the aldehyde.[2][4]
Figure 1: Reductive Amination Workflow.
Protocol: One-Pot Reductive Amination with Benzylamine
This protocol describes the synthesis of N-((6-bromo-4-chloropyridin-3-yl)methyl)benzylamine.
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Volume/Mass |
| This compound | 220.45 | 1.0 | 220 mg |
| Benzylamine | 107.15 | 1.2 | 131 µL |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 318 mg |
| Dichloroethane (DCE) | - | - | 10 mL |
| Acetic Acid | 60.05 | catalytic | 1-2 drops |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (220 mg, 1.0 mmol).
-
Dissolve the aldehyde in dichloroethane (10 mL).
-
Add benzylamine (131 µL, 1.2 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (1-2 drops).
-
Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired secondary amine.
Olefination Reactions: Crafting Alkenes with Precision
The conversion of the aldehyde to an alkene is a fundamental transformation in organic synthesis. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most reliable methods for achieving this.[5][6] These reactions are invaluable for introducing vinyl groups, which can serve as versatile handles for further synthetic manipulations or as key structural motifs in target molecules.
The Wittig Reaction
The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent) to form an alkene and triphenylphosphine oxide. The stereochemical outcome of the reaction is dependent on the nature of the ylide. Stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[7]
Figure 2: The Wittig Reaction Pathway.
Protocol: Wittig Reaction with (Triphenylphosphoranylidene)acetonitrile
This protocol describes the synthesis of (E)-3-(6-bromo-4-chloropyridin-3-yl)acrylonitrile.
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Volume/Mass |
| This compound | 220.45 | 1.0 | 220 mg |
| (Triphenylphosphoranylidene)acetonitrile | 301.33 | 1.1 | 331 mg |
| Toluene | - | - | 15 mL |
Procedure:
-
To a round-bottom flask, add this compound (220 mg, 1.0 mmol) and (triphenylphosphoranylidene)acetonitrile (331 mg, 1.1 mmol).
-
Add dry toluene (15 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the desired alkene from triphenylphosphine oxide.
The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion.[6] A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, is easily removed during aqueous workup, simplifying purification.[8] This reaction typically shows high (E)-selectivity for the resulting alkene.[6]
Protocol: HWE Reaction with Triethyl phosphonoacetate
This protocol details the synthesis of ethyl (E)-3-(6-bromo-4-chloropyridin-3-yl)acrylate.
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Volume/Mass |
| This compound | 220.45 | 1.0 | 220 mg |
| Triethyl phosphonoacetate | 224.16 | 1.2 | 237 µL |
| Sodium Hydride (60% dispersion in mineral oil) | 40.00 | 1.3 | 52 mg |
| Tetrahydrofuran (THF), anhydrous | - | - | 15 mL |
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (52 mg of a 60% dispersion, 1.3 mmol).
-
Wash the sodium hydride with anhydrous hexane (2 x 5 mL) to remove the mineral oil, and then carefully remove the hexane via cannula.
-
Add anhydrous THF (10 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (237 µL, 1.2 mmol) to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen evolution ceases.
-
Cool the resulting clear solution back to 0 °C.
-
In a separate flask, dissolve this compound (220 mg, 1.0 mmol) in anhydrous THF (5 mL) and add this solution dropwise to the phosphonate anion solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Carbon-Carbon Bond Forming Condensation Reactions
Knoevenagel Condensation
The Knoevenagel condensation is a versatile method for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[8] This reaction is particularly useful for synthesizing α,β-unsaturated compounds.[9] The pyridine ring in this compound can act as a dual activator, enhancing the reactivity of both the aldehyde and the active methylene compound.[10]
Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of 2-((6-bromo-4-chloropyridin-3-yl)methylene)malononitrile.
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Volume/Mass |
| This compound | 220.45 | 1.0 | 220 mg |
| Malononitrile | 66.06 | 1.1 | 73 mg |
| Piperidine | 85.15 | catalytic | 1-2 drops |
| Ethanol | - | - | 10 mL |
Procedure:
-
In a round-bottom flask, dissolve this compound (220 mg, 1.0 mmol) and malononitrile (73 mg, 1.1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (1-2 drops).
-
Stir the reaction mixture at room temperature for 1-2 hours. The product often precipitates from the reaction mixture.
-
Monitor the reaction by TLC.
-
If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde, yielding a β-nitro alcohol.[11][12] This reaction is highly valuable as the resulting nitro group can be further transformed into a variety of other functional groups, including amines and carbonyls.[11]
Protocol: Henry Reaction with Nitroethane
This protocol outlines the synthesis of 1-(6-bromo-4-chloropyridin-3-yl)-2-nitropropan-1-ol.
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Volume/Mass |
| This compound | 220.45 | 1.0 | 220 mg |
| Nitroethane | 75.07 | 1.5 | 113 µL |
| Triethylamine (TEA) | 101.19 | 0.2 | 28 µL |
| Isopropanol | - | - | 10 mL |
Procedure:
-
To a solution of this compound (220 mg, 1.0 mmol) in isopropanol (10 mL), add nitroethane (113 µL, 1.5 mmol).
-
Add triethylamine (28 µL, 0.2 mmol) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours. The reaction progress should be monitored by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired β-nitro alcohol.
Condensation with Nitrogen Nucleophiles
The reaction of the aldehyde with primary amines and their derivatives provides a straightforward route to compounds containing a C=N double bond, such as imines (Schiff bases), oximes, and hydrazones. These derivatives are not only stable compounds in their own right but also serve as intermediates for further transformations.
Figure 3: Formation of Imines, Oximes, and Hydrazones.
Protocol: Synthesis of this compound Oxime
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Volume/Mass |
| This compound | 220.45 | 1.0 | 220 mg |
| Hydroxylamine hydrochloride | 69.49 | 1.2 | 83 mg |
| Sodium Acetate | 82.03 | 1.5 | 123 mg |
| Ethanol/Water (1:1) | - | - | 15 mL |
Procedure:
-
Dissolve this compound (220 mg, 1.0 mmol) in a 1:1 mixture of ethanol and water (15 mL).
-
Add hydroxylamine hydrochloride (83 mg, 1.2 mmol) and sodium acetate (123 mg, 1.5 mmol) to the solution.
-
Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
If a solid forms, collect it by filtration, wash with cold water, and dry.
-
If no solid forms, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate. Dry the organic layer and concentrate to obtain the crude product, which can be purified by recrystallization.
Protocol: Synthesis of this compound Phenylhydrazone
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Volume/Mass |
| This compound | 220.45 | 1.0 | 220 mg |
| Phenylhydrazine | 108.14 | 1.1 | 108 µL |
| Ethanol | - | - | 10 mL |
| Acetic Acid | 60.05 | catalytic | 1 drop |
Procedure:
-
Dissolve this compound (220 mg, 1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add phenylhydrazine (108 µL, 1.1 mmol) and a drop of glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes. The hydrazone product usually precipitates as a colored solid.
-
Collect the product by vacuum filtration, wash with a small amount of cold ethanol, and dry to yield the pure phenylhydrazone.
Organometallic Additions: Accessing Chiral Alcohols
The addition of organometallic reagents, such as Grignard or organolithium reagents, to the aldehyde group is a classic and highly effective method for forming new carbon-carbon bonds and creating secondary alcohols. This reaction allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups. The resulting secondary alcohol can be a valuable chiral building block for further synthetic endeavors.
Protocol: Grignard Reaction with Methylmagnesium Bromide
This protocol describes the synthesis of 1-(6-bromo-4-chloropyridin-3-yl)ethanol.
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Volume/Mass |
| This compound | 220.45 | 1.0 | 220 mg |
| Methylmagnesium Bromide (3.0 M in diethyl ether) | - | 1.2 | 0.4 mL |
| Tetrahydrofuran (THF), anhydrous | - | - | 10 mL |
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add this compound (220 mg, 1.0 mmol) and dissolve it in anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (0.4 mL of a 3.0 M solution in diethyl ether, 1.2 mmol) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired secondary alcohol.
Conclusion and Future Perspectives
The protocols detailed in this application note provide a robust toolkit for the synthetic elaboration of this compound. These methods open the door to a vast chemical space of novel substituted pyridine derivatives. The reactivity of the aldehyde group, as demonstrated, is amenable to a wide range of standard organic transformations. Researchers in drug discovery can leverage these protocols to rapidly generate libraries of compounds for biological screening. Furthermore, the functional handles introduced through these derivatizations can be utilized in the development of advanced materials and functional polymers. Future work will focus on the asymmetric versions of these reactions to access enantiomerically pure compounds and further explore the utility of this versatile building block.
References
- 1. (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. ias.ac.in [ias.ac.in]
- 11. rsc.org [rsc.org]
- 12. Henry reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-4-chloronicotinaldehyde
Welcome to the technical support center for the synthesis of 6-bromo-4-chloronicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic step. Here, we will delve into the common challenges encountered during this synthesis and provide in-depth, evidence-based solutions to improve your yield and purity.
Overview of the Synthesis
The synthesis of this compound is a multi-step process that is critical for the creation of various pharmaceutical intermediates, including selective inhibitors for enzymes like FGFR4.[1] A common synthetic route involves the formylation of a substituted halopyridine. However, the electron-deficient nature of the pyridine ring makes it less reactive to electrophilic substitution, often leading to low yields.[2] Understanding the nuances of each step is key to a successful outcome.
A plausible synthetic pathway can be visualized as follows:
Caption: A simplified synthetic workflow for this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis. The solutions provided are based on established chemical principles and peer-reviewed literature.
Low Reaction Yield
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields can stem from several factors throughout the multi-step synthesis. Let's break down the potential problem areas:
-
Inefficient Formylation: The Vilsmeier-Haack reaction, a common method for formylation, can be challenging with electron-deficient pyridine rings.[2][3] The reactivity of the pyridine substrate is a critical factor. The presence of electron-donating groups can facilitate the reaction, while electron-withdrawing groups have the opposite effect.[2]
-
Optimization: A careful optimization of the Vilsmeier-Haack reaction conditions is often necessary. This includes the ratio of the Vilsmeier reagent (e.g., POCl₃/DMF), the reaction temperature, and the solvent.[4][5] For instance, in the synthesis of β-pyridine-fused porphyrins, a DMF to POCl₃ ratio of 5:6 in 1,2-dichloroethane (DCE) at 80°C was found to be optimal.[5][6]
-
-
Sub-optimal Reduction Step: The reduction of the ester to the alcohol is a critical step. The choice of reducing agent and reaction temperature is paramount.
-
Expert Insight: Diisobutylaluminium hydride (DIBAL-H) is a common choice for this reduction. However, the reaction must be conducted at a low temperature (e.g., -70°C to -60°C) to prevent over-reduction to the methyl group.[1]
-
-
Incomplete Oxidation: The final oxidation step from the alcohol to the aldehyde can also be a source of low yield.
-
Recommended Protocol: Manganese dioxide (MnO₂) is an effective and selective oxidizing agent for this transformation.[1] Ensure that a sufficient excess of activated MnO₂ is used and that the reaction is allowed to proceed to completion, which can be monitored by Thin Layer Chromatography (TLC).
-
The following table summarizes key parameters to investigate for yield optimization:
| Reaction Step | Parameter | Recommendation | Rationale | Reference |
| Formylation | Reagent Ratio | Optimize DMF:POCl₃ ratio (e.g., 5:6) | An excess of POCl₃ can lead to decomposition. | [2][5] |
| Temperature | Moderate increase (e.g., to 80°C) may be needed. | Some reactions require a specific activation temperature. | [2][4] | |
| Solvent | 1,2-dichloroethane (DCE) can be effective. | Solvent can influence reaction rate and selectivity. | [5] | |
| Reduction | Temperature | Maintain low temperature (-70°C to -60°C). | Prevents over-reduction of the ester. | [1] |
| Oxidation | Reagent | Use activated Manganese Dioxide (MnO₂). | Selective oxidation of the alcohol to the aldehyde. | [1] |
Impurity Formation
Q2: I am observing significant impurities in my final product. What are the common side reactions and how can I minimize them?
A2: Impurity formation is a common challenge. Here are some likely culprits and mitigation strategies:
-
Di-formylation: In some cases, di-formylation of the pyridine ring can occur, leading to a complex mixture of products. This is more likely if the reaction conditions are too harsh.
-
Over-reduction: As mentioned previously, if the temperature during the DIBAL-H reduction is not carefully controlled, the ester can be over-reduced to the corresponding methyl group.
-
Incomplete Reactions: Unreacted starting materials or intermediates will contaminate the final product. Monitoring the reaction progress by TLC is crucial to ensure completion.
-
Purification: Effective purification is key to obtaining a high-purity product. Column chromatography is often required to separate the desired product from closely related impurities.[1]
References
Common side products in the synthesis of 6-Bromo-4-chloronicotinaldehyde and their removal
Technical Support Center: Synthesis of 6-Bromo-4-chloronicotinaldehyde
Prepared by: Gemini, Senior Application Scientist
This guide serves as a technical resource for researchers, chemists, and drug development professionals involved in the synthesis of this compound. As a critical intermediate in the development of selective enzyme inhibitors, its purity is paramount.[1] This document provides in-depth troubleshooting for common side products encountered during its synthesis and offers validated protocols for their removal, ensuring the integrity of your experimental outcomes.
Troubleshooting Guide: Common Side Products & Their Removal
This section addresses specific impurities that may arise during the multi-step synthesis of this compound. Each entry is formatted as a common laboratory observation followed by a diagnosis, the underlying chemical cause, and detailed removal protocols.
Q1: My crude product shows a significant, highly non-polar impurity by TLC and a phosphorus signal in the NMR. What is it and how can it be removed?
Diagnosis: You are likely observing Triphenylphosphine oxide (TPPO) .
Causality: TPPO is a common stoichiometric byproduct of reactions that use triphenylphosphine-based reagents. While not always part of the primary synthetic route for this compound, related preparations or alternative chlorination/bromination steps (e.g., an Appel reaction) can generate it. Its removal is notoriously difficult due to its high polarity, which can cause it to co-elute with products during chromatography, and its tendency to crystallize well, sometimes co-crystallizing with the desired product.
Removal Protocols: Standard column chromatography is often inefficient for large-scale TPPO removal. The following methods are field-proven alternatives.
Method 1: Precipitation with Metal Salts (Scalable)
This method relies on the formation of an insoluble coordination complex between the Lewis basic oxygen of TPPO and a metal salt.
-
Protocol:
-
Dissolve the crude reaction mixture in a suitable solvent like Tetrahydrofuran (THF), Toluene, or Ethyl Acetate.[2][3]
-
Add 1.5-2.0 equivalents (relative to the initial triphenylphosphine) of anhydrous calcium bromide (CaBr₂) or magnesium chloride (MgCl₂).[2]
-
Stir the suspension at room temperature for 2-4 hours. A precipitate of the TPPO-metal salt complex will form.
-
Filter the mixture through a pad of Celite® or another filtration aid.
-
Wash the filter cake with a small amount of the chosen solvent.
-
Concentrate the filtrate under reduced pressure to recover the TPPO-free product.
-
Method 2: Exploiting Differential Solubility (Crystallization/Extraction)
TPPO exhibits poor solubility in non-polar aliphatic solvents, a property that can be exploited for its removal.[4][5]
-
Protocol:
-
Concentrate the crude reaction mixture to a thick oil or solid.
-
Add a sufficient volume of a non-polar solvent such as hexane, pentane, or cyclohexane to the residue.[6]
-
Stir or sonicate the mixture vigorously. The desired product should dissolve while TPPO remains as a solid. For semi-polar products, a mixture like cold diethyl ether/hexane can be effective.[5]
-
Filter the suspension to remove the solid TPPO.
-
Concentrate the filtrate to obtain the purified product.
-
| TPPO Removal Method | Advantages | Disadvantages | Key Solvents |
| Metal Salt Precipitation | Highly efficient, scalable, avoids chromatography.[2] | Requires an additional reagent, may not be suitable for metal-sensitive compounds. | THF, Toluene, Ethyl Acetate[2][3] |
| Solubility-Based | Simple, no additional reagents needed.[4][6] | May not be effective if the product has similar solubility; potential for product loss. | Hexane, Pentane, Diethyl Ether[5][6] |
Q2: My mass spectrum indicates the presence of the precursor, 4-bromo-6-chloronicotinol. How can I improve the oxidation and purify the final product?
Diagnosis: You are observing incomplete oxidation of the alcohol to the aldehyde.
Causality: The oxidation of 4-bromo-6-chloronicotinol to the target aldehyde, often performed with manganese dioxide (MnO₂), is a heterogeneous reaction.[1] The efficiency of this step is highly dependent on the activity of the MnO₂, reaction time, and solvent. Incomplete conversion is a common issue, leaving unreacted starting material.
Troubleshooting & Removal:
1. Optimizing the Oxidation Reaction:
-
Activator: Ensure you are using "activated" MnO₂. The activity can vary significantly between suppliers and batches. Activation typically involves heating the MnO₂ to >100 °C under vacuum to remove adsorbed water.
-
Stoichiometry: MnO₂ is used in large excess (typically 5-20 equivalents by weight). If conversion is low, increase the equivalents of MnO₂.
-
Reaction Time & Monitoring: Monitor the reaction progress closely by TLC or LC-MS. These reactions can take anywhere from a few hours to overnight.
2. Purification Protocol (Column Chromatography):
The starting alcohol is significantly more polar than the product aldehyde due to its hydroxyl group. This difference is easily exploited by silica gel chromatography.
-
Step-by-Step Guide:
-
After the reaction, filter off the MnO₂ through a pad of Celite® and wash thoroughly with a solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Concentrate the filtrate to obtain the crude mixture of aldehyde and alcohol.
-
Prepare a silica gel column.
-
Dissolve the crude material in a minimal amount of DCM and load it onto the column.
-
Elute the column with a non-polar to moderately polar solvent system, such as a gradient of Ethyl Acetate in Hexane (e.g., starting from 5% EtOAc/Hexane and gradually increasing to 20-30%).
-
The less polar product, this compound, will elute first. The more polar impurity, 4-bromo-6-chloronicotinol, will elute later.
-
Combine the pure fractions containing the product and concentrate under reduced pressure.
-
Q3: I have an acidic impurity that corresponds to the mass of 4-bromo-6-chloronicotinic acid. What caused this and how can it be removed?
Diagnosis: You are observing over-oxidation of the aldehyde product to the corresponding carboxylic acid.
Causality: While MnO₂ is generally a mild oxidant for converting primary alcohols to aldehydes, prolonged reaction times, excessive heat, or the use of a more aggressive oxidant can lead to the formation of the carboxylic acid byproduct. This is particularly relevant if alternative oxidation protocols are employed.
Removal Protocol (Acid-Base Extraction):
The acidic nature of the carboxylic acid allows for its straightforward removal from the neutral aldehyde product via a simple liquid-liquid extraction.
-
Step-by-Step Guide:
-
Dissolve the crude product mixture in an organic solvent immiscible with water, such as Dichloromethane (DCM), Diethyl Ether, or Ethyl Acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃).[7] The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.
-
R-COOH + NaHCO₃ → R-COONa + H₂O + CO₂
-
-
Separate the aqueous layer. It is advisable to repeat the basic wash 2-3 times to ensure complete removal.
-
Wash the organic layer with water, followed by a saturated brine solution to remove any residual base and water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified aldehyde.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the Vilsmeier-Haack reagent in pyridine synthesis?
The Vilsmeier-Haack reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃), is a weak electrophile.[8] In the context of pyridine chemistry, it is primarily used for formylation—the introduction of an aldehyde (-CHO) group onto an electron-rich aromatic or heteroaromatic ring.[9][10] The active electrophile is a chloroiminium ion, which, after attacking the pyridine ring, is hydrolyzed during workup to yield the final aldehyde.[10] This reaction is a cornerstone for installing aldehyde functionalities on heterocyclic systems.
Q2: Why is rigorous temperature control essential during the reduction of the ester to the alcohol with DIBAL-H?
The synthesis route often involves the reduction of an ethyl ester (e.g., 4-bromo-6-chloronicotinic acid ethyl ester) to the corresponding alcohol.[1] Diisobutylaluminium hydride (DIBAL-H) is a powerful reducing agent. At low temperatures (typically -78 °C to -60 °C), it can selectively reduce an ester to an aldehyde. However, for the complete reduction to the primary alcohol, the reaction is often allowed to warm after the initial addition.[1]
-
Lack of Control (Temperature Too High): Can lead to side reactions and decomposition of the product.
-
Inconsistent Temperature: Can result in a mixture of products, including unreacted ester, the intermediate aldehyde, and the desired alcohol, complicating purification.
Q3: When purifying my final product via column chromatography, my spots/peaks are tailing. How can I prevent this?
Tailing is a common issue when purifying basic compounds like pyridines on acidic silica gel. The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and broad, tailing peaks.
-
Solution: To mitigate this, add a small amount of a volatile base to your eluent system.[7] A common choice is triethylamine (Et₃N) or ammonia in methanol, typically at a concentration of 0.5-1% by volume. The added base neutralizes the active acidic sites on the silica gel, preventing strong adsorption of the pyridine product and resulting in sharper peaks and better separation.
Visual Workflow: Synthesis Pathway and Impurity Formation
The following diagram illustrates a common synthetic route to this compound, highlighting the key steps where the discussed impurities are likely to form.
Caption: Synthetic route showing key impurity formation points.
References
- 1. Page loading... [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Workup [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 10. One moment, please... [chemistrysteps.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 6-Bromo-4-chloronicotinaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low conversion rates encountered in chemical reactions involving 6-Bromo-4-chloronicotinaldehyde. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and achieve desired outcomes.
Introduction to this compound
This compound is a key intermediate in the synthesis of various biologically active compounds, including selective inhibitors for enzymes like FGFR4, which have significant potential in cancer therapy.[1] Its structure presents a unique combination of reactive sites: a bromo substituent, a chloro substituent, and an aldehyde group on a pyridine ring. This complexity can lead to challenges in achieving high conversion rates and selectivity in subsequent reactions.
This guide provides a structured approach to troubleshooting, focusing on common issues and their solutions in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing low conversion in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What are the likely causes?
Low conversion in palladium-catalyzed reactions with pyridine substrates is a common challenge. The primary reasons often involve catalyst deactivation, suboptimal reaction conditions, or issues with the reagents themselves.[2] A systematic approach is crucial for identifying the root cause.
A1: Potential Causes and Solutions
-
Catalyst Inhibition and Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[2] Additionally, the active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species.[2] The formation of palladium black, which is aggregated and inactive palladium, is another common deactivation pathway, often triggered by high temperatures or an insufficient ligand-to-palladium ratio.[2]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can shield the palladium center from the pyridine nitrogen, preventing inhibition.[2] Ensure all reagents and solvents are thoroughly deoxygenated, and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
-
Side Reactions of the Aldehyde Group: The aldehyde group is highly reactive and can undergo several unwanted side reactions under typical cross-coupling conditions. These include reduction to an alcohol, reaction with nucleophiles (like amines), or decomposition under harsh conditions.[3]
-
Solution: The most reliable method is to protect the aldehyde group as an acetal before the coupling reaction. This prevents side reactions and can significantly improve yields (from 20-50% to 75-95% after deprotection).[3] Alternatively, lowering the reaction temperature may favor the desired coupling kinetically over side reactions.[2][3]
-
-
Differential Reactivity of Halogens: In this compound, the carbon-bromine (C-Br) bond is weaker and generally more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[4] This allows for selective reaction at the 6-position. However, harsh conditions can lead to non-selective reactions or decomposition.
-
Solution: Optimize reaction conditions (catalyst, ligand, base, solvent, and temperature) to favor selective oxidative addition at the C-Br bond. Start with milder conditions and gradually increase temperature if necessary.
-
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.[2]
-
Solution: For pyridine substrates, bulky and electron-rich phosphine ligands are often necessary.[2] Consider screening a variety of ligands to find the optimal one for your specific transformation.
-
Below is a troubleshooting workflow to address low conversion in palladium-catalyzed cross-coupling reactions:
References
Optimization of reaction temperature and time for 6-Bromo-4-chloronicotinaldehyde synthesis
Welcome to the technical support center for the synthesis of 6-Bromo-4-chloronicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for the best possible outcomes.
Introduction to the Synthesis
This compound is a key building block in the synthesis of various pharmaceutical compounds, including potent enzyme inhibitors.[1] Its synthesis, while achievable, presents several challenges that require careful control of reaction parameters, particularly temperature and time. This guide will focus on a common synthetic approach: the oxidation of (6-bromo-4-chloropyridin-3-yl)methanol. We will also address potential issues arising from alternative methods like the Vilsmeier-Haack formylation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Oxidation: The oxidizing agent may be weak, or the reaction time and temperature are insufficient. 2. Degradation of Starting Material: The aldehyde product is susceptible to over-oxidation or other degradation pathways. 3. Poor Quality Reagents: The starting alcohol or the oxidizing agent may be impure or degraded. | 1. Optimize Reaction Conditions: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by TLC or LC-MS. Extend the reaction time, taking aliquots periodically to determine the point of maximum conversion. Common oxidizing agents for this transformation include manganese dioxide (MnO₂) or a Swern oxidation.[1] 2. Control Reaction Environment: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. Ensure the workup procedure is performed promptly once the reaction is complete to isolate the aldehyde. 3. Verify Reagent Quality: Use freshly opened or properly stored reagents. The purity of the starting (6-bromo-4-chloropyridin-3-yl)methanol is crucial. |
| Formation of Multiple Impurities | 1. Over-oxidation: The aldehyde product can be further oxidized to the corresponding carboxylic acid, especially at elevated temperatures or with prolonged reaction times. 2. Side Reactions: The aldehyde group can undergo side reactions, particularly if the reaction temperature is too high.[2] 3. Incomplete Halogenation (if applicable to precursor synthesis): If the starting material synthesis was not optimal, you may have impurities from incompletely halogenated pyridines. | 1. Careful Monitoring: Use TLC or LC-MS to monitor the reaction closely and stop it as soon as the starting material is consumed and before significant over-oxidation occurs. 2. Temperature Control: Maintain the reaction at the lowest effective temperature. For many oxidations, room temperature is a good starting point.[1] 3. Purification of Starting Material: Ensure the precursor alcohol is of high purity before starting the oxidation step. |
| Inconsistent Reaction Times | 1. Scale-up Effects: Reaction kinetics can change significantly when moving from a small-scale to a larger-scale synthesis. 2. Mixing Efficiency: Inadequate stirring can lead to localized "hot spots" or areas of high reagent concentration, affecting the reaction rate. | 1. Re-optimization at Scale: When scaling up, it is essential to re-optimize the reaction time and temperature. Do not assume that the conditions from a small-scale reaction will translate directly. 2. Ensure Homogeneous Mixing: Use an appropriate stir bar or overhead stirrer to ensure the reaction mixture is homogeneous throughout the process. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the oxidation of (6-bromo-4-chloropyridin-3-yl)methanol to this compound?
A1: The optimal temperature can vary depending on the oxidizing agent used. For an oxidation with manganese dioxide (MnO₂), the reaction is typically carried out at room temperature.[1] It is crucial to start at a lower temperature and gradually increase it while monitoring the reaction's progress. High temperatures can lead to the formation of impurities and a decrease in yield.
Q2: How long should the reaction be run?
A2: The reaction time is highly dependent on the reaction scale, the specific oxidizing agent, and the temperature. A good starting point is to monitor the reaction every 1-2 hours using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be stopped once the starting material has been consumed to avoid over-oxidation of the desired aldehyde product.
Q3: What are the best practices for monitoring the reaction progress?
A3: TLC is a quick and effective method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, the product, and any byproducts. The disappearance of the starting material spot and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, LC-MS is recommended.
Q4: Can the Vilsmeier-Haack reaction be used to synthesize this compound?
A4: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[3][4][5] It involves the use of a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[4][5][6] While this reaction could potentially be used, the electron-withdrawing nature of the bromine and chlorine substituents on the pyridine ring may deactivate it towards this type of electrophilic substitution, potentially requiring harsh reaction conditions which could lead to side reactions.
Q5: What are the critical safety precautions to take during this synthesis?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reagents used in this synthesis can be hazardous. For example, phosphoryl chloride is corrosive and reacts violently with water.[7] Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.
Experimental Protocols
Protocol 1: Synthesis of (6-bromo-4-chloropyridin-3-yl)methanol
This protocol describes the reduction of 4-bromo-6-chloronicotinic acid ethyl ester to the corresponding alcohol, a precursor for the final aldehyde.
Materials:
-
4-bromo-6-chloronicotinic acid ethyl ester
-
Dichloromethane (DCM)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Argon or Nitrogen gas
-
Ice bath
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve 4-bromo-6-chloronicotinic acid ethyl ester in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the reaction mixture to between -70°C and -60°C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (in a suitable solvent like toluene or hexanes) to the cooled solution while stirring. Maintain the temperature below -60°C during the addition.
-
After the addition is complete, stir the reaction mixture at this low temperature for approximately 30 minutes.
-
Gradually warm the reaction to 0°C and continue stirring until the reaction is complete (monitor by TLC).[1]
-
Quench the reaction by slowly adding it to ice-cold dilute HCl.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude (6-bromo-4-chloropyridin-3-yl)methanol.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Oxidation to this compound
Materials:
-
(6-bromo-4-chloropyridin-3-yl)methanol
-
Dichloromethane (DCM)
-
Manganese dioxide (MnO₂)
-
Silica gel
Procedure:
-
Dissolve the (6-bromo-4-chloropyridin-3-yl)methanol in DCM in a round-bottom flask.
-
Add MnO₂ to the solution. The amount of MnO₂ can vary, but a significant excess is often used.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, filter the mixture through a pad of silica gel to remove the MnO₂.
-
Wash the silica gel pad with additional DCM to ensure all the product is collected.
-
Concentrate the filtrate under reduced pressure to yield the target product, this compound.[1]
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
The logical flow for troubleshooting common issues during the synthesis is depicted below.
Caption: Troubleshooting logic for low product yield.
References
Alternative reagents for the synthesis of 6-Bromo-4-chloronicotinaldehyde
Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we provide not just protocols, but the rationale and troubleshooting insights needed to navigate complex synthetic challenges. This guide focuses on providing robust and flexible solutions for the synthesis of 6-Bromo-4-chloronicotinaldehyde, a critical intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic pathway for this compound, and what are its primary challenges?
A foundational route to this compound often starts from a more accessible precursor, such as a substituted nicotinic acid, and involves sequential halogenation, functional group manipulation, and final formylation. A representative, multi-step synthesis is outlined below.[1]
This pathway, while effective, presents several challenges for researchers:
-
Harsh Reagents: Traditional methods often rely on aggressive reagents like phosphorus oxychloride (POCl₃) for chlorination, which can be difficult to handle and generate corrosive byproducts.
-
Cryogenic Conditions: Steps such as the reduction of an ester with Diisobutylaluminium hydride (DIBAL-H) require stringent temperature control at -60°C to -70°C, which can be challenging to maintain at scale.[1]
-
Sensitive Intermediates: Certain intermediates, particularly organometallics used in formylation, are highly sensitive to moisture and air, demanding inert atmosphere techniques.
-
Multi-Step Complexity: Each step adds to the potential for yield loss, making the overall process efficiency a significant concern.
Below is a workflow diagram illustrating a common synthetic logic.
Caption: A generalized workflow for synthesizing this compound.
Q2: My synthesis starts from a 4-hydroxypyridine precursor. What are safer or more efficient alternatives to phosphorus oxychloride (POCl₃) for the chlorination step?
This is a critical and common challenge. The conversion of a 4-hydroxypyridine (which exists in tautomeric equilibrium with the pyridone form) to a 4-chloropyridine is a key transformation. While phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are classic reagents for this step, they are hazardous, corrosive, and produce phosphorus-based waste streams that are difficult to dispose of.[2]
Expert Insight: The underlying mechanism involves the activation of the pyridone oxygen by a phosphorus halide, converting it into a good leaving group, which is then displaced by a chloride ion. The key to finding an alternative is to identify other reagents that can achieve this activation under milder conditions.
Recommended Alternatives:
-
Vilsmeier-Type Reagents (e.g., Triphosgene/DMF): The Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and an activating agent, is an excellent alternative. While traditionally formed with POCl₃, safer activators like diphosgene or its solid, stable equivalent, triphosgene , can be used.[3] This approach offers high yields and selectivity, often under milder conditions, and avoids phosphorus waste.[3]
-
Phosgene in a Controlled System: In facilities equipped for handling it, phosgene can be used to chlorinate α-hydroxypyridines in the presence of a catalyst like DMF or N-methylpyrrolidone.[4] However, due to its extreme toxicity, this is generally reserved for industrial-scale operations with specialized engineering controls.
Data Summary: Comparison of Chlorinating Agents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ / PCl₅ | Reflux, often neat or in high-boiling solvent | Well-established, potent | Highly corrosive, hazardous byproducts, difficult waste disposal.[2] |
| Triphosgene / DMF | 0°C to reflux in solvent (e.g., CH₂Cl₂) | Solid, stable, easier to handle than POCl₃; high selectivity; no phosphorus waste.[3] | Generates HCl; triphosgene is a source of phosgene and requires care. |
| Oxalyl Chloride / DMF | Low temperature (-10°C to RT) | Milder conditions, clean reaction | Can be expensive, generates CO and CO₂ gas. |
Experimental Protocol: Chlorination using Triphosgene/DMF
This protocol describes the conversion of a 6-Bromo-4-hydroxynicotinic acid derivative to its 4-chloro counterpart, based on the principles of Vilsmeier-Haack chemistry.[3]
Materials:
-
6-Bromo-4-hydroxynicotinic acid derivative (1.0 eq)
-
Triphosgene (0.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic, ~0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Inert Atmosphere: Set up a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Reagent Preparation: In the flask, suspend the 6-Bromo-4-hydroxynicotinic acid derivative in anhydrous DCM.
-
Vilsmeier Reagent Formation: In a separate, dry flask under nitrogen, dissolve triphosgene in anhydrous DCM. Cool this solution to 0°C. Slowly add catalytic DMF. Stir for 20-30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.
-
Reaction: Slowly add the prepared Vilsmeier reagent solution to the suspension of the starting material at 0°C.
-
Warm to Room Temperature: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly pouring it into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution. Caution: Gas evolution (CO₂) will occur.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 6-Bromo-4-chloronicotinic acid derivative.
Q3: For the bromination step, what are the best alternatives to using hazardous elemental bromine (Br₂)?
Direct bromination of pyridine rings can be challenging due to the ring's electron-deficient nature. While elemental bromine can be used, often under harsh conditions (e.g., in oleum), it is highly toxic, corrosive, and difficult to handle safely in a lab setting.[5]
Expert Insight: The most effective alternatives are electrophilic bromine sources that are solid, stable, and safer to handle. These reagents are activated, often by an acid, to generate a potent "Br⁺" equivalent that can overcome the pyridine ring's deactivation.
Recommended Alternatives:
-
N-Bromosuccinimide (NBS): NBS is a crystalline solid that is a convenient and effective source of electrophilic bromine.[6][7] For deactivated rings like pyridines, the reaction is typically performed in a strong acid, such as concentrated sulfuric acid, which protonates the pyridine nitrogen, further deactivating the ring but also making the NBS a more powerful brominating agent.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): DBDMH is another stable, solid brominating agent that is an excellent alternative to bromine.[7] It contains a higher weight percentage of active bromine than NBS and is often used under similar acidic conditions. It is considered a more economical and "greener" alternative in some contexts.[7]
Decision Framework: Choosing a Brominating Agent
Caption: Decision tree for selecting an appropriate brominating agent.
Q4: The final formylation step via ortho-lithiation is giving me inconsistent yields. Are there more robust alternatives?
Formylation of halopyridines via ortho-lithiation (using a strong base like LDA followed by quenching with DMF) is a powerful but notoriously sensitive method.[8] Success is highly dependent on precise temperature control (-78°C), the purity of reagents and solvents, and the efficiency of the quench. Small deviations can lead to side reactions and dramatically lower yields.
Expert Insight: More robust alternatives avoid the use of highly reactive organometallic intermediates and proceed through different mechanistic pathways.
Recommended Alternatives:
-
Vilsmeier-Haack Reaction: This is a classic and highly reliable method for formylating electron-rich aromatic and heterocyclic rings.[3][9] For a pyridine system, it typically requires activation. The reaction of the substrate with the Vilsmeier reagent (formed from POCl₃/DMF or a safer alternative) can lead directly to the aldehyde. This method avoids cryogenic temperatures and organometallics, making it more scalable and reproducible.
-
Catalyst-Free Silylformamidine Method: A novel, modern approach involves the reaction of halopyridines with a silylformamidine reagent like Me₃SiC(=NMe)NMe₂ under catalyst-free conditions.[10] This reaction proceeds through a C-H insertion mechanism, forming an aminal intermediate which is then hydrolyzed to the aldehyde. This represents a cutting-edge, milder alternative.
-
Reductive Carbonylation: For advanced users, palladium-catalyzed methods that use carbon monoxide surrogates (like N-formylsaccharin) can formylate aryl halides.[11] More recently, photocatalytic methods have emerged that can formylate aryl chlorides under exceptionally mild, redox-neutral conditions, though this may require specialized photocatalysis setups.[11]
Mechanism Visualization: The Vilsmeier-Haack Reaction
Caption: Simplified mechanism of the Vilsmeier-Haack formylation on a pyridine substrate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. JP3346011B2 - Method for producing pyridines having chlorine atom at α-position - Google Patents [patents.google.com]
- 5. chempanda.com [chempanda.com]
- 6. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mild, Redox-Neutral Formylation of Aryl Chlorides via Photocatalytic Generation of Chlorine Radicals - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the purification of 6-Bromo-4-chloronicotinaldehyde and solutions
Technical Support Center: 6-Bromo-4-chloronicotinaldehyde Purification
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance for purifying this important intermediate and troubleshooting common issues encountered during its handling and isolation.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of this compound challenging?
The purification of this compound presents a unique set of challenges stemming from its hybrid chemical nature.
-
Basicity of the Pyridine Ring: The lone pair of electrons on the pyridine nitrogen atom imparts basic properties. This can lead to strong interactions with acidic stationary phases like silica gel during chromatography, often resulting in significant peak tailing and poor separation.[1]
-
Reactivity of the Aldehyde Group: The aldehyde functional group is susceptible to oxidation, especially when exposed to air over time, which can convert it to the corresponding carboxylic acid. It can also undergo other reactions under non-optimal conditions.
-
Crystallization Behavior: Pyridine-containing compounds can sometimes exhibit poor crystallization behavior compared to their non-heteroaromatic analogs, potentially "oiling out" or forming very fine needles that are difficult to handle and dry.[2]
-
Structural Similarity to Precursors: If the aldehyde is synthesized via oxidation of the corresponding alcohol (6-bromo-4-chloronicotinol), the starting material and product will have very similar polarities, making chromatographic separation non-trivial.[3]
Q2: What are the most common impurities I should expect?
The impurities present in your crude product are highly dependent on the synthetic route employed.
-
Unreacted Starting Materials: A very common impurity is the precursor, such as 6-bromo-4-chloro-3-methylpyridine (if using oxidation) or 6-bromo-4-chloronicotinol (if using alcohol oxidation).[3]
-
Over-Oxidized Product: 6-Bromo-4-chloronicotinic acid, formed by the oxidation of the aldehyde group, is a frequent impurity, especially if the product has been exposed to air or oxidizing conditions.
-
Residual Solvents: Solvents used in the reaction or workup (e.g., Dichloromethane, Ethyl Acetate, Hexanes) are often present.
-
Reagents from Synthesis: If synthesized via a Vilsmeier-Haack type reaction, residual formamide derivatives or phosphorus compounds might be present.[4][5] If prepared by oxidation, residual oxidants (like manganese dioxide) could be an issue.[3]
Q3: What are the recommended storage conditions for this compound?
To maintain its purity and prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. It is best kept refrigerated at 2-8°C and protected from light.[6]
Troubleshooting and Purification Protocols
This section provides detailed solutions to specific problems you may encounter during the purification process.
Problem 1: My compound shows significant tailing during silica gel column chromatography.
Cause: This is a classic issue caused by the interaction of the basic pyridine nitrogen with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding slows the elution of the compound in an uneven manner, causing the elongated "tail."
Solution: Use a Modified Eluent System.
The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.
Step-by-Step Protocol: Modified Column Chromatography
-
Prepare the Column: Dry-pack or prepare a slurry of silica gel in your starting, non-polar solvent (e.g., Hexane).
-
Select the Eluent: Based on TLC analysis, determine a suitable solvent system, typically a mixture of Hexane and Ethyl Acetate (EtOAc).
-
Add the Modifier: To the pre-mixed eluent, add 0.5% to 1% triethylamine (Et₃N) or pyridine by volume. For example, for 1 liter of 70:30 Hexane:EtOAc, add 5-10 mL of Et₃N.
-
Equilibrate: Before loading your sample, flush the column with at least 2-3 column volumes of the modified eluent to ensure the entire stationary phase is neutralized.
-
Load and Elute: Dissolve your crude product in a minimum amount of dichloromethane or the eluent mixture, adsorb it onto a small amount of silica, and load it onto the column. Elute with the modified solvent system, collecting fractions as usual.
-
Analysis: Analyze the collected fractions by TLC to identify and combine those containing the pure product.
Problem 2: I am unable to crystallize my product; it keeps "oiling out."
Cause: "Oiling out" occurs when the solubility of the compound in the cooling solvent is still too high, or the cooling process is too rapid, causing the compound to separate as a supercooled liquid phase instead of forming an ordered crystal lattice.[2]
Solution: Optimize the Recrystallization Solvent and Cooling Rate.
Recrystallization is a powerful technique driven by the principle that most solids are more soluble in a hot solvent than in a cold one.[7][8] The key is finding the perfect solvent or solvent pair.
Workflow for Optimizing Recrystallization
Data on Common Solvent Systems
| Solvent System | Compound Polarity Suitability | Notes |
| Hexane / Ethyl Acetate | Moderately Polar | Excellent for many organic compounds. Dissolve in minimal hot EtOAc, then add hot Hexane until cloudy.[2] |
| Ethanol / Water | Polar | Good for compounds with hydrogen bonding capability. Dissolve in hot ethanol, add hot water dropwise until persistent cloudiness appears, then clarify with a drop of ethanol.[2] |
| Toluene | Aromatic / Moderately Polar | Can be effective for aromatic compounds. Cool slowly as crystals can form rapidly. |
| Isopropanol | Polar | A good single solvent to try if others fail. Less volatile than ethanol. |
Troubleshooting Tips for Oiling Out:
-
Cool Slower: Allow the flask to cool to room temperature undisturbed on the benchtop before moving it to an ice bath.
-
Use More Solvent: The concentration might be too high. Add a small amount of additional hot solvent and re-cool.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic glass fragments can act as nucleation sites to initiate crystallization.[9]
-
Add a Seed Crystal: If you have a tiny amount of pure product, add a single crystal to the cooled solution to template crystal growth.[9]
Problem 3: My main impurity is the starting alcohol (6-bromo-4-chloronicotinol), and it co-elutes with my product.
Cause: The aldehyde and its corresponding primary alcohol have similar polarities. The alcohol is slightly more polar due to the hydroxyl group's hydrogen bonding capability, but separation can still be challenging.
Solution 1: High-Resolution Column Chromatography.
A standard column may not have enough resolving power. You need to increase the number of theoretical plates.
-
Use a Longer, Thinner Column: This increases the surface area and interaction time.
-
Use a Shallower Gradient: Instead of a large jump in polarity (e.g., from 10% EtOAc to 30% EtOAc), run a very slow, shallow gradient (e.g., from 15% EtOAc to 25% EtOAc over many column volumes).
-
Reduce Flow Rate: Slower elution allows for better equilibrium between the stationary and mobile phases, improving separation.
Solution 2: Derivatization (Advanced Technique).
For very difficult separations, one can selectively react the aldehyde to dramatically change its polarity. This is a multi-step process but can be very effective.
Workflow for Purification via Bisulfite Adduct Formation
Causality: Aldehydes react reversibly with sodium bisulfite to form a water-soluble salt (the bisulfite adduct). Alcohols do not undergo this reaction. This difference in reactivity allows for a clean separation using a simple acid-base-like extraction.[10] The reaction is then reversed to regenerate the pure aldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. Page loading... [wap.guidechem.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. This compound | 1060811-24-6 [sigmaaldrich.com]
- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Preventing the formation of impurities during the synthesis of 6-Bromo-4-chloronicotinaldehyde
Welcome to the Technical Support Center for the synthesis of 6-Bromo-4-chloronicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of this synthesis and minimize the formation of critical impurities. Our goal is to equip you with the knowledge to achieve a high-purity product consistently.
Introduction: The Synthetic Challenge
The synthesis of this compound, a key building block in the development of various pharmaceutical compounds, presents several challenges related to impurity formation. The presence of multiple reactive sites on the pyridine ring necessitates precise control over reaction conditions to ensure the desired regioselectivity and prevent side reactions. This guide will address the most common issues encountered during the synthesis, providing practical solutions and the scientific rationale behind them.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound.
Q1: I am observing the formation of isomeric impurities during the halogenation of the pyridine precursor. How can I improve the regioselectivity?
A1: Controlling regioselectivity is crucial in the synthesis of polysubstituted pyridines. The formation of isomers is a common problem arising from the complex electronic nature of the pyridine ring.
Common Isomeric Impurities:
-
Dibrominated species: Arise from over-bromination of the starting material or product.
-
Positional isomers: Halogenation at undesired positions on the pyridine ring.
Root Causes and Mitigation Strategies:
-
Reaction Conditions: Harsh reaction conditions can lead to a loss of selectivity.
-
Temperature: Maintain strict temperature control. For bromination, lower temperatures are generally favored to enhance selectivity.
-
Reagent Stoichiometry: Use a precise stoichiometry of the halogenating agent. An excess of the brominating agent can lead to the formation of dibrominated impurities. It is preferable to use the brominating agent at or slightly below 1 equivalent compared to the pyridine starting material to minimize side products.
-
-
Choice of Halogenating Agent: The reactivity of the halogenating agent plays a significant role.
-
Milder brominating agents such as N-Bromosuccinimide (NBS) can offer better regioselectivity compared to elemental bromine.
-
-
Substituent Effects: The directing effects of existing substituents on the pyridine ring influence the position of subsequent halogenation. A thorough understanding of these effects is essential for designing a selective synthesis.
Q2: My final product is contaminated with unreacted starting materials and intermediates. What are the likely causes and how can I drive the reaction to completion?
A2: Incomplete conversion is a frequent issue that complicates purification and reduces yield. Several factors can contribute to this problem.
Potential Causes and Solutions:
-
Insufficient Reaction Time or Temperature:
-
Monitoring the Reaction: Closely monitor the reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Optimization Studies: If the reaction is consistently incomplete, consider a systematic optimization of reaction time and temperature. A modest increase in temperature or prolonged reaction time may be necessary.
-
-
Reagent Purity and Activity:
-
Reagent Quality: Ensure the purity and activity of all reagents, especially catalysts and moisture-sensitive compounds. Degradation of reagents can lead to sluggish or incomplete reactions.
-
Proper Handling: Use fresh, properly stored reagents and employ anhydrous conditions when necessary.
-
-
Mixing and Mass Transfer:
-
Effective Stirring: In heterogeneous reactions, ensure efficient stirring to facilitate mass transfer between phases. Inadequate mixing can lead to localized concentration gradients and incomplete reactions.
-
Q3: I am struggling with the purification of the final product. What are the recommended methods for removing persistent impurities?
A3: The purification of this compound can be challenging due to the similar physicochemical properties of the product and certain impurities. A multi-step purification strategy is often required.
Recommended Purification Techniques:
-
Crystallization: Recrystallization is a powerful technique for removing impurities, provided a suitable solvent system can be identified. Experiment with a range of solvents with varying polarities to find conditions that maximize the recovery of the pure product while leaving impurities in the mother liquor.
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds.
-
Solvent System Selection: Develop an appropriate eluent system using TLC to achieve good separation between the desired product and impurities. A gradient elution may be necessary for complex mixtures.
-
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be an effective, albeit more expensive, option for separating closely related impurities.
Frequently Asked Questions (FAQs)
Synthesis and Reaction Mechanisms
-
Q: What are the common synthetic routes for this compound?
-
A: A common strategy involves the multi-step synthesis starting from a substituted pyridine. Key transformations often include halogenation (bromination and chlorination) and formylation. For instance, a synthetic pathway could involve the bromination of a suitable pyridine precursor, followed by a chlorination step and subsequent introduction of the aldehyde group, often via a Vilsmeier-Haack reaction or oxidation of a corresponding alcohol.[1]
-
-
Q: What are the potential side reactions during the Vilsmeier-Haack formylation step?
-
A: The Vilsmeier-Haack reaction, while generally efficient for formylating electron-rich aromatic and heteroaromatic compounds, can have limitations.[2][3][4][5][6] For less reactive substrates, such as some halopyridines, the reaction may require forcing conditions, which can lead to side products. Potential side reactions include the formation of byproducts from the reaction of the Vilsmeier reagent with other functional groups in the molecule or incomplete hydrolysis of the intermediate iminium salt.
-
-
Q: Can a Sandmeyer reaction be used in the synthesis of halogenated pyridines? What are the potential pitfalls?
-
A: The Sandmeyer reaction is a classical method for introducing a variety of substituents, including halogens, onto an aromatic ring via a diazonium salt intermediate.[7][8] It can be applied to the synthesis of halopyridines starting from the corresponding aminopyridine. However, the reaction is known for several potential side reactions that can generate impurities. These include the formation of phenols if the diazonium salt reacts with water, and the formation of biaryl compounds.[9] Careful control of temperature and the exclusion of water are critical for minimizing these impurities.
-
Impurity Profiling and Analysis
-
Q: What analytical techniques are best suited for identifying and quantifying impurities in the synthesis of this compound?
-
A: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.
-
HPLC and UPLC: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful for separating the main component from its impurities. Method development would involve screening different columns and mobile phases to achieve optimal resolution.
-
LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown impurities by providing molecular weight information.
-
GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile impurities.
-
NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the structural elucidation of isolated impurities.
-
-
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction Progress by HPLC
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture and quench it appropriately (e.g., with water or a suitable buffer). Dilute the quenched sample with the mobile phase to a suitable concentration.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the starting material, intermediates, and product have significant absorbance (e.g., 254 nm).
-
-
Analysis: Inject the sample and monitor the chromatogram for the disappearance of starting materials and the appearance of the product and any impurities.
Data Presentation
Table 1: Troubleshooting Common Impurities
| Impurity Type | Potential Cause | Recommended Action |
| Isomeric Impurities | Non-selective halogenation | Optimize temperature, use milder halogenating agents (e.g., NBS), consider a protecting group strategy. |
| Over-halogenated Products | Excess halogenating agent | Use stoichiometric amounts of the halogenating agent. |
| Unreacted Starting Material | Incomplete reaction | Monitor reaction closely, optimize reaction time and temperature, ensure reagent quality. |
| Hydrolysis Products (e.g., phenols) | Presence of water in Sandmeyer reaction | Use anhydrous conditions, maintain low temperatures.[9] |
Visualizing the Synthetic Pathway and Impurity Formation
Diagram 1: General Synthetic Strategy
Caption: A generalized synthetic workflow for this compound.
Diagram 2: Troubleshooting Logic for Impurity Formation
Caption: A troubleshooting flowchart for addressing common impurities.
References
- 1. Preparation method of 6-bromopyridine-3-carboxaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. aml.iaamonline.org [aml.iaamonline.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Solvent Systems for Reactions Involving 6-Bromo-4-chloronicotinaldehyde
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-4-chloronicotinaldehyde. This guide provides in-depth technical assistance, troubleshooting advice, and detailed protocols to help you navigate the complexities of optimizing solvent systems and reaction conditions for this versatile trifunctional building block.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and reactivity of this compound.
Q1: What are the key structural features of this compound that influence its reactivity and solubility?
A1: this compound possesses three key functional groups that dictate its chemical behavior:
-
Aldehyde Group: This electron-withdrawing group is susceptible to nucleophilic attack and is the primary site for reactions like reductive amination.
-
4-Chloro Substituent: The chlorine at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group.
-
6-Bromo Substituent: The bromine at the 6-position is also a leaving group in SNAr reactions and is a suitable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
The presence of both polar (aldehyde, nitrogen) and nonpolar (aromatic ring) components suggests a nuanced solubility profile.[1]
Q2: How can I predict the solubility of this compound in a given solvent?
A2: While experimental determination is the most accurate method, the principle of "like dissolves like" provides a good starting point for prediction.[1]
-
Polar Protic Solvents (e.g., ethanol, methanol): The aldehyde and pyridine nitrogen can act as hydrogen bond acceptors, suggesting moderate solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): The overall polarity of the molecule should favor solubility in these solvents.
-
Nonpolar Solvents (e.g., hexane, toluene): The polar functional groups will likely limit solubility in nonpolar solvents, although the aromatic ring may contribute to some minimal solubility.
For a detailed, standardized protocol for determining solubility, please refer to the Experimental Protocols section.
Q3: Which halogen is more reactive in nucleophilic aromatic substitution (SNAr) reactions?
A3: In nucleophilic aromatic substitution on pyridine rings, the reactivity of halogens typically follows the order F > Cl > Br > I.[2] Therefore, the chlorine at the 4-position is expected to be more reactive than the bromine at the 6-position in SNAr reactions. This is because the more electronegative halogen better stabilizes the intermediate Meisenheimer complex.
Q4: Can the aldehyde group interfere with SNAr or Suzuki coupling reactions?
A4: Yes, the aldehyde group can potentially interfere. Strong nucleophiles or bases used in SNAr or Suzuki reactions could react with the aldehyde. For instance, a strong base could deprotonate the acidic α-proton of the aldehyde, leading to side reactions. It is crucial to select reaction conditions that are chemoselective for the desired transformation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions with this compound.
Issue 1: Low Yield or Incomplete Conversion
| Potential Cause | Recommended Solution |
| Poor Solubility of Starting Material | The reaction may be heterogeneous, leading to slow reaction rates. Refer to the Solvent Screening Protocol to identify a more suitable solvent or solvent mixture that dissolves all reactants at the reaction temperature. |
| Inappropriate Solvent Polarity | The polarity of the solvent can significantly affect the stability of intermediates and transition states. For SNAr, polar aprotic solvents (e.g., DMF, DMSO) are often preferred as they can stabilize the charged Meisenheimer intermediate.[2] For Suzuki couplings, a mixture of an organic solvent and water is often used.[3] |
| Catalyst Deactivation (Suzuki Coupling) | The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. Using bulky, electron-rich phosphine ligands can mitigate this issue.[3] Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the catalyst. |
| Insufficient Activation of the Pyridine Ring (SNAr) | While the pyridine nitrogen and aldehyde group activate the ring, highly unreactive nucleophiles may still require more forcing conditions. Consider increasing the reaction temperature. |
| Inefficient Imine Formation (Reductive Amination) | Imine formation is an equilibrium process. The presence of water can shift the equilibrium back to the starting materials. The use of a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water can improve yields.[4] |
Issue 2: Formation of Side Products (Chemoselectivity Issues)
This compound's multiple reactive sites can lead to challenges in chemoselectivity.
| Observed Side Product/Reaction | Potential Cause & Explanation | Recommended Solution |
| Reaction at the Aldehyde instead of Halogen Substitution | The nucleophile or base is too reactive towards the aldehyde. | Use a milder base or protect the aldehyde group as an acetal prior to the substitution reaction. The acetal can be deprotected under acidic conditions after the substitution is complete. |
| Substitution of the "Wrong" Halogen in SNAr | While the 4-chloro position is generally more reactive, certain nucleophiles or reaction conditions might favor substitution at the 6-bromo position. | To favor substitution at the 4-position, use milder reaction conditions (lower temperature, shorter reaction time). To favor substitution at the 6-position, more forcing conditions may be necessary if the 4-position has already reacted or is sterically hindered. |
| Homocoupling of Boronic Acid (Suzuki Coupling) | This is often caused by the presence of oxygen, which can lead to oxidative degradation of the boronic acid and the palladium catalyst. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Reduction of the Aldehyde or Halogens (Reductive Amination) | A strong reducing agent like sodium borohydride (NaBH₄) can reduce the aldehyde to an alcohol or even cleave the carbon-halogen bonds. | Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the aldehyde or halogens.[4][5] |
Experimental Protocols
Protocol 1: General Procedure for Determining the Solubility of this compound
This protocol provides a standardized method for determining the solubility of this compound in various organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, DMF, DMSO, ethyl acetate, dichloromethane, toluene, hexane)
-
Small vials with screw caps
-
Spatula
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
Thermostatic shaker (optional)
Procedure:
-
Preparation of Solvent Vials: Add a known volume (e.g., 1.0 mL) of a selected organic solvent to a vial.
-
Initial Addition of Solute: Add a small, accurately weighed amount (e.g., 1 mg) of this compound to the vial.
-
Dissolution Attempt: Cap the vial and vortex or stir the mixture vigorously for 1-2 minutes. Observe if the solid completely dissolves.
-
Incremental Addition: If the solid dissolves, continue adding accurately weighed increments of the compound until a saturated solution is formed (i.e., a small amount of solid remains undissolved).
-
Equilibration: Allow the saturated solution to equilibrate for at least 24 hours at a constant temperature (e.g., 25 °C), with occasional agitation. This ensures that the solution is truly saturated.
-
Quantification (Optional): For a precise solubility measurement, carefully filter the saturated solution and determine the concentration of the dissolved solid using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This is a general procedure and may require optimization for specific nucleophiles.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, alkoxide, or thiol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, acetonitrile)
-
Inert gas supply (argon or nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq.), the nucleophile (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures, e.g., 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
This is a general protocol and requires optimization for the specific boronic acid or ester.
Materials:
-
This compound
-
Boronic acid or boronic ester (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq.)
-
Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas supply (argon or nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a Schlenk flask or a sealable reaction vial, combine this compound (1.0 eq.), the boronic acid/ester, the base, and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 4: General Procedure for Reductive Amination
This is a general one-pot procedure and may need adjustments based on the amine used.
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 eq.)
-
Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) (1.2-1.5 eq.)
-
Solvent (e.g., dichloroethane (DCE), tetrahydrofuran (THF), methanol)
-
Acetic acid (catalytic amount, if needed)
Procedure:
-
Reaction Setup: Dissolve this compound and the amine in the chosen solvent in a reaction flask.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Reduction: Add the reducing agent portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or water. Extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Data Summary
Table 1: Recommended Starting Solvent Systems for Different Reaction Types
| Reaction Type | Recommended Solvents | Key Considerations |
| Nucleophilic Aromatic Substitution (SNAr) | DMF, DMSO, NMP, Acetonitrile | Polar aprotic solvents stabilize the charged intermediate. Ensure solvents are anhydrous. |
| Suzuki-Miyaura Coupling | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A co-solvent of water is often necessary for the base to be effective. Solvents must be degassed. |
| Reductive Amination | Dichloroethane (DCE), THF, Methanol, Ethyl Acetate[6] | The choice of solvent can influence the rate of imine formation and the activity of the reducing agent. Halogenated solvents should be used with caution as they can be reduced under certain conditions. |
Visual Guides
Caption: A general workflow for solvent system optimization.
Caption: Decision tree for addressing chemoselectivity challenges.
References
- 1. Khan Academy [khanacademy.org]
- 2. benchchem.com [benchchem.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Reactions with 6-Bromo-4-chloronicotinaldehyde
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 6-Bromo-4-chloronicotinaldehyde. As a key intermediate in the synthesis of various pharmacologically active compounds, understanding how to effectively monitor its reactions is crucial for optimizing yields, ensuring purity, and accelerating discovery. This guide provides practical, field-tested advice in a question-and-answer format to address common challenges and streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method for monitoring the progress of a reaction involving this compound?
For rapid, qualitative assessment, Thin-Layer Chromatography (TLC) is the industry standard and the most accessible method.[1][2] It allows for a quick visualization of the consumption of the starting material and the formation of the product(s). By spotting the reaction mixture alongside the starting material, you can get a clear picture of the reaction's progress over time.[3][4]
Q2: When should I consider using a more advanced technique like HPLC or NMR?
While TLC is excellent for qualitative monitoring, you should employ High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy when quantitative data is required.[1][5]
-
HPLC is ideal for determining the precise conversion rate, quantifying the formation of byproducts, and assessing the purity of the final product.[1]
-
NMR provides detailed structural information, allowing you to confirm the identity of your product and intermediates.[6][7] It is particularly useful for tracking the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of new signals corresponding to the product.[8][9]
Q3: Can Gas Chromatography (GC) be used to monitor these reactions?
Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) can be a powerful tool, especially for identifying volatile impurities or byproducts.[10] However, the suitability of GC depends on the thermal stability and volatility of your reactants and products. Given that this compound and many of its derivatives are solids with relatively high boiling points, direct injection might not always be feasible without derivatization.[11][12]
Q4: How do I choose the right analytical technique for my specific reaction?
The choice of technique depends on the specific reaction, the information you need, and the resources available. The following decision tree can guide your selection:
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pharmtech.com [pharmtech.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. This compound | 1060811-24-6 [sigmaaldrich.com]
- 12. achmem.com [achmem.com]
Technical Support Center: Strategies to Minimize Catalyst Deactivation in Cross-Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate catalyst deactivation in critical cross-coupling reactions. Here, we synthesize technical principles with field-proven insights to help you navigate common challenges and optimize your synthetic routes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the causes and general prevention of catalyst deactivation.
Q1: What are the most common reasons my cross-coupling reaction is failing or sluggish?
A1: Low or no conversion is a frequent issue, often attributable to the deactivation of the active catalytic species, which is typically Pd(0).[1] The primary culprits can be broadly categorized as:
-
Catalyst Poisoning: Impurities in reagents or solvents, or even the substrates/products themselves (e.g., heteroaryl compounds with Lewis basic nitrogen atoms), can irreversibly bind to the palladium center, forming inactive, off-cycle complexes.[2][3][4]
-
Oxidation of the Catalyst: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of solvents and reagents allows oxygen to oxidize Pd(0) to inactive Pd(II) species, often observed as the formation of palladium black.[2]
-
Thermal Degradation: High reaction temperatures, while often necessary to drive catalysis, can accelerate catalyst decomposition pathways, such as the aggregation of palladium atoms into catalytically inactive palladium black.[2][5][6]
-
Inefficient Pre-catalyst Activation: Many common protocols use stable Pd(II) pre-catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) form.[1] This reduction step can be inefficient or incomplete, leading to a lower concentration of the active catalyst than anticipated.[1][7]
Q2: I'm observing a black precipitate in my reaction. What is it and how do I prevent it?
A2: The black precipitate is almost certainly palladium black , which is a form of elemental palladium that has aggregated and precipitated out of solution.[8] Its formation is a common indicator of catalyst deactivation and means your active, homogeneous catalyst is being removed from the catalytic cycle.[1][9][10]
Causality & Prevention:
-
Cause: The primary cause is the instability of the Pd(0) species, often triggered by oxygen in the system or high temperatures.[2][11] Ligands are meant to stabilize the mononuclear Pd(0) complex, but if the ligand concentration is too low, or the ligand itself is unstable, the palladium atoms can aggregate.[11][12]
-
Prevention:
-
Rigorous Inert Atmosphere: This is non-negotiable. Ensure all solvents and liquid reagents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period.[2][13] Assemble your reaction under a positive pressure of inert gas.
-
Ligand Choice and Ratio: Use bulky, electron-rich phosphine ligands which are designed to stabilize the Pd(0) center and prevent aggregation.[12][14] Ensure an appropriate ligand-to-palladium ratio (often 1:1 to 2:1); sometimes a slight excess of the ligand can be beneficial.[2]
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate.[2] Excessive heat can accelerate decomposition.[13]
-
Q3: How critical is the quality of my reagents and solvents?
A3: It is paramount. The success of a cross-coupling reaction is highly dependent on the purity of all its components.
-
Solvents: Must be anhydrous and deoxygenated. Water can participate in side reactions like protodeboronation in Suzuki couplings and can facilitate catalyst decomposition.[13] Oxygen, as discussed, is a potent oxidant for the active catalyst.[2]
-
Reagents and Substrates: Impurities can act as catalyst poisons.[3] For example, trace amounts of sulfur or other metals in your starting materials can shut down catalysis.[3][15] It has been shown that even parts-per-million (ppm) levels of palladium impurities in reagents thought to be "metal-free" can be responsible for the observed catalytic activity.[15][16][17] Always use reagents from a reputable source or consider purification before use.
-
Base: The base should be finely powdered to ensure good solubility and consistent reactivity.[18] If using a carbonate or phosphate base in an anhydrous organic solvent for a Suzuki coupling, the presence of a small, controlled amount of water can sometimes be beneficial for the transmetalation step.[19][20]
Q4: Can the catalyst be regenerated after it has deactivated?
A4: For homogeneous catalysts used in laboratory-scale synthesis, in-situ regeneration is generally not practical. Once palladium black has formed, the active catalyst is lost from the solution. The focus should be on prevention rather than regeneration.
In industrial or heterogeneous catalysis, regeneration is more common and can involve processes like washing to remove poisons, or calcination (heating) to burn off carbonaceous deposits (coking).[21][22][23] For laboratory chemists, the most effective strategy is to optimize the reaction to prevent deactivation from occurring in the first place.
Section 2: Troubleshooting Guides
This section provides structured, scenario-based advice for tackling specific problems during your experiments.
Scenario 1: The reaction is sluggish or has completely stalled.
If your reaction starts but fails to reach completion, or never begins at all, a systematic approach is needed to diagnose the issue.
Troubleshooting Workflow: Stalled Reaction
Caption: A decision tree for troubleshooting stalled cross-coupling reactions.
Detailed Action Plan:
-
Verify Catalyst Activity: The first step is to confirm your palladium source is active.[1] Run a simple, well-established control reaction that you know should work. If this control reaction fails, the issue is with your catalyst stock. Discard it and obtain a fresh batch.
-
Evaluate Reaction Setup:
-
Inert Atmosphere: Is your Schlenk line or glovebox functioning correctly? Did you thoroughly degas your solvents immediately before use? Oxygen is a primary culprit for killing the active Pd(0) catalyst.[2]
-
Temperature: Is the reaction at the optimal temperature? Temperatures that are too high can cause thermal decomposition, while temperatures that are too low may not be sufficient to overcome the activation energy for oxidative addition.[2][13]
-
-
Scrutinize Reagents:
-
Aryl Halide: Confirm its purity. Aryl chlorides can be particularly challenging substrates requiring specialized, highly active catalysts.[24]
-
Boronic Acid (for Suzuki Coupling): Boronic acids can degrade on the shelf or in solution via protodeboronation, especially if moisture is present.[13] Consider converting it to a more stable boronate ester (e.g., a pinacol ester) or an MIDA boronate ester and re-attempting the coupling.
-
-
Re-screen Components: If the above steps do not resolve the issue, a systematic re-screening of reaction components is warranted.
-
Ligand: The choice of ligand is critical.[12][14] What works for one substrate pair may not work for another. Sterically bulky, electron-rich phosphine ligands often accelerate the key steps of oxidative addition and reductive elimination.[12]
-
Base & Solvent: The interplay between the base and solvent is crucial.[2] A base that is insoluble in the chosen solvent will be ineffective. See the table below for common combinations.
-
| Reaction Type | Common Solvents | Common Bases | Considerations |
| Suzuki-Miyaura | Toluene, Dioxane, THF, 2-MeTHF, CPME | K₃PO₄, K₂CO₃, Cs₂CO₃, NaOtBu | Aqueous base is often required to facilitate transmetalation.[19] Anhydrous conditions may require a different base/additive system. |
| Buchwald-Hartwig | Toluene, Dioxane | NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are common.[25] Base choice is highly dependent on the amine and aryl halide. |
| Sonogashira | Toluene, DMF, THF, Amines (as solvent) | Et₃N, DIPEA, Cs₂CO₃ | Often requires a copper(I) co-catalyst, though copper-free methods exist.[26][27] The amine base is critical. |
Scenario 2: The reaction works, but I'm observing significant byproduct formation.
Byproduct formation points to side reactions competing with the desired catalytic cycle. Identifying the byproduct is the first step to mitigation.
Common Side Reactions and Solutions
| Side Product | Common Cause(s) | Proposed Mechanism/Explanation | Mitigation Strategy |
| Homocoupling (R-R) | Oxygen present in the reaction mixture. | Oxidative addition occurs, but in the presence of O₂, a competing pathway can lead to the coupling of two organometallic partners (e.g., two boronic acid molecules in a Suzuki reaction).[13] | Improve Degassing: Ensure the reaction is rigorously free of oxygen. Maintain a positive pressure of inert gas throughout.[13] |
| Protodeboronation (Ar-H) | Excess water; harsh basic conditions; high temperature. | The C-B bond of the boronic acid is cleaved and replaced with a C-H bond, effectively destroying the nucleophile before it can participate in the catalytic cycle.[13] | Use anhydrous solvents, screen milder bases (e.g., K₂CO₃ instead of NaOtBu), and run at the lowest effective temperature. |
| Dehalogenation (Ar-H) | Presence of a hydrogen source after oxidative addition. | After the Ar-X bond adds to the Pd(0) center to form LₙPd(Ar)(X), a competing pathway can lead to the removal of the halide and its replacement with hydrogen, regenerating an arene starting material.[1] | Ensure reagents are anhydrous. Sometimes this is promoted by certain ligands or additives; screening may be necessary. |
| Ligand Degradation | Reaction with substrates or reagents. | The phosphine ligand itself can be functionalized or oxidized, removing it from the catalytic cycle and destabilizing the palladium center.[28] | Choose more robust ligands. Ensure phosphine ligands are stored and handled under an inert atmosphere to prevent oxidation to the corresponding phosphine oxide. |
Section 3: Key Mechanisms & Experimental Protocols
An understanding of the catalytic cycle is essential for rational troubleshooting. Below is a generalized cycle for a Pd-catalyzed cross-coupling reaction, highlighting potential points of deactivation.
The Catalytic Cycle and Deactivation Pathways
Caption: The cross-coupling cycle and common points of catalyst deactivation.
The catalytic cycle involves three primary steps:
-
Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-halide bond of the electrophile (R-X).[26][29][30][31][32]
-
Transmetalation: The organic group (R') from an organometallic reagent (R'-M) is transferred to the palladium center, displacing the halide.[19][26][33][34] This is a critical step in reactions like Suzuki and Stille couplings.
-
Reductive Elimination: The two organic fragments (R and R') couple and are expelled from the palladium center, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst.[26][35][36]
Deactivation occurs when the catalyst is shunted from this cycle into an inactive state.
Protocol 1: Rigorous Solvent Degassing (Schlenk Line Method)
This protocol is essential for removing dissolved oxygen, a primary catalyst poison.
Materials:
-
Anhydrous solvent in a suitable flask (e.g., a Straus flask).
-
Schlenk line with dual vacuum and inert gas (Argon or Nitrogen) manifold.
-
Cold trap (liquid nitrogen or dry ice/acetone).
Procedure:
-
Freeze: Place the flask containing the solvent in the cold bath (e.g., liquid nitrogen). Allow the solvent to freeze completely. This is crucial to prevent the solvent from boiling under vacuum.
-
Pump: With the solvent frozen, open the flask to the vacuum manifold of the Schlenk line. Evacuate for 10-15 minutes to remove gases from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line. Remove the cold bath and allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid phase.
-
Repeat: Repeat the "Freeze-Pump-Thaw" cycle at least two more times (for a total of three cycles).
-
Backfill: After the final thaw, backfill the flask with inert gas from the manifold. The solvent is now degassed and ready for use under an inert atmosphere.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. Common causes of catalyst deactivation in refineries [eureka.patsnap.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. Palladium black - Wikipedia [en.wikipedia.org]
- 9. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchmap.jp [researchmap.jp]
- 11. reddit.com [reddit.com]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. chembites.wordpress.com [chembites.wordpress.com]
- 20. reddit.com [reddit.com]
- 21. solubilityofthings.com [solubilityofthings.com]
- 22. mdpi.com [mdpi.com]
- 23. csc.com.tw [csc.com.tw]
- 24. reddit.com [reddit.com]
- 25. benchchem.com [benchchem.com]
- 26. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 27. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 28. Ligand functionalization as a deactivation pathway in a fac-Ir(ppy)3-mediated radical addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. oxidative addition and palladium coupling [employees.csbsju.edu]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Oxidative addition - Wikipedia [en.wikipedia.org]
- 32. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Transmetalation - Wikipedia [en.wikipedia.org]
- 34. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 35. chem.libretexts.org [chem.libretexts.org]
- 36. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 6-Bromo-4-chloronicotinaldehyde Derivatives by ¹H NMR
Introduction
In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Nicotinaldehyde derivatives, in particular, serve as vital scaffolds for a wide range of pharmacologically active agents. The precise arrangement of substituents on the pyridine ring is critical, as even minor structural variations, such as the positional interchange of halogen atoms, can profoundly alter a molecule's biological activity, toxicity, and metabolic profile. Consequently, unambiguous structural elucidation is not merely a procedural step but a fundamental requirement for advancing a compound through the development pipeline.
Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically proton (¹H) NMR, stands out as the premier method for the structural confirmation of these molecules in solution. Its power lies in its sensitivity to the local electronic environment of each proton, providing a detailed fingerprint of the molecular structure. This guide provides an in-depth analysis of how ¹H NMR is expertly applied to confirm the structure of 6-bromo-4-chloronicotinaldehyde, comparing its spectral features with those of a potential isomer to highlight the definitive nature of the technique.
The Foundational Principles: Decoding Substituent Effects in Pyridine Systems
The chemical shift (δ) of a proton in an NMR spectrum is dictated by the degree to which it is shielded or deshielded from the external magnetic field by its surrounding electrons. In aromatic systems like pyridine, this is governed by a combination of factors:
-
Ring Current Effects: The delocalized π-electrons of the aromatic ring generate their own magnetic field, which generally deshields the ring protons, causing them to resonate at a higher chemical shift (downfield) compared to aliphatic protons.[1]
-
Inductive and Mesomeric Effects: Substituents on the ring significantly perturb the electron density. Electron-withdrawing groups (EWGs), such as halogens (Br, Cl) and the aldehyde group (-CHO), pull electron density away from the ring through inductive effects.[2][3] This deshields the remaining ring protons, shifting their signals further downfield.
-
Anisotropy: The carbonyl group (C=O) of the aldehyde possesses a significant magnetic anisotropy, which can either shield or deshield nearby protons depending on their spatial orientation relative to the carbonyl bond.[4] The aldehyde proton itself is strongly deshielded by this effect, characteristically appearing far downfield.[5][6][7]
For unsubstituted pyridine, the protons resonate at approximately δ 8.6 (H-2/6), δ 7.2 (H-3/5), and δ 7.6 (H-4) in CDCl₃.[8][9] The introduction of the bromo, chloro, and aldehyde substituents in this compound causes a dramatic shift in the positions of the remaining two protons, H-2 and H-5.
Case Study: Confirming the Structure of this compound
Let us consider the target molecule, this compound, and a plausible isomeric impurity, 4-bromo-6-chloronicotinaldehyde. While mass spectrometry would show identical molecular weights for both, their ¹H NMR spectra are distinct and unambiguous.
Structure A (Target): this compound Structure B (Isomer): 4-Bromo-6-chloronicotinaldehyde
The key to distinguishing these structures lies in predicting the chemical shifts of the two remaining aromatic protons, H-A and H-B.
-
Aldehyde Proton (H-CHO): In both isomers, the aldehyde proton is directly attached to the carbonyl carbon. It is highly deshielded and will appear as a singlet in the far downfield region, typically between δ 9.5 and 10.5 ppm.[5][6] This signal confirms the presence of the aldehyde functional group but does not help in differentiating the isomers.
-
Aromatic Protons (H-A and H-B):
-
In Structure A (Target Molecule) , the protons are at the C-2 and C-5 positions.
-
H-2 is positioned between the electron-withdrawing nitrogen atom and the aldehyde group at C-3. It is expected to be the most deshielded of the ring protons.
-
H-5 is adjacent to both the chloro group at C-4 and the bromo group at C-6. Both halogens are electron-withdrawing, leading to significant deshielding.
-
-
In Structure B (Isomer) , the protons are also at the C-2 and C-5 positions.
-
H-2 is flanked by the nitrogen and the aldehyde group, similar to Structure A.
-
H-5 is now adjacent to the bromo group at C-4 and the chloro group at C-6.
-
-
The precise chemical shifts can be predicted by considering the additive effects of the substituents. However, a qualitative analysis is often sufficient. Both remaining protons in the pyridine ring (H-2 and H-5) are separated by three bonds from each other, placing them in a meta relationship. This will result in a small coupling constant (⁴J), typically around 2-3 Hz, causing each signal to appear as a narrow doublet.[10]
Comparative Data Analysis
The table below summarizes the predicted ¹H NMR data for the two isomers. The key differentiator is the distinct chemical environment of the H-5 proton, which is influenced by different adjacent halogens in each structure.
| Proton | Predicted Data for Structure A (Target) | Predicted Data for Structure B (Isomer) | Rationale for Differentiation |
| H-CHO | δ ≈ 10.0 ppm, singlet, 1H | δ ≈ 10.0 ppm, singlet, 1H | Confirms aldehyde group, but does not differentiate isomers. |
| H-2 | δ ≈ 9.0 ppm, doublet (d), 1H, J ≈ 2 Hz | δ ≈ 8.9 ppm, doublet (d), 1H, J ≈ 2 Hz | Positioned ortho to the ring nitrogen and the aldehyde group in both. Expected to be very downfield and similar in both isomers. |
| H-5 | δ ≈ 8.7 ppm, doublet (d), 1H, J ≈ 2 Hz | δ ≈ 8.5 ppm, doublet (d), 1H, J ≈ 2 Hz | The chemical shift of H-5 is the key. In Structure A, it is flanked by Cl and Br. In Structure B, it is also flanked by Cl and Br. A subtle difference may arise from the relative positions, but the primary distinction comes from the clear presence of two distinct aromatic doublets. |
Note: Predicted chemical shifts are estimates. Actual values depend on solvent and concentration.
The definitive confirmation comes from observing two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), each integrating to one proton and appearing as a narrow doublet. This pattern confirms the presence of two non-equivalent, meta-coupled protons on the pyridine ring, consistent with the proposed disubstituted structure.
Experimental Protocol for ¹H NMR Analysis
Trustworthy and reproducible data begins with meticulous sample preparation. The following protocol is a self-validating system designed to ensure high-quality spectral acquisition.
1. Sample Preparation: a. Weigh approximately 5-15 mg of the this compound derivative directly into a clean, dry vial.[11][12] b. Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds.[13] Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.03-0.05% v/v, for accurate chemical shift referencing (δ = 0.00 ppm).[11] c. Vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is critical.[13] d. Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality. e. Cap the NMR tube securely and label it clearly.[12]
2. NMR Spectrometer Setup and Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃). This step is crucial for stabilizing the magnetic field.[14] c. Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, well-resolved peaks. Modern spectrometers often have automated shimming routines.[14] d. Acquire the ¹H NMR spectrum. Typical parameters for a small molecule like this would be:
- Pulse Angle: 30-45 degrees
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 2-5 seconds (a longer delay ensures accurate integration)
- Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
Workflow for Structural Confirmation
The process from sample to confirmed structure follows a logical and systematic pathway. This workflow ensures that all aspects of the acquired spectrum are analyzed to build a conclusive argument for the proposed molecular structure.
Caption: Workflow for ¹H NMR-based structural confirmation.
Interpreting the Results:
A successful analysis for this compound would yield a spectrum showing:
-
Three distinct signals.
-
A singlet around δ 10.0 ppm with an integral value corresponding to one proton (the aldehyde H).
-
Two doublets in the aromatic region (e.g., δ 8.5-9.0 ppm ), each with an integral value of one proton .
-
The coupling constant (J-value) for both doublets should be identical and small (~2 Hz), confirming their meta relationship.
This specific combination of chemical shifts, integrations, and multiplicities provides unequivocal evidence for the this compound structure, effectively ruling out other positional isomers.
Conclusion
For researchers, scientists, and drug development professionals, ¹H NMR spectroscopy is an indispensable tool for the structural verification of synthetic intermediates and final compounds. As demonstrated with this compound, a systematic analysis of the chemical shifts, integration, and coupling patterns allows for the unambiguous confirmation of substituent positions on a pyridine ring. This level of certainty is paramount, ensuring that subsequent biological testing and development efforts are based on a molecule of known and correct structure, thereby upholding the principles of scientific integrity and accelerating the path to discovery.
References
- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. acdlabs.com [acdlabs.com]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 10. acdlabs.com [acdlabs.com]
- 11. scribd.com [scribd.com]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 14. pydio.campus.nd.edu [pydio.campus.nd.edu]
A Comparative Guide to Halogen Reactivity: 6-Bromo vs. 4-Chloro Substituents in Nicotinaldehyde Derivatives
For researchers and professionals in the intricate field of drug development and medicinal chemistry, the strategic functionalization of heteroaromatic scaffolds is a cornerstone of molecular design. Dihalogenated pyridines, such as 6-Bromo-4-chloronicotinaldehyde, represent highly valuable building blocks, offering two distinct reaction handles for sequential, site-selective modifications. The commercial availability of this specific aldehyde (CAS 1060811-24-6) further enhances its utility.[1] Understanding the nuanced reactivity of each halogen is paramount for predictable and efficient synthesis of complex target molecules.
This guide provides an in-depth technical comparison of the reactivity of the bromo substituent at the 6-position versus the chloro substituent at the 4-position. We will delve into the fundamental principles governing this reactivity difference and provide field-proven experimental protocols for selective transformations using palladium-catalyzed cross-coupling reactions.
The Foundational Principles of Reactivity
The selective reaction at one halogen site over another in a dihalogenated pyridine is not arbitrary. It is governed by a confluence of electronic effects, bond strengths, and the strategic choice of catalytic systems.
1. The Hierarchy of Halogen Reactivity: In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a well-established trend: I > Br > OTf > Cl.[2][3] This order is primarily dictated by the carbon-halogen (C-X) bond dissociation energy (BDE). The C-Br bond is inherently weaker than the C-Cl bond, requiring less energy to break during the crucial, often rate-determining, oxidative addition step of the catalytic cycle.[3]
2. Electronic Landscape of the Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which significantly influences the electron density distribution. This creates electron-deficient centers at the α-positions (C2 and C6) and the γ-position (C4).[4] This electron deficiency makes the attached halogens more susceptible to oxidative addition by an electron-rich Pd(0) catalyst.[5]
3. The Decisive Combination in this compound: In the case of this compound, two factors converge to strongly favor the reactivity of the C6-bromo group:
-
Halogen Identity: As established, bromine is inherently more reactive than chlorine in cross-coupling reactions.[2][3]
-
Positional Activation: Halides positioned alpha to the pyridine nitrogen (C6) are conventionally more reactive than those at the gamma position (C4).[5][6]
Therefore, under standard cross-coupling conditions, the C-Br bond at the 6-position is the kinetically favored site for reaction, allowing for the selective synthesis of 6-substituted-4-chloronicotinaldehydes.
Visualizing the Reactivity Hierarchy
The following diagram illustrates the key factors that determine the preferential reactivity at the C6-Br position.
Caption: Logical flow determining the higher reactivity of the C6-Br bond.
Comparative Experimental Guide: Selective Cross-Coupling Reactions
The predictable reactivity of this compound makes it an ideal substrate for sequential functionalization. Below are generalized, yet detailed, protocols for three common and powerful cross-coupling reactions, designed to selectively target the C6-bromo position.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron species and an aryl halide.[7][8] Its tolerance for a wide range of functional groups makes it a workhorse in synthetic chemistry.
Predicted Outcome: Selective coupling of an arylboronic acid at the C6 position.
Detailed Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03-0.05 equiv.) or a combination of Pd₂(dba)₃ (0.01-0.02 equiv.) and a suitable phosphine ligand like SPhos or XPhos (0.02-0.05 equiv.).
-
Solvent and Degassing: Add a solvent mixture, typically toluene/H₂O (4:1) or dioxane/H₂O (4:1), to the flask. Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Choices:
-
Catalyst/Ligand: Standard palladium catalysts like Pd(PPh₃)₄ are sufficiently active to cleave the C-Br bond without significantly affecting the more robust C-Cl bond under these conditions.[9]
-
Base: The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[7]
-
Solvent: Biphasic solvent systems are common and facilitate the interaction of both the organic-soluble aryl halide and the often water-soluble inorganic base.[10]
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[11][12]
Predicted Outcome: Selective amination at the C6 position.
Detailed Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), and a strong, non-nucleophilic base like NaOtBu or K₃PO₄ (1.4-2.0 equiv.) to a dry reaction vessel.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.) and a specialized, bulky phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald-type biarylphosphine ligand like BrettPhos, 0.02-0.04 equiv.).[13]
-
Solvent and Degassing: Add an anhydrous aprotic solvent such as toluene or dioxane. Seal the vessel and, if not prepared in a glovebox, degas thoroughly.
-
Reaction: Heat the mixture to 90-110 °C. Monitor the reaction for the disappearance of the starting material.
-
Work-up and Purification: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.
Causality Behind Choices:
-
Ligand: The activation of the C-Cl bond for Buchwald-Hartwig amination often requires more electron-rich and sterically hindered ligands than Suzuki coupling.[3] By using ligands optimized for aryl bromides (like BINAP or Xantphos) and carefully controlling the temperature, excellent selectivity for the C-Br bond can be achieved.[11]
-
Base: A strong base is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[13][14]
Sonogashira Coupling: For C-C(sp) Bond Formation
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using a dual palladium and copper catalytic system.[15]
Predicted Outcome: Selective alkynylation at the C6 position.
Detailed Protocol:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.03 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.04-0.06 equiv.).
-
Reagent Addition: Add the terminal alkyne (1.2-1.5 equiv.) followed by an anhydrous solvent like THF or DMF. Finally, add an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent and acid scavenger.[16]
-
Degassing and Reaction: Degas the mixture with an inert gas. Stir the reaction at room temperature to 60 °C until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water or a dilute ammonium chloride solution to remove the amine hydrochloride salt. Dry the organic phase, concentrate, and purify by column chromatography.
Causality Behind Choices:
-
Dual Catalysis: The palladium catalyst facilitates the oxidative addition step, while the copper co-catalyst reacts with the alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[15]
-
Reaction Conditions: The conditions for Sonogashira coupling of aryl bromides are generally mild, which helps to prevent any competing reaction at the less reactive aryl chloride site.[15][17]
Summary of Reactivity and Data Presentation
The following table summarizes the predicted outcomes for the selective functionalization of this compound.
| Reaction Type | Reagent | Predicted Major Product | Key Conditions for Selectivity |
| Suzuki-Miyaura | Ar-B(OH)₂ | 6-Aryl-4-chloronicotinaldehyde | Pd(PPh₃)₄ or Pd(0)/phosphine, K₂CO₃, Toluene/H₂O, 80-100 °C |
| Buchwald-Hartwig | R₂NH | 6-(Dialkylamino)-4-chloronicotinaldehyde | Pd(0)/bulky phosphine ligand, NaOtBu, Toluene, 90-110 °C |
| Sonogashira | R-C≡CH | 6-(Alkynyl)-4-chloronicotinaldehyde | Pd(II)/PPh₃, CuI, Et₃N, THF, RT-60 °C |
Experimental Workflow Visualization
The general laboratory procedure for these selective cross-coupling reactions follows a consistent workflow.
Caption: A generalized experimental workflow for selective cross-coupling.
Conclusion
For this compound, the reactivity of the two halogen substituents is distinctly different. The bromo group at the C6 position is the overwhelmingly preferred site of reaction in standard palladium-catalyzed cross-coupling transformations. This high degree of selectivity is a direct consequence of the lower C-Br bond dissociation energy and the electronic activation conferred by the adjacent pyridine nitrogen atom. This predictable, chemoselective reactivity allows for the robust synthesis of 6-substituted-4-chloronicotinaldehyde intermediates, which retain the C4-chloro handle for subsequent, orthogonal functionalization. This makes the title compound an exceptionally powerful and versatile scaffold for building molecular complexity in the pursuit of novel therapeutics and advanced materials. While methods exist to reverse this selectivity using highly specialized ligands, leveraging the inherent reactivity difference remains the most straightforward and efficient synthetic strategy.[6]
References
- 1. This compound | 1060811-24-6 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 17. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
The Untapped Potential of 6-Bromo-4-chloronicotinaldehyde: A Comparative Guide to its Bioactive Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction: A Versatile Scaffold for Modern Medicinal Chemistry
6-Bromo-4-chloronicotinaldehyde is a halogenated pyridine derivative, a class of compounds that serves as a cornerstone in the synthesis of novel therapeutic agents. The presence of bromine and chlorine atoms, along with a reactive aldehyde group, offers multiple avenues for chemical modification, making it an attractive starting point for generating diverse molecular libraries. The pyridine core is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. This guide will explore the potential biological activities of compounds synthesized from this scaffold, drawing comparisons with validated data from closely related structures.
I. The Anticancer Promise: Targeting Key Signaling Pathways
The pyridine nucleus is a privileged scaffold in the design of anticancer agents. Analysis of compounds structurally similar to derivatives of this compound reveals significant potential in oncology, particularly in the inhibition of protein kinases.
A. Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition
A close structural isomer, 4-bromo-6-chloronicotinaldehyde, has been identified as a crucial intermediate in the synthesis of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4)[1]. FGFR4 is a receptor tyrosine kinase implicated in the progression of various cancers, including hepatocellular carcinoma. Overactivation of the FGFR4 signaling pathway can drive tumor growth and proliferation.
Comparative Analysis:
Derivatives that incorporate the bromo-chloro-pyridine core could be synthesized to target the ATP-binding pocket of FGFR4. The aldehyde functionality of this compound provides a convenient handle for introducing moieties that can interact with key residues in the kinase domain.
| Compound Class | Target | Observed Activity | Potential for this compound Derivatives |
| Pyrazolyl-s-triazines with indole motif | EGFR, CDK-2 | Potent inhibition and apoptosis in lung cancer cells. | The pyridine core can mimic the triazine ring system, and further modifications can introduce functionalities for dual-targeting. |
| Boronic acid analogs of Combretastatin A-4 | Tubulin | Potent inhibition of tubulin polymerization and cytotoxicity in breast cancer cells.[2] | The bromo-chloro-pyridine scaffold can be elaborated to mimic the structural features of tubulin inhibitors. |
| 6-bromo-4-chloroquinoline derivatives | PI3K/mTOR | Intermediate for Omipalisib, a potent inhibitor.[3][4] | Cyclization of this compound derivatives can lead to quinoline-based kinase inhibitors. |
Experimental Workflow: Synthesis of a Hypothetical FGFR4 Inhibitor
Caption: Hypothetical synthetic route to an FGFR4 inhibitor.
Protocol: Suzuki Coupling for Aryl Moiety Introduction
-
To a solution of the brominated pyridine intermediate (1.0 eq) in a 2:1 mixture of dioxane and water, add the desired aryl boronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
II. Antimicrobial and Insecticidal Applications
Halogenated heterocyclic compounds have a long history of use as antimicrobial and insecticidal agents. The presence of bromine and chlorine on the pyridine ring of this compound suggests a strong potential for developing compounds with potent activity against a range of pathogens and pests.
A. Antibacterial and Antifungal Activity
Studies on 6-bromoindolglyoxylamide derivatives have demonstrated their efficacy as antimicrobial agents and even as antibiotic enhancers against resistant bacterial strains[5]. The mechanism of action for some of these compounds involves the rapid permeabilization and depolarization of bacterial membranes.
Comparative Analysis:
The aldehyde group of this compound can be readily converted into various functional groups, such as imines, amides, and hydrazones, which are common in antimicrobial compounds. These modifications allow for the fine-tuning of the molecule's electronic and lipophilic properties to optimize antimicrobial potency and spectrum.
| Compound Class | Target Organisms | Observed Activity | Potential for this compound Derivatives |
| 6-bromoindolglyoxylamide polyamine derivatives | Gram-positive and Gram-negative bacteria, Fungi | Intrinsic antimicrobial activity and antibiotic enhancement.[5] | The bromo-pyridine core can be linked to polyamine or other membrane-active moieties. |
| Flavonoid derivatives with bromine and chlorine | Pathogenic bacteria and yeast | Potent inhibitory activity.[6][7][8] | The aldehyde can be used in condensation reactions to form chalcone-like structures, which are precursors to flavonoids. |
B. Insecticidal Activity
A patent for insecticides lists 6-bromonicotinaldehyde and 4,6-dichloronicotinaldehyde as starting materials for the synthesis of active compounds[9]. This indicates that the bromo-chloro-pyridine scaffold is a recognized toxophore for insecticidal activity.
Signaling Pathway: Insect Nicotinic Acetylcholine Receptors (nAChRs)
Caption: Mechanism of action of insecticides targeting nAChRs.
Experimental Protocol: Evaluation of Antimicrobial Activity (MIC Assay)
-
Prepare a stock solution of the synthesized compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
While direct experimental data on the biological activities of compounds synthesized from this compound remains to be extensively published, the comparative analysis of structurally similar compounds strongly suggests a fertile ground for the discovery of novel therapeutic agents. The inherent reactivity of the aldehyde group, combined with the electronic properties imparted by the bromine and chlorine substituents on the pyridine ring, makes this scaffold a highly promising starting point for the development of new anticancer, antimicrobial, and insecticidal compounds. Future research should focus on the systematic exploration of the chemical space around this core, with a view to identifying lead compounds with potent and selective biological activity.
References
- 1. Page loading... [guidechem.com]
- 2. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 4. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 5. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-4-chloronicotinaldehyde Analogs for Kinase Inhibition
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 6-Bromo-4-chloronicotinaldehyde, a versatile scaffold in medicinal chemistry. We will explore how systematic structural modifications of this core molecule influence its biological activity, with a particular focus on its potential as a kinase inhibitor in the context of anticancer drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this chemical series for therapeutic innovation.
Introduction: The Strategic Importance of the Nicotinaldehyde Scaffold
The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] The this compound scaffold presents a unique combination of features: a halogenated pyridine core ripe for functionalization and a reactive aldehyde group that can serve as a chemical probe or be transformed into a variety of functional groups. Understanding the SAR of this scaffold is paramount for rationally designing potent and selective inhibitors.[2]
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and survival.[3] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[3][4] This guide will compare analogs of this compound to elucidate the structural features crucial for potent kinase inhibition and cytotoxicity against cancer cell lines.
The Core Scaffold: A Platform for Rational Drug Design
The parent compound, this compound, offers three primary points for chemical modification. Each site allows for the tuning of steric, electronic, and pharmacokinetic properties to optimize interaction with a biological target.
-
C3-Aldehyde: This position is a key interaction point. The aldehyde itself can form reversible covalent bonds with nucleophilic residues (like cysteine) in an enzyme's active site.[5] It also serves as a synthetic handle to introduce diverse moieties that can probe the binding pocket and form various non-covalent interactions.
-
C4-Chlorine: The chlorine atom at this position influences the electron distribution of the pyridine ring and can participate in halogen bonding or act as a hydrogen bond acceptor. Its replacement with other groups can fine-tune binding affinity and selectivity.
-
C6-Bromine: Similar to the C4-chloro group, the C6-bromo position is a key site for modification. Substituting the bulky bromine atom can alter the compound's size and shape, potentially accessing deeper pockets within the target protein or improving metabolic stability.
Caption: Core structure of this compound and key modification sites.
Synthesis and Comparative Analysis of Analogs
The synthesis of analogs typically begins with the parent this compound or a related intermediate.[6] The aldehyde at C3 can be readily converted into various functional groups through reactions like reductive amination, Wittig reactions, or condensation to form hydrazones and other derivatives. The halogen atoms at C4 and C6 can be substituted via nucleophilic aromatic substitution or cross-coupling reactions.
General Synthetic Workflow
The following workflow illustrates a common strategy for diversifying the core scaffold. The initial step often involves a reaction at the most reactive site, the aldehyde, followed by modification of the less reactive halogenated positions.
References
- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
A Comparative Guide to HPLC-Based Purity Assessment of Synthesized 6-Bromo-4-chloronicotinaldehyde
For researchers, scientists, and professionals in drug development, the meticulous confirmation of purity for synthesized intermediates is a cornerstone of robust and reproducible research. 6-Bromo-4-chloronicotinaldehyde is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the yield, impurity profile, and overall safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this key intermediate, grounded in established scientific principles and regulatory expectations.
The choice of an analytical method is not merely a procedural step but a critical decision that influences the entire drug development lifecycle. An inadequate purity assessment can lead to the propagation of impurities, complicating downstream processes and potentially compromising patient safety. This guide will navigate the nuances of HPLC method selection, providing a detailed, validated protocol and comparing its performance against other analytical approaches.
The Criticality of Method Selection: Why HPLC Reigns Supreme
While other techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) can be employed for purity analysis, HPLC, particularly Reversed-Phase HPLC (RP-HPLC), offers unparalleled advantages for a compound like this compound. Its polarity and thermal lability make it an ideal candidate for HPLC analysis. The technique's high resolution, sensitivity, and quantitative accuracy are indispensable for detecting and quantifying closely related structural impurities that may arise during synthesis.
The primary rationale for selecting RP-HPLC lies in its ability to separate compounds based on their hydrophobicity. This compound, with its aromatic ring and halogen substituents, possesses sufficient non-polar character to be well-retained on a C18 stationary phase, allowing for excellent separation from more polar starting materials or more non-polar byproducts.
Recommended HPLC Methodology: A Self-Validating Protocol
The following protocol is designed to be a self-validating system, incorporating principles outlined by the International Council for Harmonisation (ICH) guidelines (Q2A and Q2B) and the United States Pharmacopeia (USP).[1][2] This ensures that the method is not only accurate and precise but also robust and reliable for routine use.
Experimental Workflow Diagram
Caption: HPLC workflow for purity assessment.
Detailed Step-by-Step Protocol
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)[3]
-
Synthesized this compound sample
-
HPLC grade Acetonitrile (ACN)
-
HPLC grade Water (H₂O)
-
HPLC grade Methanol (for cleaning)
2. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm, or equivalent. The choice of a stable-bond C18 column is crucial for robust performance with halogenated compounds.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v). This composition provides optimal retention and peak shape for the analyte.
-
Flow Rate: 1.0 mL/min. This flow rate ensures good separation efficiency without generating excessive backpressure.
-
Column Temperature: 30 °C. Maintaining a constant temperature is vital for reproducible retention times.
-
Detection Wavelength: 254 nm. Aromatic aldehydes exhibit strong absorbance at this wavelength, providing excellent sensitivity.[4]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the synthesized this compound and prepare a 100 mL solution in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the column.
4. System Suitability Testing (SST): Before sample analysis, the system's performance must be verified. This is a non-negotiable step for ensuring the validity of the results.[2][5]
-
Inject the standard solution five replicate times.
-
Acceptance Criteria:
5. Analysis and Calculation:
-
Inject the sample solution in duplicate.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Calculate the purity of the synthesized sample using the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
Comparative Analysis of Analytical Methods
To provide a comprehensive perspective, the recommended HPLC method is compared with two alternative analytical techniques.
| Parameter | Recommended RP-HPLC Method | Gas Chromatography (GC-FID) | Thin Layer Chromatography (TLC) |
| Principle | Separation based on hydrophobicity. | Separation based on volatility and polarity. | Separation based on differential adsorption. |
| Sensitivity | High (ng to pg level). | High (pg to fg level). | Low (µg to ng level). |
| Resolution | Excellent for closely related impurities. | Good, but may require derivatization for polar compounds. | Low, difficult to resolve isomers or closely related impurities. |
| Quantitation | Highly accurate and precise. | Accurate with proper calibration. | Semi-quantitative at best. |
| Analysis Time | ~10-15 minutes per sample. | ~15-30 minutes per sample. | ~30-60 minutes for plate development. |
| Compound Suitability | Ideal for polar, non-volatile, and thermally labile compounds. | Suitable for volatile and thermally stable compounds. | Versatile, but lacks resolution and sensitivity. |
| Validation | Well-established protocols (ICH, USP).[1][2][7] | Requires specific validation for each analyte. | Difficult to validate for quantitative purposes. |
Justification for the Recommended Method
The RP-HPLC method is superior for this specific application due to several key factors:
-
Specificity: The method can effectively separate the main compound from potential process-related impurities, such as starting materials (e.g., 6-bromonicotinaldehyde) or byproducts from side reactions.[8][9] The polarity differences between these compounds allow for their distinct elution on a C18 column.
-
Accuracy and Precision: The use of a reference standard and strict system suitability criteria ensures that the quantitative results are reliable and reproducible.[10] The precision criteria of RSD ≤ 2.0% is a standard in the pharmaceutical industry for assay methods.[1]
-
Robustness: The isocratic mobile phase and controlled temperature contribute to a robust method that is less susceptible to minor variations in experimental conditions.
Potential Impurities and Their Chromatographic Behavior
During the synthesis of this compound, several impurities can arise. Understanding their potential structures is crucial for developing a specific and stability-indicating HPLC method.
Caption: Potential impurity sources in synthesis.
-
Unreacted Starting Materials: These are typically more polar and would elute earlier than the main compound in a reversed-phase system.
-
Over-reacted Byproducts: For example, di-chlorinated species would be more non-polar and have a longer retention time.
-
Degradation Products: Hydrolysis of the aldehyde to a carboxylic acid would result in a more polar compound with a shorter retention time.
The recommended HPLC method is designed to provide sufficient resolution to separate these and other potential impurities from the main analyte peak.
Conclusion
The purity assessment of synthesized this compound is a critical quality control step in pharmaceutical development. The presented RP-HPLC method offers a robust, sensitive, and accurate solution that aligns with industry standards and regulatory expectations. Its self-validating nature, based on rigorous system suitability testing, ensures the integrity of the analytical data. By understanding the rationale behind the method's parameters and comparing it to other techniques, researchers can confidently implement this protocol to ensure the quality and consistency of their synthesized intermediates. This, in turn, contributes to the development of safer and more effective medicines.
References
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. achmem.com [achmem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tpcj.org [tpcj.org]
- 8. 149806-06-4|6-Bromonicotinaldehyde|BLD Pharm [bldpharm.com]
- 9. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iosrjournals.org [iosrjournals.org]
A Comparative Guide to the Synthesis of 6-Bromo-4-chloronicotinaldehyde for the Modern Research Laboratory
Introduction: 6-Bromo-4-chloronicotinaldehyde is a key heterocyclic building block in contemporary drug discovery and development. Its unique substitution pattern makes it a valuable intermediate for the synthesis of a variety of bioactive molecules, including potent and selective enzyme inhibitors.[1] The efficient and scalable synthesis of this aldehyde is therefore of significant interest to researchers in medicinal chemistry and process development. This guide provides an in-depth comparison of different synthetic routes to this compound, offering detailed experimental protocols, a critical evaluation of their respective advantages and disadvantages, and supporting data to inform your synthetic strategy.
Route 1: Multi-step Synthesis from 4,6-Dichloronicotinic Acid Ethyl Ester
This well-documented route provides a reliable, albeit lengthy, pathway to the target aldehyde. The synthesis commences with the commercially available 4,6-dichloronicotinic acid ethyl ester and proceeds through a series of functional group interconversions.
Rationale and Mechanistic Insights
The core strategy of this route involves the sequential modification of the pyridine ring to introduce the desired bromo and aldehyde functionalities. The initial substitution of the C4-chloro group with a protected amine serves to activate the ring for subsequent transformations and to introduce a nitrogen-based directing group. The Sandmeyer-type reaction is then employed to replace the amino group with a bromine atom. Finally, a controlled reduction of the ester to the corresponding alcohol, followed by a mild oxidation, furnishes the target aldehyde. The choice of a bulky reducing agent like diisobutylaluminum hydride (DIBAL-H) is critical to prevent over-reduction to the methyl group.
Experimental Protocol
Step 1: Synthesis of 6-chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester 4,6-dichloronicotinic acid ethyl ester is reacted with 4-methoxybenzylamine. The reaction is typically stirred at a temperature between 0°C and 60°C. Upon completion, the reaction mixture is worked up by pouring into ice water followed by extraction with ethyl acetate.
Step 2: Synthesis of 4-amino-6-chloronicotinic acid ethyl ester The product from Step 1 is treated with trifluoroacetic acid at elevated temperatures (50°C to 60°C) to cleave the 4-methoxybenzyl protecting group.
Step 3: Synthesis of 4-bromo-6-chloronicotinic acid ethyl ester The 4-amino-6-chloronicotinic acid ethyl ester is subjected to a Sandmeyer-type reaction. This is achieved by treating the amine with tert-butyl nitrite in the presence of a bromine source, such as benzyltriethylammonium bromide.
Step 4: Synthesis of (4-bromo-6-chloropyridin-3-yl)methanol The ester from the previous step is reduced to the corresponding primary alcohol. This is typically carried out at low temperatures (-70°C to 0°C) using a hydride reducing agent like diisobutylaluminum hydride (DIBAL-H) in an anhydrous solvent such as dichloromethane.
Step 5: Synthesis of this compound The final step involves the oxidation of the primary alcohol to the aldehyde. A mild oxidizing agent such as manganese dioxide is used to avoid over-oxidation to the carboxylic acid.[1]
Visualization of Route 1
Caption: Multi-step synthesis of this compound starting from 4,6-dichloronicotinic acid ethyl ester.
Alternative Synthetic Approaches
While Route 1 is a proven method, its multi-step nature can be a drawback in terms of overall yield and efficiency. The following sections explore more direct and potentially higher-yielding alternative strategies.
Route 2: Directed Ortho-Metalation and Formylation
This approach offers a more convergent synthesis by directly introducing the formyl group onto a pre-functionalized pyridine ring.
Rationale and Mechanistic Insights
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. In this proposed route, a strong lithium amide base, such as lithium tetramethylpiperidide (LTMP), is used to deprotonate the C3 position of 2-bromo-4-chloropyridine. The choice of base is crucial to avoid nucleophilic attack on the pyridine ring. The resulting lithiated intermediate is a potent nucleophile that can readily react with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality after aqueous workup.
Proposed Experimental Protocol
Step 1: In situ generation of the organolithium intermediate To a solution of 2-bromo-4-chloropyridine in an anhydrous ethereal solvent (e.g., THF) at low temperature (-78°C), a solution of lithium tetramethylpiperidide (LTMP) is added dropwise under an inert atmosphere.
Step 2: Formylation N,N-dimethylformamide (DMF) is then added to the reaction mixture, which is allowed to warm slowly to room temperature.
Step 3: Workup The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride), and the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.
Visualization of Route 2
Caption: Proposed synthesis via directed ortho-metalation and formylation.
Route 3: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is another classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.
Rationale and Mechanistic Insights
This reaction involves the use of the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly DMF. The Vilsmeier reagent is an electrophilic iminium species that can attack the electron-rich pyridine ring. While 2-bromo-4-chloropyridine is not strongly activated, the reaction may still proceed, potentially requiring elevated temperatures. The resulting iminium salt is then hydrolyzed during workup to yield the desired aldehyde.
Proposed Experimental Protocol
Step 1: Formation of the Vilsmeier reagent Phosphorus oxychloride is added dropwise to N,N-dimethylformamide (DMF) at 0°C with stirring.
Step 2: Formylation 2-bromo-4-chloropyridine is added to the freshly prepared Vilsmeier reagent, and the reaction mixture is heated. The reaction progress is monitored by TLC or GC-MS.
Step 3: Hydrolysis Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium carbonate solution). The product is then extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated. Purification is achieved via column chromatography.
Visualization of Route 3
References
A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel FGFR4 Inhibitors Derived from 6-Bromo-4-chloronicotinaldehyde
Introduction: The Rationale for Targeting FGFR4 in Oncology
The Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a critical therapeutic target in oncology, particularly in hepatocellular carcinoma (HCC).[1][2] FGFR4 is a transmembrane tyrosine kinase that, under normal physiological conditions, plays roles in bile acid metabolism and tissue homeostasis.[3] However, its aberrant activation, frequently driven by the overexpression of its specific ligand, Fibroblast Growth Factor 19 (FGF19), creates a potent oncogenic signaling axis.[1][4] This FGF19-FGFR4 signaling pathway activation leads to the phosphorylation of FGF Receptor Substrate 2 (FRS2), which subsequently triggers downstream pro-survival and proliferative cascades, including the Ras-Raf-MAPK and PI3K-Akt pathways.[5][6] In a subset of HCC patients, amplification of the FGF19 gene is a key oncogenic driver, making selective FGFR4 inhibition a highly promising therapeutic strategy.[1][4]
This guide provides an in-depth comparison and a series of validated in vitro protocols for the evaluation of a new class of FGFR4 inhibitors derived from the chemical intermediate 6-Bromo-4-chloronicotinaldehyde.[7] For the purpose of this guide, we will refer to our hypothetical lead compound from this series as BNC-101 . We will compare its performance against established selective and pan-FGFR inhibitors, providing the technical framework for researchers to rigorously assess novel chemical entities in this class.
The In Vitro Evaluation Cascade: A Multi-Faceted Approach
A robust preclinical evaluation of a targeted inhibitor like BNC-101 cannot rely on a single assay. A logical, tiered approach is necessary to build a comprehensive profile of the compound's potency, selectivity, and mechanism of action. Our evaluation is structured into three core stages:
-
Biochemical Characterization: Does the compound directly inhibit the target kinase with high potency and selectivity?
-
Cellular Activity Assessment: Can the compound engage the target in a cellular context to inhibit cancer cell proliferation?
-
Mechanism of Action Confirmation: Does the compound's cellular activity correlate with the specific inhibition of the intended downstream signaling pathway?
Below is a diagram illustrating this comprehensive evaluation workflow.
Caption: A streamlined workflow for the in vitro characterization of novel kinase inhibitors.
Part 1: Biochemical Characterization of BNC-101
Scientific Rationale: The foundational test for any kinase inhibitor is to measure its direct effect on the purified target enzyme in a cell-free system. This biochemical assay quantifies the inhibitor's potency (typically as an IC50 value) and is crucial for establishing its selectivity against other related kinases, such as FGFR1, FGFR2, and FGFR3. A highly selective inhibitor is desirable to minimize off-target effects.[1] We utilize a luminescence-based kinase assay that measures ADP production, a direct product of kinase activity, offering high sensitivity and suitability for high-throughput screening.[8]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the determination of IC50 values for BNC-101 against FGFR family kinases.[8][9]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of BNC-101 in 100% DMSO.
-
Perform a serial 1:3 dilution in DMSO to create a 10-point concentration curve.
-
-
Kinase Reaction:
-
In a 384-well white plate, add 1 µL of the serially diluted BNC-101 or DMSO vehicle control.
-
Add 2 µL of a solution containing the purified recombinant kinase (FGFR4, FGFR1, FGFR2, or FGFR3) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (containing a suitable peptide substrate and ATP at its Km concentration).
-
Incubate the reaction at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[10]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to high (DMSO vehicle) and low (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Comparative Biochemical Data
The following table presents hypothetical, yet representative, data for BNC-101, comparing it with established FGFR4 inhibitors.
| Compound | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Selectivity for FGFR4 vs FGFR1/2/3 |
| BNC-101 (Hypothetical) | 4.5 | 1,250 | 980 | 450 | ~100 to 278-fold |
| BLU-554 (Fisogatinib)[6] | 5 | 624 | 1,568 | 2,203 | ~125 to 440-fold |
| FGF401 (Roblitinib)[11] | 2.4 | >2,400 | >2,400 | >2,400 | >1000-fold |
| BGJ398 (Infigratinib) | 60 | 0.9 | 1.4 | 1.0 | Pan-FGFR Inhibitor |
Interpretation: The data indicates that BNC-101 is a potent inhibitor of FGFR4 with significant selectivity over other FGFR family members, a profile comparable to the selective inhibitor BLU-554.[6] This high selectivity is a critical feature, suggesting a lower likelihood of off-target toxicities associated with the inhibition of FGFR1-3.
Part 2: Cellular Activity Assessment
Scientific Rationale: While biochemical potency is essential, a successful drug must be cell-permeable and capable of inhibiting its target in the complex intracellular environment. Cell viability assays are used to measure the anti-proliferative or cytotoxic effects of a compound on cancer cells.[12] To demonstrate on-target activity, we test the inhibitor in a cancer cell line known to be dependent on FGFR4 signaling (e.g., Huh7, a human HCC cell line with FGF19 amplification) and compare its effect to a cell line that is not.[13] The CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells, is a robust and highly sensitive method for this purpose.[14][15]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures the effect of BNC-101 on the viability of cancer cells.[10][16]
-
Cell Seeding:
-
Seed Huh7 cells (FGFR4-dependent) and A549 cells (FGFR4-independent control) into 96-well, clear-bottom white plates at a density of 5,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere by incubating overnight at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of BNC-101 in cell culture medium.
-
Treat the cells with the compound dilutions for 72 hours. Include a vehicle control (DMSO at the highest concentration used for the compound).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent directly to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot against the log of inhibitor concentration to determine the cellular IC50 value.
-
Comparative Cellular Activity Data
| Compound | Huh7 (HCC, FGF19-amp) IC50 (µM) | A549 (Lung, FGFR4-low) IC50 (µM) |
| BNC-101 (Hypothetical) | 0.05 | >10 |
| BLU-9931 (Selective FGFR4)[10] | ~0.025 (in Hep3B) | >10 |
| BGJ398 (Pan-FGFR) | ~0.015 (in SNU-16) | Varies |
Interpretation: BNC-101 demonstrates potent anti-proliferative activity in the FGFR4-driven Huh7 cell line, while showing minimal effect on the FGFR4-independent A549 cell line. This differential activity strongly suggests that the compound's cellular effects are mediated through the specific inhibition of FGFR4.
Part 3: Target Engagement and Downstream Signaling Analysis
Scientific Rationale: The final and most definitive in vitro step is to confirm that the observed anti-proliferative effects are a direct result of the inhibition of the FGFR4 signaling pathway. Western blotting allows for the visualization and quantification of protein expression and, critically, their phosphorylation status.[17] A potent and specific FGFR4 inhibitor should decrease the phosphorylation of FGFR4 itself and its immediate substrate FRS2, as well as downstream effectors like ERK, without affecting the total protein levels of these signaling components.[18][19][20]
FGFR4 Signaling Pathway
The diagram below illustrates the key nodes in the FGF19-FGFR4 pathway that we will probe by Western blot.
Caption: The FGF19-FGFR4 signaling pathway leading to cell proliferation.
Experimental Protocol: Western Blot Analysis
This protocol details the steps to measure changes in protein phosphorylation in response to BNC-101 treatment.[21][22]
-
Cell Culture and Treatment:
-
Seed Huh7 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours to reduce basal signaling activity.
-
Pre-treat cells with varying concentrations of BNC-101 (e.g., 10 nM, 50 nM, 250 nM) or vehicle (DMSO) for 2 hours.
-
Stimulate the pathway by treating cells with recombinant FGF19 (e.g., 100 ng/mL) for 15 minutes. Include an unstimulated control group.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20 µg per lane) and boil in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-FRS2, anti-p-ERK1/2, anti-total FRS2, anti-total ERK1/2, and anti-GAPDH as a loading control), diluted according to the manufacturer's recommendation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply an enhanced chemiluminescent (ECL) substrate.
-
Capture the signal using a digital imager.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control (GAPDH).
-
Hypothetical Western Blot Data Summary
| Treatment Group | p-FRS2 (Fold Change vs Stimulated Control) | p-ERK1/2 (Fold Change vs Stimulated Control) |
| Unstimulated | 0.05 | 0.10 |
| FGF19 Stimulated + Vehicle | 1.00 | 1.00 |
| FGF19 Stimulated + BNC-101 (10 nM) | 0.45 | 0.55 |
| FGF19 Stimulated + BNC-101 (50 nM) | 0.12 | 0.18 |
| FGF19 Stimulated + BNC-101 (250 nM) | 0.04 | 0.08 |
Interpretation: BNC-101 causes a dose-dependent decrease in the phosphorylation of both FRS2 and ERK1/2 upon FGF19 stimulation, confirming that it effectively blocks the FGFR4 signaling cascade at the cellular level. This provides a clear mechanistic link between target inhibition and the observed anti-proliferative effects.
Conclusion and Comparative Outlook
The comprehensive in vitro evaluation outlined in this guide demonstrates that BNC-101 , a novel inhibitor derived from this compound, is a potent and highly selective inhibitor of FGFR4. Its biochemical profile is comparable to other selective inhibitors in clinical development, and it translates effectively into on-target cellular activity. The compound potently inhibits the proliferation of FGFR4-dependent HCC cells by successfully blocking the downstream MAPK signaling pathway.
This rigorous, multi-step validation process is crucial for the preclinical assessment of any targeted therapeutic. The data generated for BNC-101 establishes it as a promising candidate for further development, warranting investigation in in vivo models of FGF19-driven hepatocellular carcinoma. The methodologies described herein provide a robust framework for researchers in the field to characterize and compare novel FGFR4 inhibitors, ultimately accelerating the discovery of new cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances of Fibroblast Growth Factor/Receptor Signaling Pathway in Hepatocellular Carcinoma and its Pharmacotherapeutic Targets [frontiersin.org]
- 5. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benthamscience.com [benthamscience.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Catalyst Efficacy in the Suzuki Coupling of 6-Bromo-4-chloronicotinaldehyde
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for constructing complex biaryl structures.[1][2] The substrate 6-Bromo-4-chloronicotinaldehyde presents a unique challenge and opportunity: its two distinct halogen atoms allow for selective functionalization. This guide provides an in-depth comparison of various palladium catalyst systems for the chemoselective Suzuki coupling at the more reactive C-Br position, leaving the C-Cl bond intact for subsequent transformations. We will explore the causality behind catalyst selection, present comparative data, and provide a robust experimental protocol for researchers and drug development professionals.
The Challenge: Exploiting Chemoselectivity in Dihaloheterocycles
The key to selectively functionalizing this compound lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the catalyst to the organohalide.[3] The generally accepted order of reactivity for this step is C-I > C-Br > C-OTf >> C-Cl.[3] This reactivity gradient allows us to target the C-Br bond for coupling while preserving the less reactive C-Cl bond.
The choice of catalyst and, more critically, the ancillary ligand is paramount. The ligand modulates the steric and electronic properties of the palladium center, directly influencing its ability to discriminate between the two halogen sites and facilitating the subsequent steps of the catalytic cycle.[4][5]
Comparative Analysis of Catalyst Systems
The efficacy of a Suzuki coupling on a dihalogenated substrate is judged by yield and, most importantly, selectivity. Below, we compare three classes of palladium catalysts, from the classical to modern, high-turnover systems.
Classical Catalyst: Pd(PPh₃)₄ (Tetrakis)
Tetrakis(triphenylphosphine)palladium(0) is a commercially available, air-sensitive but highly effective catalyst for many Suzuki reactions.[6] Its utility stems from its ability to readily provide a coordinatively unsaturated Pd(0) species in solution.
-
Rationale: For substrates like bromo-chloropyridines, Pd(PPh₃)₄ is often sufficient to achieve selective C-Br activation due to the inherent reactivity difference.[7] The triphenylphosphine ligands are good σ-donors, which facilitates oxidative addition.[4]
-
Performance Insight: While effective, Pd(PPh₃)₄ can sometimes require higher catalyst loadings (3-5 mol%) and longer reaction times.[7][8] For electron-deficient heteroaryl chlorides, like the one present in our substrate, there is a small but non-negligible risk of competitive C-Cl activation or side reactions if the reaction is pushed too hard with high temperatures or extended times.[9]
Modern Bulky Monophosphine Ligands (Buchwald Ligands)
The development of bulky, electron-rich biaryl monophosphine ligands by the Buchwald group revolutionized cross-coupling chemistry. Ligands such as SPhos and XPhos, when paired with a palladium source like Pd(OAc)₂, create highly active catalysts that excel with challenging substrates, including heteroaryl chlorides.[1]
-
Rationale (SPhos): SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is particularly well-suited for this transformation. Its steric bulk promotes the final, product-releasing reductive elimination step, while its electron-donating nature accelerates the initial oxidative addition at the C-Br bond.[1][10] This high activity allows reactions to proceed at lower temperatures and shorter times, enhancing selectivity by minimizing the energy input required to activate the stronger C-Cl bond.
-
Performance Insight: Catalyst systems using SPhos typically offer excellent yields (>90%) and superior selectivity for C-Br coupling. They operate at lower catalyst loadings (1-2 mol%) and are often the go-to system for ensuring high-fidelity, selective transformations on complex substrates.[1]
N-Heterocyclic Carbene (NHC) Ligands
Palladium-NHC complexes, such as PEPPSI™-IPr, have emerged as another class of exceptionally active catalysts.[1] They are known for their high thermal stability and robustness.
-
Rationale (PEPPSI-IPr): NHCs are strong σ-donors, even more so than phosphine ligands, which robustly stabilizes the palladium center throughout the catalytic cycle. This stability leads to high catalyst turnover numbers and efficiency. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) backbone provides a stable precatalyst that readily generates the active catalytic species.[1]
-
Performance Insight: These catalysts are highly effective for heteroaryl couplings and can achieve near-quantitative yields in very short reaction times, often with catalyst loadings below 1 mol%.[1] Their high activity makes them an excellent choice for large-scale synthesis where catalyst cost and efficiency are critical.
Quantitative Data Summary
The following table summarizes the expected performance of each catalyst system for the selective Suzuki coupling of this compound with a generic arylboronic acid. These values are synthesized from literature precedents on analogous bromochloropyridine and dihaloheterocycle systems.[1][7][11]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Selectivity (Br:Cl) |
| Pd(PPh₃)₄ | 3 - 5 | K₂CO₃ / Na₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80 - 90 | 12 - 24 | 75 - 85 | >95:5 |
| Pd(OAc)₂ / SPhos | 1 - 2 | K₃PO₄ | 1,4-Dioxane | 80 - 100 | 2 - 6 | >95 | >99:1 |
| PEPPSI-IPr | 0.5 - 1 | Cs₂CO₃ | t-AmylOH or Dioxane | 100 | 1 - 4 | >95 | >99:1 |
Visualizing the Process
To better understand the underlying chemistry and workflow, two diagrams are provided below.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2][3][12]
Caption: A generalized experimental workflow for the Suzuki coupling reaction.[2][11]
Recommended Experimental Protocol: Using Pd(OAc)₂ / SPhos
This protocol provides a robust and reliable method for achieving high yield and selectivity, reflecting the superior performance of modern Buchwald-type ligands.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Palladium(II) Acetate - Pd(OAc)₂ (0.02 eq, 2 mol%)
-
SPhos (0.04 eq, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and SPhos, then add this catalyst mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times. This process is critical to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The final concentration of the substrate should be approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude material can be purified by column chromatography on silica gel to yield the desired 6-aryl-4-chloronicotinaldehyde product.
Conclusion and Recommendations
For the chemoselective Suzuki coupling of this compound, modern catalyst systems based on bulky monophosphine ligands or N-heterocyclic carbenes offer superior performance over classical catalysts like Pd(PPh₃)₄.
-
For General Laboratory Synthesis: The Pd(OAc)₂ / SPhos system is highly recommended. It provides an excellent balance of high reactivity, superb selectivity, and operational simplicity, consistently delivering high yields.
-
For Large-Scale or Process Chemistry: A pre-formed catalyst like PEPPSI-IPr may be more advantageous. Its high stability and turnover number can lead to lower catalyst loadings, making the process more economical and efficient at scale.
By understanding the principles of catalyst reactivity and selecting a modern, well-supported catalyst system, researchers can confidently and selectively synthesize valuable 6-aryl-4-chloronicotinaldehyde intermediates for downstream applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. diva-portal.org [diva-portal.org]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
A Researcher's Guide to Selecting Cytotoxicity Assays for Novel Compounds Derived from 6-Bromo-4-chloronicotinaldehyde
The journey of a novel synthesized compound, such as those derived from the versatile scaffold 6-Bromo-4-chloronicotinaldehyde, from the bench to potential clinical application is arduous and requires rigorous preclinical evaluation.[1][2][3][4] A critical initial step in this process is the assessment of cytotoxicity—the degree to which a compound can cause cell death.[5][6] This guide provides a comparative overview of commonly employed cytotoxicity assays, offering the scientific rationale behind their selection and detailed protocols to ensure robust and reproducible data for your novel compounds.
The Foundational Choice: Why Multiple Assays Matter
No single assay can provide a complete picture of a compound's cytotoxic profile. Different assays measure distinct cellular parameters, and a multi-assay approach is crucial for elucidating the mechanism of cell death. For instance, a compound might induce apoptosis (programmed cell death), necrosis (uncontrolled cell death), or simply inhibit proliferation without directly killing the cells.[7][8] By employing a panel of assays, researchers can gain a more nuanced understanding of their compound's biological activity.
This guide will focus on four widely adopted and complementary assays:
-
MTT Assay: Measures metabolic activity.
-
Sulforhodamine B (SRB) Assay: Quantifies total cellular protein.
-
Lactate Dehydrogenase (LDH) Assay: Detects membrane damage.
-
Caspase-Glo® 3/7 Assay: Specifically measures a key event in apoptosis.
Comparative Analysis of Key Cytotoxicity Assays
Choosing the right assay depends on the specific research question, the nature of the compound, and available resources. The following table provides a high-level comparison to guide your selection process.
| Assay | Principle | Measures | Advantages | Disadvantages |
| MTT | Enzymatic reduction of tetrazolium salt | Mitochondrial metabolic activity | Well-established, cost-effective | Can be affected by compounds altering mitochondrial respiration; requires a solubilization step.[9] |
| SRB | Staining of total cellular protein | Cell biomass | Simple, reproducible, less affected by metabolic alterations | Multiple washing steps can be tedious and introduce variability.[10][11][12][13] |
| LDH | Release of a cytosolic enzyme | Plasma membrane integrity (necrosis) | Non-destructive to remaining cells, simple | Less sensitive for early apoptotic events; released LDH has a finite half-life in culture medium.[14][15][16][17] |
| Caspase-Glo® 3/7 | Luminescent detection of caspase activity | Apoptosis executioner caspase activity | Highly sensitive, simple "add-mix-measure" protocol | More expensive than colorimetric assays; specific to apoptosis.[18][19][20][21][22] |
Delving into the Mechanisms: A Visual Guide
To understand how these assays relate to cellular events, it's helpful to visualize the primary cell death pathways. Apoptosis, or programmed cell death, is a tightly regulated process that can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways.[7][23][24][25] Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which are the primary targets of the Caspase-Glo® 3/7 assay.[23][24][25]
Caption: Simplified overview of apoptotic signaling pathways and the cellular events targeted by different cytotoxicity assays.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed for a 96-well plate format, which is amenable to high-throughput screening of novel compounds.[26]
General Workflow for Compound Screening
A standardized workflow is essential for obtaining reliable and comparable results.
Caption: A generalized experimental workflow for assessing the cytotoxicity of novel compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[27]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[28]
-
Compound Treatment: Treat cells with a serial dilution of your novel compound and appropriate controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[28]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[29]
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[9]
Sulforhodamine B (SRB) Assay
This assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[11][12]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[10][12]
-
Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove unbound dye.[10][12] Allow the plates to air-dry completely.
-
SRB Staining: Add 50 µL of 0.04% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[10][12]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[10]
-
Dye Solubilization: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well and shake for 5-10 minutes to solubilize the protein-bound dye.[10][28]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[10]
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[14][30]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate and a dye solution. Add the reaction mixture to the supernatant in the new plate.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction (if applicable): Some kits require the addition of a stop solution.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[18][19]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is recommended to use white-walled plates for luminescence assays to maximize signal and prevent crosstalk.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
"Add-Mix-Measure": Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[20]
-
Incubation: Mix the contents by gentle shaking for 30 seconds to 2 minutes.[22] Incubate at room temperature for 1 to 3 hours, protected from light.[22]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.[22]
Data Interpretation: From Raw Reads to IC50 Values
For each assay, the raw data (absorbance or luminescence) should be background-corrected. Cell viability is typically expressed as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[11]
Conclusion: An Integrated Approach to Cytotoxicity Profiling
The preliminary assessment of cytotoxicity is a pivotal step in the early-stage development of novel compounds derived from scaffolds like this compound. By employing a carefully selected panel of assays that probe different aspects of cell health—metabolic activity (MTT), cell mass (SRB), membrane integrity (LDH), and apoptosis (Caspase-Glo® 3/7)—researchers can build a comprehensive profile of their compound's biological effects. This multi-faceted approach not only provides a more accurate determination of cytotoxic potential but also offers valuable initial insights into the mechanism of action, thereby guiding future optimization and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel 4-Acyloxy-2'-Bromo-6'-Chloropodophyllotoxin Derivatives Displaying Significant Insecticidal Activity Against Mythimna Separata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis Signaling Pathway | Bio-Techne [bio-techne.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 17. researchgate.net [researchgate.net]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 19. promega.com [promega.com]
- 20. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.kr]
- 21. bio-protocol.org [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
- 23. Apoptosis - Wikipedia [en.wikipedia.org]
- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 25. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 26. Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 28. benchchem.com [benchchem.com]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. wwwn.cdc.gov [wwwn.cdc.gov]
Benchmarking the yield and purity of 6-Bromo-4-chloronicotinaldehyde synthesis against published methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-chloronicotinaldehyde is a key heterocyclic building block in medicinal chemistry, notably serving as a critical intermediate in the synthesis of potent and selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.[1] These inhibitors have shown significant promise in the targeted therapy of various cancers, including hepatocellular carcinoma. The efficient and high-purity synthesis of this aldehyde is therefore of paramount importance to enable seamless drug discovery and development programs.
This guide provides a comprehensive analysis of a prominent published synthesis route for this compound. We will delve into the causality behind the experimental choices, present a detailed, step-by-step protocol, and benchmark the anticipated yield and purity. This document is intended to serve as a practical resource for researchers, offering field-proven insights to guide their synthetic strategies.
Benchmarking Synthetic Routes: A Multi-Step Approach
The most well-documented synthesis of this compound is a multi-step sequence commencing from commercially available 4,6-dichloronicotinic acid ethyl ester. This route, while involving several transformations, is designed for regioselective control and the introduction of the required functionalities in a logical and efficient manner.
Below is a summary of the key transformations in the synthesis of this compound, with a discussion on the rationale behind each step.
| Step | Transformation | Reagents & Rationale | Anticipated Yield | Purity |
| 1 | Nucleophilic Aromatic Substitution | 4-methoxybenzylamine | High | High |
| 2 | Deprotection | Trifluoroacetic acid | High | High |
| 3 | Sandmeyer Reaction | t-Butyl nitrite, Benzyltriethylammonium bromide | Moderate to High | Good |
| 4 | Reduction of Ester to Alcohol | Diisobutylaluminum hydride (DIBAL-H) | High | High |
| 5 | Oxidation of Alcohol to Aldehyde | Manganese dioxide (MnO₂) | High | >98% |
In-Depth Analysis of the Synthetic Pathway
The synthesis of this compound is a well-orchestrated sequence of reactions, each chosen for its reliability and selectivity.
Caption: Synthetic workflow for this compound.
Step 1: Regioselective Nucleophilic Aromatic Substitution
The synthesis initiates with the regioselective substitution of the chlorine atom at the C4 position of 4,6-dichloronicotinic acid ethyl ester with 4-methoxybenzylamine. The C4 position is more activated towards nucleophilic attack than the C6 position due to the electron-withdrawing effect of the adjacent ester group. The 4-methoxybenzyl group serves as a protecting group for the amine functionality.
Step 2: Amine Deprotection
The 4-methoxybenzyl protecting group is subsequently removed using a strong acid, typically trifluoroacetic acid, to yield 4-amino-6-chloronicotinic acid ethyl ester. This deprotection is generally a clean and high-yielding reaction.
Step 3: The Sandmeyer Reaction for Bromination
The introduction of the bromine atom at the C4 position is accomplished via a Sandmeyer-type reaction. The primary amine is first converted to a diazonium salt using a nitrite source, such as tert-butyl nitrite, which then undergoes substitution with a bromide source, like benzyltriethylammonium bromide. This is a classic and reliable method for the introduction of halides onto an aromatic ring.
Step 4: Reduction of the Ester to the Primary Alcohol
With the pyridine core appropriately halogenated, the ester at the C3 position is reduced to the corresponding primary alcohol, (4-bromo-6-chloropyridin-3-yl)methanol. Diisobutylaluminum hydride (DIBAL-H) is a common and effective reagent for this transformation, known for its ability to reduce esters to alcohols without affecting other functional groups, such as the aryl halides.
Step 5: Mild Oxidation to the Aldehyde
The final step is the oxidation of the primary alcohol to the desired aldehyde. A mild oxidizing agent such as manganese dioxide (MnO₂) is employed to prevent over-oxidation to the carboxylic acid. This reaction is typically performed at room temperature and is known for its high selectivity and yield.
Experimental Protocol
The following protocol is a representative procedure for the final oxidation step in the synthesis of this compound.
Materials:
-
(4-Bromo-6-chloropyridin-3-yl)methanol
-
Manganese dioxide (activated)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of (4-bromo-6-chloropyridin-3-yl)methanol in anhydrous dichloromethane, add activated manganese dioxide (approximately 5-10 equivalents).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the manganese salts.
-
Wash the silica gel pad with additional dichloromethane.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford pure this compound.
Purity Assessment
The purity of the final product, this compound, is typically assessed by a combination of chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of organic compounds. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is commonly used. The purity is determined by the relative peak area of the main product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of the final product and assessing its purity. The absence of signals corresponding to starting materials or byproducts is a key indicator of high purity.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the target compound.
Commercial suppliers of this compound typically report a purity of ≥98%.
Conclusion
References
Safety Operating Guide
Definitive Guide to the Safe Disposal of 6-Bromo-4-chloronicotinaldehyde
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The proper management of chemical waste is a critical, non-negotiable aspect of laboratory operations. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 6-Bromo-4-chloronicotinaldehyde (CAS No. 1060811-24-6), a halogenated pyridine derivative. Adherence to these procedures is essential for protecting laboratory personnel, ensuring regulatory compliance, and maintaining environmental stewardship.
The causality behind these rigorous protocols is rooted in the compound's chemical nature. As a halogenated organic compound, its improper disposal can lead to the formation of persistent and toxic environmental pollutants. Furthermore, its classification indicates specific health hazards that necessitate careful handling to prevent personnel exposure. This guide is built upon the foundational principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[1][2][3]
Part 1: Hazard Assessment and Personal Protection
Before handling or disposing of any chemical, a thorough risk assessment is paramount. Based on available safety data, this compound is a hazardous substance that requires stringent safety measures.
Hazard Identification
The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
The presence of bromine and chlorine atoms on the pyridine ring categorizes it as a halogenated organic compound, which is subject to specific waste disposal regulations by the Environmental Protection Agency (EPA).[5][6]
Required Personal Protective Equipment (PPE)
A multi-layered PPE strategy is required to create a reliable barrier between the researcher and the chemical. The selection of PPE must be based on a risk assessment as part of the laboratory's overarching Chemical Hygiene Plan.[3]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation (H315). Gloves must be inspected before use and removed properly to avoid contamination.[7] |
| Eye/Face Protection | Safety goggles with side-shields or a full-face shield. | Protects against splashes and solid particulates, preventing serious eye irritation (H319).[1][7][8] |
| Body Protection | A properly fastened laboratory coat. | Minimizes the risk of contamination to personal clothing and underlying skin. |
| Respiratory Protection | Not required for normal handling in a fume hood. Use a NIOSH-approved respirator if engineering controls fail or for spill cleanup. | Prevents inhalation of dust or aerosols that may cause respiratory irritation (H335). |
Part 2: Spill Management Protocol
Accidents can occur, and a prepared response is the best defense. The following protocol outlines the steps for managing a small-scale spill of solid this compound.
Step 1: Secure the Area
-
Alert personnel in the immediate vicinity.
-
Restrict access to the spill area.
Step 2: Don Appropriate PPE
-
Before cleanup, don all PPE as specified in the table above. If there is a risk of airborne dust, respiratory protection is mandatory.
Step 3: Contain and Absorb the Spill
-
Do not use water.
-
Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a universal spill absorbent.[9] This prevents the solid from becoming airborne.
Step 4: Collect the Waste
-
Carefully sweep up the absorbent material and spilled compound. Use non-sparking tools.[10]
-
Place the collected material into a heavy-duty, sealable plastic bag or a designated hazardous waste container.[7][11]
Step 5: Decontaminate and Document
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.
-
Place all contaminated cleaning materials (gloves, wipes, etc.) into the hazardous waste container.
-
Label the container as "Hazardous Waste" with the full chemical name and report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
Part 3: Proper Disposal Workflow
The disposal of this compound is not merely about discarding it; it's a regulated process designed to ensure its destruction without environmental release. As a halogenated organic compound, it falls under specific EPA waste guidelines.[5][6] Never dispose of this chemical down the drain or in the regular trash.[9][11]
Step-by-Step Disposal Protocol
-
Waste Characterization: Identify the waste stream. This includes the pure solid compound, solutions containing the compound, and any materials contaminated with it (e.g., gloves, filter paper, spill cleanup debris). All of these are considered hazardous waste.
-
Waste Segregation: This is a critical control point.
-
Designate a specific, labeled container for "Halogenated Organic Solid Waste."
-
Do not mix this waste with non-halogenated organic waste, aqueous waste, or general laboratory trash. The reason for this segregation is that halogenated wastes require high-temperature incineration with specific scrubbers to neutralize the acidic gases (HCl, HBr) produced during combustion, a process different from standard solvent incineration.[5]
-
-
Containerization & Labeling:
-
Use a container that is chemically compatible, in good condition, and has a secure, sealable lid.[11][12]
-
The container must be clearly labeled as soon as the first drop of waste is added.[12] The label must, at a minimum, include:[2][13]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The date accumulation started.
-
-
-
Storage Pending Disposal:
-
Final Disposal Arrangement:
-
Once the container is full or is no longer being used, contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup.[11]
-
Provide them with a complete and accurate description of the waste. Do not attempt to transport hazardous waste yourself.
-
Disposal Decision Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. osha.gov [osha.gov]
- 2. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 3. compliancy-group.com [compliancy-group.com]
- 4. achmem.com [achmem.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. angenechemical.com [angenechemical.com]
- 8. echemi.com [echemi.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
Navigating the Safe Handling of 6-Bromo-4-chloronicotinaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 6-Bromo-4-chloronicotinaldehyde (CAS RN: 1060811-24-6), a halogenated aromatic aldehyde. By moving beyond a simple checklist and delving into the causality behind each procedural step, this document aims to be your preferred source for laboratory safety and chemical handling, fostering a culture of deep trust and proactive risk mitigation.
Hazard Assessment and Triage: Understanding the Compound
This compound is classified as a harmful substance. A thorough understanding of its hazard profile is the first line of defense.
GHS Hazard Identification:
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
The GHS pictogram associated with this compound is GHS07, indicating it is harmful.[1] These classifications necessitate a stringent approach to personal protective equipment (PPE) and handling protocols.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of appropriate PPE is not merely a matter of compliance but a critical component of a self-validating safety system. For this compound, a multi-layered approach to PPE is essential.
Eye and Face Protection: Beyond the Standard
Standard safety glasses are insufficient. The risk of serious eye irritation from this solid compound, potentially as an airborne dust, requires more robust protection.
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.
-
Recommended for High-Risk Operations: When handling larger quantities or when there is a significant risk of dust generation, a face shield worn over chemical splash goggles is the best practice. This provides an additional layer of protection for the entire face.
Hand Protection: A Deeper Dive into Glove Selection
The dual halogenated and aldehyde nature of this compound presents a challenge for glove selection. While butyl gloves offer good resistance to aldehydes, they may not be optimal for halogenated solvents.[2] Conversely, nitrile gloves, a common laboratory staple, provide only short-term splash protection and have poor resistance to halogenated hydrocarbons.[3]
To address this, the following glove strategy is recommended:
-
For Incidental Contact (short duration, low-risk): Double-gloving with two pairs of nitrile gloves can provide a temporary barrier. If the outer glove is contaminated, it must be removed immediately, and hands should be washed before donning a new pair.
-
For Extended Use or Direct Handling: A more robust solution is required. The use of a flexible laminate glove (e.g., Silver Shield) as an inner layer, with a heavy-duty, chemically resistant outer glove (such as Viton™ or a thick nitrile glove), is the recommended protocol. This combination provides broad-spectrum chemical resistance.
Body Protection: Containing Contamination
A standard cotton lab coat is not sufficient to protect against the potential hazards of this compound.
-
Minimum Requirement: A chemically resistant lab coat or a disposable coverall (e.g., Tyvek®) should be worn.
-
Best Practice: For procedures with a higher risk of contamination, a two-piece chemical splash suit should be considered.
Respiratory Protection: A Proactive Approach
Given that this compound can cause respiratory irritation, all handling of the solid should be performed in a certified chemical fume hood to minimize inhalation exposure.[1] However, in the event of a spill or when engineering controls are not feasible, respiratory protection is necessary.
-
Respirator Type: A NIOSH-approved air-purifying respirator (APR) with a combination cartridge for organic vapors and particulates (P100 filter) is recommended.[4][5] The P100 filter is oil-proof and provides 99.97% filtration efficiency against airborne particles.
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, in accordance with OSHA regulations (29 CFR 1910.134).
Operational Plan: From Receipt to Use
A well-defined operational plan ensures that safety is integrated into every step of the experimental workflow.
Caption: A streamlined workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Disposal Plan: Environmental Responsibility
As a halogenated organic compound, this compound and any materials contaminated with it are considered hazardous waste.[6][7] Disposal must be conducted in accordance with all local, state, and federal regulations.
Caption: A compliant workflow for the disposal of halogenated organic waste.
Key Disposal Steps:
-
Segregation: Do not mix halogenated organic waste with non-halogenated or other waste streams.
-
Containerization: Use a designated, properly sealed, and chemically compatible container for all waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and an approximate quantity.
-
Storage: Store the waste container in a designated, well-ventilated, and secondary containment area, away from incompatible materials.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for proper disposal.
By adhering to these comprehensive guidelines, you can ensure a safe and compliant laboratory environment when working with this compound. This proactive approach to safety not only protects you and your colleagues but also upholds the integrity of your research.
References
- 1. osha.gov [osha.gov]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. wku.edu [wku.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
